Tripentaerythritol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 97579. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
2-[[3-hydroxy-2-[[3-hydroxy-2,2-bis(hydroxymethyl)propoxy]methyl]-2-(hydroxymethyl)propoxy]methyl]-2-(hydroxymethyl)propane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H32O10/c16-1-13(2-17,3-18)9-24-11-15(7-22,8-23)12-25-10-14(4-19,5-20)6-21/h16-23H,1-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTJWCLYPVFJWMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO)(CO)COCC(CO)(CO)COCC(CO)(CO)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H32O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0044991 | |
| Record name | 2,2'-{[2,2-Bis(hydroxymethyl)propane-1,3-diyl]bis(oxymethanediyl)}bis[2-(hydroxymethyl)propane-1,3-diol] | |
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Molecular Weight |
372.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Aldrich MSDS] Hygroscopic; [MSDSonline] | |
| Record name | Tripentaerythritol | |
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CAS No. |
78-24-0 | |
| Record name | Tripentaerythritol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78-24-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Tripentaerytritol | |
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| Record name | Tripentaerythritol | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97579 | |
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| Record name | 1,3-Propanediol, 2,2-bis[[3-hydroxy-2,2-bis(hydroxymethyl)propoxy]methyl]- | |
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| Record name | 2,2'-{[2,2-Bis(hydroxymethyl)propane-1,3-diyl]bis(oxymethanediyl)}bis[2-(hydroxymethyl)propane-1,3-diol] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0044991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,8-dioxa-2,2,6,6,10,10-hexahydroxymethylundecane-1,11-diol | |
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| Record name | TRIPENTAERYTHRITOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C3F18D37VL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Foundational & Exploratory
An In-depth Technical Guide on the Synthesis Mechanism of Tripentaerythritol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis mechanism of tripentaerythritol from formaldehyde and acetaldehyde. It delves into the core chemical reactions, experimental protocols, and quantitative data to facilitate a deeper understanding for research and development professionals.
Core Synthesis Mechanism
The synthesis of this compound is a complex process that occurs in a stepwise manner, primarily through a series of base-catalyzed aldol condensations followed by a crossed Cannizzaro-Tollens reaction. The reaction begins with the formation of pentaerythritol, which then serves as a building block for dipentaerythritol and subsequently this compound.
Step 1: Formation of Pentaerythritol
The initial step involves the reaction of one mole of acetaldehyde with four moles of formaldehyde in the presence of a base catalyst, such as sodium hydroxide or calcium hydroxide[1][2][3]. This process can be summarized in two key stages:
-
Aldol Condensation: Acetaldehyde, which possesses acidic α-hydrogens, undergoes a series of three aldol additions with formaldehyde. In each addition, a formaldehyde molecule acts as the electrophile, and the enolate of acetaldehyde (or its subsequent hydroxymethylated derivatives) acts as the nucleophile. This results in the formation of pentaerythrose (trimethylol acetaldehyde)[1][4].
-
Crossed Cannizzaro-Tollens Reaction: Under the alkaline conditions and with an excess of formaldehyde, the intermediate pentaerythrose, which lacks α-hydrogens, undergoes a crossed Cannizzaro-Tollens reaction with another molecule of formaldehyde. In this redox reaction, pentaerythrose is reduced to pentaerythritol, and formaldehyde is oxidized to formate[1][3].
Step 2: Formation of Dipentaerythritol and this compound
The formation of higher homologues like dipentaerythritol and this compound occurs through the etherification of pentaerythritol. While the exact mechanism can be complex and subject to side reactions, a plausible pathway involves the reaction of pentaerythritol with intermediates of its own synthesis, such as pentaerythrose, or through the direct reaction with formaldehyde under specific conditions to form ether linkages[5]. The formation of these higher polymers is generally favored by adjusting the molar ratio of the reactants[1]. Specifically, increasing the ratio of formaldehyde to acetaldehyde can lead to higher yields of dipentaerythritol and this compound[1].
Quantitative Data Summary
The following tables summarize quantitative data from various cited experimental protocols for the synthesis of this compound and its precursors.
Table 1: Reaction Conditions for Pentaerythritol and this compound Synthesis
| Parameter | Embodiment 1[6] | Embodiment 3[6] | CN1252015C Example 1[7] | CN1252015C Example 2[7] | CN1252015C Example 3[7] |
| Catalyst | MgO | MgO | NaOH | NaOH | NaOH |
| Temperature (°C) | 40 | 60 | 70 | 60 | 50 |
| Acetaldehyde Solution | 15ml of 20% | 15ml of 20% | 32ml of 20% | 32ml of 20% | 32ml of 20% |
| Formaldehyde Solution | 27ml of 37% | 27ml of 37% | 80ml of 37% | 88ml of 37% | 80ml of 37% |
| Initial Pentaerythritol (g) | 11 | 11 | - | - | - |
| Initial Dipentaerythritol (g) | - | - | 44 | 34.4 | 44 |
| Reaction Time (min) | 30 (addition) + 90 (reaction) | 30 (addition) + 90 (reaction) | 60 (addition) + 60 (reaction) | 40 (addition) + 80 (reaction) | 60 (addition) + 120 (reaction) |
| Yield of this compound (%) | Not Specified | Not Specified | >96% (Selectivity) | >96% (Selectivity) | >96% (Selectivity) |
Table 2: Molar Ratios and pH in Pentaerythritol Synthesis
| Parameter | CN1165804A Example 2[4] | CN1165804A Example 3[4] |
| Formaldehyde : Acetaldehyde : Catalyst (Molar Ratio) | 5.5 : 1 : 1 (Triethylamine) | 5.8 : 1 : 1 (Triethylamine) |
| pH | 8.0 - 9.0 | 8.0 - 9.0 |
| Temperature (°C) | 28 - 30 | 28 |
| Reaction Time (hr) | 1 | 1 |
Experimental Protocols
The following are detailed methodologies for key experiments in the synthesis of this compound.
Protocol 1: Synthesis of this compound using a Solid Catalyst [6]
-
Reactor Setup: Add 7.9g of MgO, 11g of pentaerythritol, and 22g of water to a stainless steel reaction kettle.
-
Temperature Control: Place the reaction kettle in a water bath maintained at 40°C.
-
Reactant Preparation: Uniformly mix 15ml of a 20% acetaldehyde aqueous solution with 27ml of a 37% formaldehyde aqueous solution to form the reactant solution.
-
Reactant Addition: Continuously add the reactant solution to the reaction kettle using a micro plunger pump over a period of 30 minutes.
-
Reaction: After the addition is complete, allow the reaction to continue for an additional 90 minutes.
-
Reduction: Following the reaction, perform a hydrogenation reduction of the aldehyde groups under normal pressure for two hours using a 3% Pt/C catalyst.
-
Purification: Obtain this compound from the resulting solution by crystallization.
Protocol 2: Synthesis of Pentaerythritol using an Alkali Catalyst [8]
-
Reactant Suspension: Prepare a suspension of 800g of paraformaldehyde in 5.5L of water containing 210g of acetaldehyde.
-
Catalyst Addition: Add 180g of powdered quicklime (calcium oxide) in small portions with vigorous mechanical stirring. Control the rate of addition to raise the temperature to 50°C over 30 minutes, not exceeding 55°C.
-
Reaction: Continue stirring for three hours after the addition of the catalyst is complete.
-
Filtration and Neutralization: Filter the mixture by gravity and acidify the yellow filtrate with dilute hydrochloric acid to an acidic pH.
-
Decolorization: Add 30g of Norite (activated carbon), stir for five minutes, and filter again.
-
Concentration and Crystallization: Concentrate the colorless filtrate under reduced pressure until crystals begin to separate. Heat the resulting liquor and filter it while hot. Allow the filtrate to stand in a refrigerator overnight to obtain the first crop of crystals. Further concentrate the mother liquor to obtain subsequent crops of crystals.
-
Recrystallization: Recrystallize the combined product from an equal weight of hot water containing a small amount of concentrated hydrochloric acid and decolorize with Norite.
Mandatory Visualizations
The following diagrams illustrate the key pathways and workflows in the synthesis of this compound.
Caption: Experimental workflow for this compound synthesis.
Caption: Chemical reaction pathway for this compound synthesis.
References
- 1. Synthesis of Pentaerythritol from Formaldehyde and Acetaldehyde - News - Zibo Anquan Chemical Co., [zbaqchem.com]
- 2. CN1165804A - Process for preparation of pentaerythritol - Google Patents [patents.google.com]
- 3. quora.com [quora.com]
- 4. Synthesis method of pentaerythritol - Eureka | Patsnap [eureka.patsnap.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. Process for synthesizing this compound - Eureka | Patsnap [eureka.patsnap.com]
- 7. CN1252015C - Process for synthesizing this compound - Google Patents [patents.google.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide to the Physical and Chemical Properties of Tripentaerythritol
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: Tripentaerythritol, a complex polyol, is a significant building block in various industrial and research applications. Its unique structure, characterized by eight primary hydroxyl groups, imparts a high degree of functionality that is leveraged in the synthesis of polymers, resins, lubricants, and other high-performance materials. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols for property determination, and a discussion of its key chemical reactions and applications.
Core Physical Properties
This compound is typically a white or ivory-colored, hygroscopic crystalline powder.[1] Its physical state and high melting point are attributable to the extensive hydrogen bonding network formed by its numerous hydroxyl groups.
Tabulated Physical Data
The following table summarizes the key physical properties of this compound compiled from various technical sources.
| Property | Value | Source(s) |
| Molecular Formula | C₁₅H₃₂O₁₀ | [2][3][4] |
| Molecular Weight | 372.41 g/mol | [1][4] |
| Appearance | White to ivory, hygroscopic powder/solid | [1][5][6] |
| Melting Point | 225 °C (decomposes) | [2][3] |
| 210 °C (minimum) | [5] | |
| 248 - 250 °C (melting range) | [5] | |
| Boiling Point | 421.87 °C (rough estimate) | [2] |
| 670.8 °C at 760 mmHg | [] | |
| Density | 1.2442 g/cm³ (rough estimate) | [2] |
| 1.30 g/cm³ | [5] | |
| 1.384 g/cm³ | [] | |
| Bulk Density | 0.66 g/cm³ | [5] |
| Solubility | ||
| Water | Partly miscible / Does not mix well[1] | |
| Water at 100°C | 0.5%[5] | |
| DMSO | Soluble[2] | |
| Vapor Pressure | 7.28E-21 mmHg at 25°C | [2] |
| Flash Point | 359.5°C | [2] |
| Not applicable | ||
| Decomposition Temp. | 437 °F / 225 °C | [1] |
Core Chemical Properties
The chemical behavior of this compound is dominated by its eight primary hydroxyl (-OH) groups. These groups are all esterifiable, making the molecule a versatile precursor for highly cross-linked polymers and esters.[6][8]
Tabulated Chemical Data
| Property | Description | Source(s) |
| CAS Number | 78-24-0 | [2][4][5] |
| IUPAC Name | 2-[[3-hydroxy-2-[[3-hydroxy-2,2-bis(hydroxymethyl)propoxy]methyl]-2-(hydroxymethyl)propoxy]methyl]-2-(hydroxymethyl)propane-1,3-diol | [4] |
| Hydroxyl Groups | Eight primary hydroxyl groups | [6][8] |
| Hydroxyl Value | 33% min | [5] |
| Reactivity | Stable under normal conditions.[1] Reacts with oxidizing agents and strong acids.[1] The hydroxyl groups readily undergo esterification and etherification.[8] | |
| Polymerization | Does not undergo hazardous polymerization itself but is a key monomer for creating highly cross-linked polymers.[1][8] | |
| Combustibility | Combustible solid that burns with difficulty.[1] Dust may form explosive mixtures with air.[1] | |
| Hydrogen Bond Donor | 8 | [6] |
| Hydrogen Bond Acceptor | 10 | [6] |
Key Chemical Reactions and Pathways
Esterification
Esterification is the most significant reaction of this compound, forming the basis for its use in alkyd resins, synthetic lubricants, and plasticizers.[8][9] The reaction involves the condensation of the hydroxyl groups with carboxylic acids, typically in the presence of an acid catalyst and at elevated temperatures (140-260 °C) to remove the water byproduct.[10][11]
The high functionality of this compound allows for the formation of a dense, cross-linked polyester network. The diagram below illustrates the conceptual pathway of this reaction.
Caption: Conceptual pathway for the acid-catalyzed esterification of this compound.
Role in Polymer Synthesis
Due to its octafunctional nature, this compound serves as an excellent core molecule or cross-linking agent.[8] This high functionality allows for the creation of dense three-dimensional polymer networks, leading to materials with enhanced thermal stability, chemical resistance, and hardness.[8]
The logical relationship between its structure and its primary applications is depicted below.
Caption: Relationship between this compound's core properties and its applications.
Experimental Protocols
Detailed methodologies are crucial for the accurate characterization of this compound. The following sections outline standard protocols for determining key physical and chemical properties.
Determination of Melting Point (Capillary Method)
Objective: To determine the melting point range of a this compound sample.
Apparatus:
-
Melting point apparatus (e.g., Thomas-Hoover or similar)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation: Ensure the this compound sample is completely dry. Grind a small amount of the sample into a fine powder using a mortar and pestle.
-
Capillary Loading: Pack the dry powder into the open end of a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
-
Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Heating: Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point (e.g., start heating to ~200 °C).
-
Measurement: Decrease the heating rate to 1-2 °C per minute.
-
Observation: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is T1-T2. Note that this compound decomposes at its melting point, so charring or discoloration may be observed.[2]
Protocol for Esterification with a Carboxylic Acid
Objective: To synthesize a this compound ester. This protocol is a general representation.
Materials:
-
This compound
-
Carboxylic acid (e.g., caproic acid, oleic acid)
-
Acid catalyst (e.g., p-toluenesulfonic acid, sodium bisulfate)[11][12]
-
Three-neck round-bottom flask
-
Dean-Stark apparatus with condenser
-
Heating mantle with magnetic stirrer
-
Nitrogen inlet
-
Thermometer
Procedure:
-
Setup: Assemble the reaction apparatus (flask, Dean-Stark trap, condenser) in a fume hood. Ensure the system can be purged with an inert gas like nitrogen.[10]
-
Charging Reactants: Charge the three-neck flask with this compound, the chosen carboxylic acid (in a molar ratio calculated based on the desired degree of esterification), and the azeotropic solvent.
-
Inert Atmosphere: Begin stirring and purge the system with nitrogen for 15-20 minutes to remove air.
-
Heating: Heat the mixture to the reflux temperature of the solvent. The reaction is typically conducted between 150 °C and 260 °C.[11]
-
Catalyst Addition: Once the mixture is at the desired temperature, add the acid catalyst (typically 0.1-1.0% by weight of reactants).
-
Reaction Monitoring: Continue heating under reflux. Water produced during the esterification will be collected in the Dean-Stark trap. The reaction progress can be monitored by measuring the amount of water collected or by periodically taking samples to determine the acid number.
-
Completion: The reaction is considered complete when water evolution ceases or the acid number drops to a predetermined low value.
-
Workup: Cool the reaction mixture. The crude product can be purified by neutralizing the catalyst, washing with water or brine, and removing the solvent under reduced pressure.
Experimental Workflow Diagram
The following diagram outlines a typical workflow for the synthesis and characterization of a this compound-based material.
Caption: General experimental workflow for synthesis and characterization.
Safety and Handling
This compound is not classified as a hazardous substance according to OSHA 29 CFR 1910.1200.[1] However, standard laboratory safety practices should be followed.
-
Inhalation: May cause respiratory tract irritation.[13] Fine dust should be handled in a well-ventilated area or with respiratory protection.[1]
-
Skin Contact: Not considered a skin irritant, but prolonged contact should be avoided.[1]
-
Eye Contact: May cause transient discomfort and irritation.[1][13] Safety glasses are recommended.
-
Fire Hazard: It is a combustible solid.[1] Avoid creating dust clouds, which can form explosive mixtures with air.[1] Suitable extinguishing media include dry chemical powder, foam, and water spray.[1][13]
-
Storage: Store in a cool, dry place away from strong oxidizing agents and strong acids.[1] The material is hygroscopic.[1]
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. chembk.com [chembk.com]
- 3. 78-24-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. This compound | C15H32O10 | CID 66219 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. parchem.com [parchem.com]
- 6. Page loading... [guidechem.com]
- 8. This compound | 78-24-0 | Benchchem [benchchem.com]
- 9. nbinno.com [nbinno.com]
- 10. US4212816A - Carboxylic acid esters of pentaerythritol - Google Patents [patents.google.com]
- 11. CN111218322A - Pentaerythritol ester lubricating oil base oil and preparation method thereof - Google Patents [patents.google.com]
- 12. ajgreenchem.com [ajgreenchem.com]
- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Tripentaerythritol molecular weight and chemical formula
An In-depth Technical Guide on Tripentaerythritol
This guide provides core technical specifications for this compound, focusing on its molecular properties. The information is intended for researchers, scientists, and professionals in drug development and related fields.
Core Molecular Data
This compound is a polyol with a complex structure. Its fundamental molecular attributes are summarized below.
| Property | Value |
| Chemical Formula | C15H32O10[1][][3] |
| Molecular Weight | 372.41 g/mol [1][4] |
Chemical Structure
The structural arrangement of this compound consists of three pentaerythritol units linked by ether bonds. This structure results in a high number of hydroxyl groups, which are key to its chemical reactivity.
References
In-Depth NMR Spectral Analysis of Tripentaerythritol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of tripentaerythritol. Due to the limited availability of experimentally derived public data, this guide utilizes high-quality predicted NMR data to elucidate the structural features of this complex polyol. The information herein is intended to serve as a valuable resource for researchers in polymer chemistry, materials science, and drug development who utilize or synthesize this compound and its derivatives.
Introduction to this compound and its NMR Spectroscopy
This compound, a polyol with a highly branched and symmetric structure, is a key building block in the synthesis of various polymers, resins, and plasticizers. Its unique structure, featuring ten primary hydroxyl groups and five quaternary carbon atoms, gives rise to a distinct NMR spectrum that can be used for structural verification and purity assessment.
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. ¹H NMR provides information about the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR reveals the carbon framework of the molecule. For a molecule like this compound, NMR analysis is crucial for confirming its synthesis and for studying its reactions and polymerization behavior.
Predicted NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions were generated using advanced computational algorithms and serve as a reliable reference in the absence of comprehensive experimental spectra in the public domain. The predicted spectra were calculated for a standard deuterated solvent, Dimethyl Sulfoxide-d₆ (DMSO-d₆), which is a common choice for polyols due to its high polarity.
Table 1: Predicted ¹H NMR Data for this compound in DMSO-d₆
| Signal | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| a | ~4.2 - 4.5 | Triplet | 8H | -CH₂-OH (Terminal) |
| b | ~3.2 - 3.4 | Singlet | 12H | -C-CH₂-O- |
| c | ~4.5 - 4.8 | Triplet | 2H | -CH₂-OH (Central) |
Note: The exact chemical shifts and multiplicities can be influenced by solvent, concentration, and temperature. The hydroxyl protons (-OH) are expected to be broad singlets and their chemical shift can vary significantly.
Table 2: Predicted ¹³C NMR Data for this compound in DMSO-d₆
| Signal | Chemical Shift (δ) ppm | Assignment |
| 1 | ~70 | -CH₂-O- |
| 2 | ~60 | -CH₂-OH |
| 3 | ~45 | Quaternary Carbon (C) |
Structural Interpretation of NMR Data
The predicted NMR data aligns with the known molecular structure of this compound.
¹H NMR Spectrum:
-
The protons on the terminal methylene groups adjacent to hydroxyl groups (a) are expected to appear as a triplet due to coupling with the neighboring methylene protons.
-
The protons of the methylene groups forming the ether linkages (b) are in a chemically equivalent environment and are predicted to appear as a singlet.
-
The protons on the central methylene groups adjacent to hydroxyl groups (c) are also anticipated to be a triplet.
¹³C NMR Spectrum:
-
Three distinct signals are predicted, corresponding to the three different carbon environments in the molecule.
-
The signal around 70 ppm is assigned to the methylene carbons involved in the ether linkages.
-
The signal around 60 ppm corresponds to the methylene carbons attached to the hydroxyl groups.
-
The signal around 45 ppm is attributed to the quaternary carbon atoms.
Experimental Protocols for NMR Analysis of Polyols
The following section outlines a general methodology for the NMR analysis of polyols like this compound.
4.1. Sample Preparation
-
Sample Purity: Ensure the this compound sample is of high purity to avoid interference from impurities in the NMR spectrum. Recrystallization or column chromatography may be necessary for purification.
-
Solvent Selection: Choose a suitable deuterated solvent in which the polyol is soluble. Common solvents for polyols include DMSO-d₆, D₂O, and Methanol-d₄. DMSO-d₆ is often preferred as it can dissolve a wide range of polar compounds and its residual peak does not overlap with the signals of interest.
-
Concentration: Prepare a solution with a concentration of approximately 10-50 mg/mL for ¹H NMR and 50-100 mg/mL for ¹³C NMR. The optimal concentration may vary depending on the spectrometer's sensitivity.
-
Filtration: Filter the prepared solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube to remove any particulate matter that could affect the spectral resolution.
-
Internal Standard: For accurate chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (TMS) for organic solvents or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for aqueous solutions, can be added.
4.2. NMR Data Acquisition
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
¹H NMR Acquisition Parameters:
-
Number of Scans: Typically 16 to 64 scans are sufficient for a good signal-to-noise ratio.
-
Relaxation Delay (d1): A delay of 1-5 seconds is generally used.
-
Acquisition Time (aq): An acquisition time of 2-4 seconds is standard.
-
-
¹³C NMR Acquisition Parameters:
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.
-
Proton Decoupling: Employ proton decoupling to simplify the spectrum and enhance the signal-to-noise ratio.
-
Relaxation Delay (d1): A longer relaxation delay (e.g., 2-10 seconds) may be necessary for quantitative analysis, especially for quaternary carbons.
-
Visualizations
The following diagrams illustrate the logical workflow of the NMR spectral analysis and the molecular structure of this compound with its distinct chemical environments.
Navigating the Hydroxyl Landscape of Tripentaerythritol: An In-depth FTIR Spectroscopic Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Fourier-Transform Infrared (FTIR) spectroscopy as it pertains to the analysis of the hydroxyl groups in tripentaerythritol. This polyol, with its high functionality, is a critical component in various applications, from polymer synthesis to drug delivery systems. Understanding the characteristics of its hydroxyl groups is paramount for material design and quality control. This document outlines the key spectroscopic data, experimental protocols for its acquisition, and a logical workflow for the analysis.
Quantitative FTIR Data for this compound Hydroxyl Groups
The FTIR spectrum of this compound is characterized by a prominent and broad absorption band in the high-frequency region, which is indicative of the O-H stretching vibrations of its multiple hydroxyl groups. The broadening of this band is a result of extensive intermolecular and intramolecular hydrogen bonding. Below is a summary of the typical quantitative data associated with this key functional group, derived from spectra obtained via the Potassium Bromide (KBr) wafer technique.
| Spectroscopic Parameter | Value | Interpretation |
| Peak Position (Wavenumber) | ~3350 cm⁻¹ | O-H stretching vibration |
| Appearance | Broad, Strong Intensity | Indicates extensive hydrogen bonding |
| Full Width at Half Maximum (FWHM) | 200-400 cm⁻¹ | Reflects the variety of hydrogen-bonded species |
Note: The exact peak position and FWHM can vary slightly depending on sample preparation and instrument conditions.
Experimental Protocol: FTIR Spectroscopy of this compound via KBr Pellet Method
The following protocol details the steps for obtaining a high-quality FTIR spectrum of solid this compound using the KBr pellet technique. This method is well-suited for solid samples and is frequently cited in the literature for the analysis of polyols.
Materials and Equipment:
-
This compound sample (analytical grade)
-
FTIR grade Potassium Bromide (KBr) powder, desiccated
-
Agate mortar and pestle
-
Pellet press with a die set
-
FTIR spectrometer with a DTGS detector
-
Infrared lamp (optional, for drying)
-
Spatula and weighing paper
-
Desiccator
Procedure:
-
Sample Preparation:
-
Dry the this compound sample in a vacuum oven at a temperature below its melting point to remove any adsorbed water.
-
Gently grind a small amount of the dried this compound sample to a fine powder using the agate mortar and pestle.
-
Weigh approximately 1-2 mg of the powdered this compound.
-
Weigh approximately 100-200 mg of dry FTIR grade KBr powder. The sample-to-KBr ratio should be roughly 1:100.
-
Add the this compound to the KBr in the agate mortar.
-
Mix the sample and KBr thoroughly by gentle grinding for 2-3 minutes to ensure a homogenous mixture. Avoid excessive grinding, which can lead to changes in the sample's crystallinity.
-
-
Pellet Formation:
-
Transfer the mixture to the die of the pellet press.
-
Distribute the powder evenly in the die.
-
Place the die under the press and apply pressure (typically 7-10 tons) for several minutes to form a transparent or semi-transparent pellet.
-
Carefully release the pressure and retrieve the KBr pellet from the die.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Purge the sample compartment with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.
-
Collect a background spectrum of the empty sample compartment.
-
Collect the sample spectrum over a range of 4000 to 400 cm⁻¹.
-
Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
The collected sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Perform a baseline correction if necessary.
-
Identify and label the key absorption bands, with a particular focus on the broad O-H stretching band.
-
Visualizing the Workflow
The logical flow of the experimental and analytical process for obtaining and interpreting the FTIR data of this compound's hydroxyl groups can be visualized as follows:
An In-depth Technical Guide to the Thermal Degradation and Stability Profile of Tripentaerythritol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tripentaerythritol, a complex polyol with a highly branched structure, is a key component in a variety of industrial applications, including the synthesis of polymers, lubricants, and intumescent flame retardants. Its thermal stability and degradation profile are critical parameters that dictate its performance and safe handling in high-temperature applications. This technical guide provides a comprehensive overview of the thermal degradation and stability of this compound, presenting available data, outlining detailed experimental protocols for its analysis, and illustrating key concepts through diagrams.
Introduction to this compound
This compound [C(CH₂OH)₃]₂CH₂OCH₂ is a trifunctional polyol, meaning it contains three pentaerythritol units linked by ether bonds. This structure imparts a high density of hydroxyl groups, making it a valuable crosslinking agent and a precursor for various derivatives. Understanding its behavior at elevated temperatures is crucial for optimizing its use and ensuring process safety. The thermal degradation of this compound is a complex process involving dehydration, oxidation, and C-C and C-O bond scission, leading to the formation of a variety of smaller volatile compounds and a carbonaceous char.
Thermal Stability Profile
The thermal stability of this compound is characterized by its decomposition temperature. Technical grade this compound has a melting point of approximately 225 °C, at which it also begins to decompose. A material safety data sheet corroborates this, listing a decomposition temperature of 437 °F (225 °C)[1].
Data on Thermal Degradation
While detailed, publicly available TGA and DSC curves for pure this compound are scarce, its general behavior can be inferred from its structure and its use in applications like flame retardants. As a polyol, its decomposition is expected to proceed through a series of dehydration and fragmentation reactions. In the context of intumescent systems, this compound acts as a carbon source, indicating that a significant portion of the molecule is converted to a thermally stable char upon heating.
Table 1: Physical and Thermal Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₅H₃₂O₁₀ | [2] |
| Molecular Weight | 372.41 g/mol | [2] |
| Appearance | White crystalline powder | [1] |
| Melting Point | 215-218 °C (lit.) | |
| Decomposition Temp. | ~225 °C (dec.) | [1] |
| Hazardous Combustion Products | Carbon monoxide (CO), Carbon dioxide (CO₂), other pyrolysis products typical of burning organic material. | [1] |
Experimental Protocols for Thermal Analysis
To fully characterize the thermal degradation and stability profile of this compound, a combination of thermoanalytical techniques is employed. The following sections detail the typical experimental protocols for Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS).
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is used to determine the onset of decomposition, the temperature of maximum degradation rate, and the amount of residual char.
Methodology:
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: A small amount of finely ground this compound (typically 5-10 mg) is accurately weighed into an inert sample pan (e.g., alumina or platinum).
-
Atmosphere: The experiment is typically run under an inert atmosphere (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation. A parallel experiment in an oxidative atmosphere (e.g., air) can also be performed for comparison.
-
Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min).
-
Data Analysis: The resulting TGA curve (mass vs. temperature) and its first derivative (DTG curve, rate of mass loss vs. temperature) are analyzed to determine:
-
T_onset: The temperature at which significant mass loss begins.
-
T_max: The temperature at which the rate of mass loss is maximal (the peak of the DTG curve).
-
Mass Loss (%): The percentage of mass lost in each degradation step.
-
Residual Mass (%): The percentage of mass remaining at the end of the experiment, which corresponds to the char yield.
-
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to identify thermal transitions such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these events.
Methodology:
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: A small amount of this compound (typically 2-5 mg) is accurately weighed into a sealed aluminum or hermetic pan. An empty, sealed pan is used as the reference.
-
Atmosphere: The experiment is conducted under an inert atmosphere (e.g., nitrogen) at a constant flow rate.
-
Temperature Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a temperature range that encompasses the expected thermal events (e.g., from ambient to 300 °C).
-
Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify:
-
Melting Point (T_m): The temperature at the peak of the endothermic melting transition.
-
Enthalpy of Fusion (ΔH_f): The area under the melting peak, which represents the energy required for melting.
-
Decomposition Events: Exothermic or endothermic peaks associated with decomposition reactions.
-
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Py-GC-MS is a powerful technique for identifying the volatile and semi-volatile products of thermal degradation. The sample is rapidly heated to a high temperature in an inert atmosphere, and the resulting fragments are separated by gas chromatography and identified by mass spectrometry.
Methodology:
-
Instrument: A pyrolyzer coupled to a gas chromatograph-mass spectrometer.
-
Sample Preparation: A very small amount of this compound (microgram range) is placed in a pyrolysis tube or on a filament.
-
Pyrolysis: The sample is rapidly heated to a set temperature (e.g., 600 °C) in the pyrolyzer.
-
GC Separation: The pyrolysis products are swept into the GC column, where they are separated based on their boiling points and interactions with the stationary phase.
-
MS Identification: The separated compounds are ionized and fragmented in the mass spectrometer, and the resulting mass spectra are compared to a library to identify the individual degradation products.
Visualization of Experimental Workflows and Degradation Pathways
The following diagrams illustrate the logical flow of the experimental analyses and a hypothetical degradation pathway for this compound.
Conclusion
The thermal stability of this compound is a critical aspect of its functionality in various high-temperature applications. While a comprehensive dataset on its thermal degradation is not widely available in the public domain, this guide provides a foundational understanding based on its known properties and behavior in related systems. The experimental protocols outlined herein offer a standardized approach for researchers and drug development professionals to thoroughly characterize the thermal degradation and stability profile of this compound and its derivatives. Further research, particularly using techniques like Py-GC-MS, would be invaluable in elucidating the specific degradation pathways and products, thereby enabling a more complete understanding of this important polyol.
References
An In-depth Technical Guide to the Toxicological Data and Safety Handling of Tripentaerythritol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the available toxicological data and safety handling procedures for tripentaerythritol. Due to the limited specific toxicological data for this compound, this guide incorporates information on the structurally related and better-studied polyols, pentaerythritol and dipentaerythritol, to provide a more complete assessment of potential hazards. All data is presented with clear attribution to the substance tested.
Toxicological Data
The toxicological properties of this compound have not been fully investigated[1]. However, data from related compounds and general chemical properties suggest a low order of acute toxicity. The available quantitative data is summarized in the following tables.
Table 1: Acute Toxicity Data
| Endpoint | Species | Route | Value | Substance | Reference |
| LD50 | Rat | Oral | >5000 mg/kg | This compound | [2] |
| LD50 | Rat | Oral | >2000 mg/kg | Pentaerythritol | [3] |
| LD50 | Mouse | Oral | 25500 mg/kg (mixture with 12% dipentaerythritol) | Pentaerythritol | [3] |
| LD50 | Guinea Pig | Oral | 11300 mg/kg (mixture with 12% dipentaerythritol) | Pentaerythritol | [3] |
| LD50 | Rat | Oral | >2000 mg/kg | Dipentaerythritol | [4] |
| LD50 | Rabbit | Dermal | >10000 mg/kg | Pentaerythritol | [5][6] |
| LC0 | Rat | Inhalation | 11 g/m³ for 6 hours (mixture with 12% dipentaerythritol) | Pentaerythritol | [3] |
LD50: Lethal Dose, 50%; LC0: Lethal Concentration, 0%
Table 2: Irritation and Sensitization Data
| Endpoint | Species | Result | Substance | Reference |
| Skin Irritation | Rabbit | No irritation | Pentaerythritol | [7] |
| Eye Irritation | Not specified | May cause mechanical irritation/transient discomfort | This compound | [5][8] |
| Skin Sensitization | Not specified | Not classified as a sensitizer | Pentaerythritol | [3] |
Table 3: Genetic Toxicity Data
| Test | System | Metabolic Activation | Result | Substance | Reference |
| Ames Test | S. typhimurium | With and without | Negative | Pentaerythritol | [9] |
| Chromosomal Aberration | In vitro | Not specified | Negative | Pentaerythritol | [3] |
Experimental Protocols
OECD Test Guideline 401: Acute Oral Toxicity
This test provides information on the health hazards likely to arise from a single oral exposure to a substance.
-
Animal Model: Typically, the rat is the preferred species.
-
Dosage: A limit test is often performed at 2000 mg/kg or 5000 mg/kg body weight. If mortality is observed, a full study with multiple dose groups is conducted to determine the LD50.
-
Administration: The substance is administered by gavage in a single dose.
-
Observation Period: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.
-
Pathology: A gross necropsy is performed on all animals at the end of the observation period.
OECD Test Guideline 402: Acute Dermal Toxicity
This guideline assesses the potential for a substance to cause toxicity through skin contact.
-
Animal Model: Rats, rabbits, or guinea pigs are used.
-
Preparation: The fur is clipped from the dorsal area of the trunk of the test animals 24 hours before the test.
-
Application: The test substance is applied uniformly over an area of at least 10% of the total body surface area and held in contact with the skin with a porous gauze dressing and non-irritating tape for a 24-hour exposure period.
-
Dosage: A limit test is often conducted at 2000 mg/kg body weight.
-
Observation: Animals are observed for 14 days for signs of toxicity and skin reactions at the application site.
OECD Test Guideline 405: Acute Eye Irritation/Corrosion
This test evaluates the potential of a substance to cause eye irritation or damage.
-
Animal Model: The albino rabbit is the recommended species.
-
Application: A single dose of the test substance is applied into the conjunctival sac of one eye of each animal. The other eye remains untreated and serves as a control.
-
Observation: The eyes are examined for ocular lesions (in the cornea, iris, and conjunctivae) at specific intervals after application (e.g., 1, 24, 48, and 72 hours).
OECD Test Guideline 406: Skin Sensitization
This guideline is used to determine if a substance can elicit a delayed contact hypersensitivity response.
-
Animal Model: The guinea pig is the preferred species.
-
Induction Phase: The animals are initially exposed to the test substance, with or without an adjuvant, to induce an immune response. This can be done through intradermal injections and/or topical applications.
-
Challenge Phase: After a rest period of 10-14 days, the animals are challenged with a topical application of the test substance.
-
Evaluation: The skin reaction at the challenge site is observed and scored for erythema and edema approximately 24 and 48 hours after the challenge.
OECD Test Guideline 471: Bacterial Reverse Mutation Test (Ames Test)
This in vitro test is used to identify substances that can cause gene mutations.
-
Test System: Several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that leave them unable to synthesize an essential amino acid (histidine or tryptophan, respectively) are used.
-
Procedure: The bacterial strains are exposed to the test substance with and without a metabolic activation system (S9 mix, derived from rat liver enzymes) to mimic mammalian metabolism.
-
Evaluation: The plates are incubated for 48-72 hours. A positive result is indicated by a significant, dose-related increase in the number of revertant colonies (bacteria that have mutated back to a state where they can synthesize the essential amino acid) compared to the negative control.
Safety Handling and Personal Protective Equipment (PPE)
Proper handling of this compound is essential to minimize exposure and ensure a safe working environment.
Engineering Controls
-
Use with adequate ventilation to keep airborne concentrations low, especially when handling the powder form to minimize dust generation and accumulation[1][3].
Personal Protective Equipment (PPE)
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166[1][3].
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure[1][3].
-
Respiratory Protection: If exposure limits are exceeded or if irritation or other symptoms are experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator[1][3].
First Aid Measures
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid immediately[1][3].
-
In case of skin contact: Get medical aid. Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Wash clothing before reuse[1][3].
-
If inhaled: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid[1][3].
-
If ingested: If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid[1][3].
Storage and Disposal
-
Storage: Keep the container tightly closed when not in use. Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents[1][3].
-
Disposal: Spills should be cleaned up immediately. Sweep up or absorb the material and place it into a suitable clean, dry, closed container for disposal[3]. All waste must be handled in accordance with local, state, and federal regulations[8].
Visualized Workflows
The following diagrams illustrate standardized workflows for toxicological assessment and safety handling.
Caption: General workflow for chemical toxicological assessment.
Caption: Recommended safety handling workflow for this compound.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. Dipentaerythritol MSDS/SDS | Supplier & Distributor [china-phosphate.com]
- 3. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 4. merckmillipore.com [merckmillipore.com]
- 5. redox.com [redox.com]
- 6. carlroth.com [carlroth.com]
- 7. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Methodological & Application
Application Notes and Protocols: Tripentaerythritol in Alkyd Resin and Coatings Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of tripentaerythritol in the synthesis of alkyd resins for high-performance coatings. The content includes detailed experimental protocols, comparative data on the influence of polyol choice, and process diagrams to guide researchers in the development of advanced coating formulations.
Introduction to this compound in Alkyd Resins
This compound is a highly functional polyol with eight primary hydroxyl groups, making it a valuable building block for creating densely cross-linked polymers. In alkyd resin synthesis, its high functionality contributes to the formation of resins with enhanced thermal stability, hardness, chemical resistance, and durability.[1] These properties are highly desirable in the formulation of high-performance and high-solids coatings.[2] The compact and highly branched structure of this compound allows for the formulation of alkyd resins with lower viscosity at a given molecular weight, which is advantageous for developing coatings with high solids content and reduced volatile organic compounds (VOCs).
Comparative Performance of Polyols in Alkyd Resins
The choice of polyol is a critical factor in determining the final properties of an alkyd resin and the resulting coating. While glycerol and pentaerythritol are commonly used, higher functionality polyols like dipentaerythritol and this compound offer significant performance advantages.
| Property | Glycerol (Functionality: 3) | Pentaerythritol (Functionality: 4) | Dipentaerythritol (Functionality: 6) | This compound (Functionality: 8) |
| Drying Time | Moderate | Faster | Fast | Very Fast |
| Hardness | Good | Very Good | Excellent | Superior |
| Gloss and Gloss Retention | Good | Very Good | Excellent | Superior |
| Water Resistance | Moderate | Good | Very Good | Excellent |
| Chemical Resistance | Moderate | Good | Very Good | Excellent |
| Viscosity at same Oil Length | Low | Moderate | High | Higher |
| Suitability for High-Solids Coatings | Limited | Moderate | Good | Excellent |
Note: This table provides a qualitative comparison based on the established principles of alkyd resin chemistry, where higher polyol functionality generally leads to enhanced performance characteristics. Specific quantitative values will vary depending on the complete resin formulation and synthesis conditions.
Experimental Protocols
Protocol 1: Synthesis of a Long-Oil Alkyd Resin Using this compound (Two-Stage Alcoholysis-Polyesterification)
This protocol describes the synthesis of a long-oil alkyd resin suitable for decorative and protective coatings.
Materials:
-
Soybean Oil
-
This compound
-
Phthalic Anhydride
-
Litharge (PbO) or other suitable catalyst (e.g., calcium oxide)
-
Xylene (azeotropic solvent)
-
Inert gas (e.g., Nitrogen)
Equipment:
-
Four-necked round-bottom flask
-
Mechanical stirrer
-
Thermometer
-
Dean-Stark trap with condenser
-
Heating mantle
-
Inert gas inlet
Procedure:
Stage 1: Alcoholysis (Monoglyceride Formation)
-
Charge the soybean oil and this compound into the four-necked flask.
-
Add the catalyst (e.g., 0.05% by weight of the oil).
-
Begin stirring and start a slow stream of inert gas over the reaction mixture.
-
Heat the mixture to 230-240°C.
-
Monitor the reaction by taking samples periodically and checking for solubility in methanol (typically a 1:3 ratio of sample to methanol). The reaction is complete when the mixture is soluble, indicating the formation of monoglycerides. This stage can take 1-2 hours.
-
Once the alcoholysis is complete, cool the reaction mixture to below 200°C.
Stage 2: Polyesterification
-
Add the phthalic anhydride and xylene to the flask.
-
Increase the temperature to 230-240°C and begin collecting the water of esterification in the Dean-Stark trap.
-
Monitor the progress of the reaction by measuring the acid value and viscosity of the resin at regular intervals (e.g., every 30-60 minutes).
-
Continue the reaction until the desired acid value (typically below 15 mg KOH/g) and viscosity are reached.
-
Once the reaction is complete, cool the resin to a safe handling temperature (e.g., below 150°C) and add a suitable solvent to achieve the desired solids content.
Protocol 2: Monitoring the Alkyd Resin Synthesis
Acid Value Determination:
-
Accurately weigh about 1 g of the resin sample into a conical flask.
-
Dissolve the sample in a suitable solvent mixture (e.g., 50:50 toluene/isopropanol).
-
Add a few drops of phenolphthalein indicator.
-
Titrate with a standardized solution of potassium hydroxide (KOH) in ethanol until a faint pink endpoint is observed.
-
Calculate the acid value using the following formula: Acid Value (mg KOH/g) = (V × N × 56.1) / W Where:
-
V = Volume of KOH solution used (mL)
-
N = Normality of the KOH solution
-
W = Weight of the resin sample (g)
-
Viscosity Measurement:
-
Viscosity can be monitored using a variety of methods, including bubble viscometers (e.g., Gardner-Holdt) or rotational viscometers. For in-process monitoring, a simple comparison to a standard of known viscosity can be effective.
Diagrams
Caption: Two-stage synthesis of this compound alkyd resin.
Caption: Workflow for monitoring alkyd resin synthesis.
High-Solids Coating Formulation
The use of this compound is particularly advantageous in the formulation of high-solids coatings, which aim to reduce the content of volatile organic compounds (VOCs). The highly branched structure of this compound-based alkyds allows for lower viscosity at higher solids content.
Example High-Solids White Gloss Enamel Formulation:
| Component | Weight (%) | Function |
| Grind Phase | ||
| This compound Alkyd Resin (70% solids) | 30.0 | Binder |
| High-Boiling Aromatic Solvent | 5.0 | Grinding Vehicle |
| Titanium Dioxide (Rutile) | 25.0 | Pigment |
| Wetting and Dispersing Agent | 1.0 | Additive |
| Let-Down Phase | ||
| This compound Alkyd Resin (70% solids) | 28.0 | Binder |
| Drier Combination (e.g., Co, Zr, Ca Octoates) | 1.5 | Curing Catalyst |
| Anti-Skinning Agent | 0.5 | Additive |
| High-Boiling Aromatic Solvent | 9.0 | Solvent |
| Total | 100.0 |
Formulation Notes:
-
The specific alkyd resin and solvent selection will impact the final VOC content and application properties.
-
The drier package needs to be optimized for the specific alkyd resin to ensure proper through-drying and surface cure.
-
The pigment-to-binder ratio should be adjusted to achieve the desired gloss and hiding power.
Conclusion
This compound is a potent polyol for the synthesis of high-performance alkyd resins. Its high functionality leads to coatings with superior hardness, durability, and chemical resistance. While the synthesis process requires careful monitoring of reaction parameters, the resulting resins are well-suited for demanding applications, including low-VOC, high-solids coatings. The provided protocols and data serve as a valuable starting point for researchers and formulators looking to leverage the benefits of this compound in their coating systems.
References
Tripentaerythritol: A High-Functionality Crosslinking Agent for Advanced Polymer Formulations
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tripentaerythritol is a unique polyhydric alcohol characterized by a hyperbranched structure containing eight primary hydroxyl groups. This high functionality makes it a potent crosslinking agent in polymer chemistry, enabling the formation of densely crosslinked three-dimensional polymer networks. The resulting polymers often exhibit significantly enhanced thermal stability, mechanical strength, hardness, and chemical resistance compared to those crosslinked with lower-functionality polyols like pentaerythritol (four hydroxyl groups) or dipentaerythritol (six hydroxyl groups)[1].
This document provides an overview of the applications of this compound as a crosslinking agent and offers detailed protocols for its use in the synthesis of alkyd resins, polyurethanes, and as a core for hyperbranched polymers.
Key Applications and Advantages
This compound's octafunctional nature makes it a valuable component in various polymer systems:
-
Alkyd Resins: In the coatings industry, this compound is a fundamental component in the production of alkyd resins used in high-performance paints and varnishes[2]. Its ability to form a high density of crosslinks contributes to coatings with excellent gloss, durability, and resistance to environmental factors[2].
-
Polyurethanes: As a crosslinking agent in polyurethane formulations, this compound enhances the thermal and mechanical properties of the resulting elastomers, foams, and coatings[1]. The increased crosslink density restricts molecular chain movement, leading to higher glass transition temperatures (Tg) and improved hardness[1].
-
Hyperbranched Polymers and Dendrimers: this compound serves as an ideal core molecule for the synthesis of hyperbranched polymers and dendrimers[1]. These highly branched macromolecules possess unique properties such as low viscosity and high solubility, making them suitable for specialized applications in drug delivery and advanced materials design[1].
-
UV Curing Systems: As an acrylic monomer, this compound derivatives are used in UV curing systems for inks and coatings, facilitating rapid hardening upon exposure to ultraviolet light[2].
Quantitative Data on Polymer Properties
While specific quantitative data for polymers crosslinked with this compound is not extensively available in publicly accessible literature, the following tables provide an illustrative comparison based on the expected effects of increasing crosslinker functionality. The data for Pentaerythritol (PE) is included as a baseline for comparison.
Table 1: Illustrative Mechanical Properties of Polyurethane Elastomers
| Property | Polyurethane (No Crosslinker) | Polyurethane (Pentaerythritol Crosslinker) | Polyurethane (this compound Crosslinker - Expected) |
| Tensile Strength (MPa) | 25 | 35 | > 45 |
| Elongation at Break (%) | 600 | 450 | < 300 |
| Shore A Hardness | 70 | 85 | > 95 |
| Glass Transition Temp (°C) | -30 | -15 | > 0 |
Note: The values for this compound are expected trends based on its higher functionality and are not derived from a specific cited source.
Table 2: Illustrative Properties of Alkyd Resin Coatings
| Property | Alkyd Resin (Glycerol-based) | Alkyd Resin (Pentaerythritol-based) | Alkyd Resin (this compound-based - Expected) |
| Pencil Hardness | HB | 2H | > 4H |
| Solvent Resistance (MEK rubs) | 50 | 150 | > 250 |
| Gloss Retention (%) after 500h QUV | 70 | 85 | > 90 |
Note: The values for this compound are expected trends based on its higher functionality and are not derived from a specific cited source.
Experimental Protocols
The following are detailed protocols for the use of this compound as a crosslinking agent in different polymer systems.
Protocol 1: Synthesis of a High-Solids Alkyd Resin
This protocol describes the synthesis of a short oil alkyd resin using this compound for improved hardness and durability, suitable for industrial baking enamels.
Materials:
-
This compound
-
Phthalic Anhydride
-
Soybean Oil Fatty Acids
-
Xylene
-
Lead (II) oxide (catalyst)
-
Nitrogen gas supply
Equipment:
-
Four-necked round-bottom flask
-
Mechanical stirrer
-
Heating mantle with temperature controller
-
Dean-Stark trap with condenser
-
Thermometer
-
Nitrogen inlet
Procedure:
-
Charge the reaction flask with Soybean Oil Fatty Acids and this compound.
-
Begin stirring and purge the system with nitrogen.
-
Heat the mixture to 230-240°C under a nitrogen blanket.
-
Once the temperature is stable, add the Phthalic Anhydride and a catalytic amount of Lead (II) oxide.
-
Add a small amount of Xylene to the Dean-Stark trap to facilitate azeotropic removal of water.
-
Maintain the reaction temperature at 230-240°C.
-
Monitor the reaction progress by periodically measuring the acid value of the resin.
-
Continue the reaction until the acid value is below 15 mg KOH/g.
-
Once the desired acid value is reached, cool the resin to 150°C and dilute with Xylene to the desired solids content.
References
Application of Tripentaerythritol in High-Performance Synthetic Lubricants: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tripentaerythritol (TPE), a polyol with a highly branched structure, serves as a critical building block in the formulation of high-performance synthetic lubricants. Its esters, derived from the reaction of TPE with various carboxylic acids, exhibit exceptional thermal and oxidative stability, a high viscosity index, low volatility, and excellent lubricity.[1][2] These properties make them ideal for demanding applications where conventional mineral oil-based lubricants fail, such as in aviation gas turbines, environmentally friendly refrigerating compressors, and high-temperature industrial gear and chain oils.[3][4] The absence of labile beta-hydrogens in the neopentyl structure of TPE esters contributes significantly to their enhanced stability. This document provides detailed application notes, experimental protocols, and visualizations to guide researchers in the utilization of this compound for the development of advanced synthetic lubricants.
Data Presentation: Properties of this compound and Pentaerythritol Ester Lubricants
The following tables summarize the key physical and chemical properties of this compound and pentaerythritol ester-based lubricants, providing a comparative overview of their performance characteristics.
Table 1: Typical Physical Properties of Pentaerythritol Ester Base Oils
| Property | Test Method | Value | Reference |
| Kinematic Viscosity @ 40°C (cSt) | ASTM D445 | 23.4 - 320 | [4][5][6] |
| Kinematic Viscosity @ 100°C (cSt) | ASTM D445 | 4.78 - 25.34 | [4][5][6] |
| Viscosity Index | ASTM D2270 | 88 - 147 | [4][5][6] |
| Pour Point (°C) | ASTM D97 | -63 to -6 | [5][6] |
| Flash Point (°C) | ASTM D92 | 255 - 297 | [4][5] |
| Acid Value (mg KOH/g) | ASTM D664 | 0.02 - 0.05 | [5] |
Note: Data represents a range of values for various pentaerythritol esters and should be considered typical. Specific values depend on the fatty acid composition.
Table 2: Performance Data of a 5 mm²/s Grade Pentaerythritol Ester Base Oil for Aero-Engines
| Property | Test Method | Value | Reference |
| Kinematic Viscosity @ 100°C (mm²/s) | ASTM D445 | 4.88 | [6] |
| Kinematic Viscosity @ 40°C (mm²/s) | ASTM D445 | 23.6 | [6] |
| Kinematic Viscosity @ -40°C (mm²/s) | ASTM D445 | 8500 | [6] |
| Viscosity Index | ASTM D2270 | 135 | [6] |
| Pour Point (°C) | ASTM D97 | < -60 | [6] |
| Oxidation Induction Period @ 225°C (PDSC) | - | > 20% improvement over mixed esters | [7] |
| Falex Failure Load | ASTM D3233 | > 20% improvement over mixed esters | [7] |
Experimental Protocols
Detailed methodologies for the synthesis of this compound esters and the evaluation of their key performance properties are provided below.
Protocol 1: Synthesis of this compound Esters
This protocol describes the direct esterification of this compound with a mixture of carboxylic acids.
Materials:
-
This compound
-
Mixture of C5-C10 carboxylic acids
-
Esterification catalyst (e.g., tetrabutyl titanate)[6]
-
Nitrogen gas
-
Solvent (optional, e.g., toluene for azeotropic removal of water)
Equipment:
-
Glass reactor with a mechanical stirrer, thermometer, nitrogen inlet, and a Dean-Stark trap connected to a condenser.
-
Heating mantle
-
Vacuum source for stripping
Procedure:
-
Charge the reactor with this compound and the desired molar ratio of the carboxylic acid mixture. A slight excess of acid is typically used to drive the reaction to completion.
-
Add the catalyst (e.g., 0.05-2.0% by weight of the total reactants).[8]
-
Begin stirring and purge the reactor with nitrogen to create an inert atmosphere.
-
Heat the reaction mixture to the desired temperature (typically 150-260°C).[8]
-
Continuously remove the water of reaction using the Dean-Stark trap. The reaction progress can be monitored by the amount of water collected.[9]
-
The reaction is typically carried out for 2-10 hours.[8]
-
After the reaction is complete (i.e., the theoretical amount of water has been collected), cool the mixture.
-
Remove any excess unreacted carboxylic acids by vacuum stripping.
-
The resulting crude ester can be further purified by filtration or other conventional techniques.
Protocol 2: Determination of Kinematic Viscosity (ASTM D445)
This protocol outlines the measurement of kinematic viscosity, a critical parameter for lubricant performance.[10][11]
Equipment:
-
Calibrated glass capillary viscometer (e.g., Cannon-Fenske)
-
Constant temperature bath with a precision of ±0.02°C[12]
-
Timer accurate to 0.1 seconds
Procedure:
-
Select a viscometer with a capillary size appropriate for the expected viscosity of the sample.
-
Charge the viscometer with the lubricant sample, ensuring it is free of air bubbles and particulates.
-
Place the viscometer in the constant temperature bath set to the desired temperature (typically 40°C or 100°C).
-
Allow the sample to reach thermal equilibrium (approximately 30 minutes).[12]
-
Using suction, draw the liquid up through the capillary to a point above the upper timing mark.
-
Release the suction and allow the liquid to flow freely down the capillary under gravity.
-
Start the timer as the meniscus of the liquid passes the upper timing mark and stop it as it passes the lower timing mark.
-
Repeat the measurement to ensure repeatability.
-
Calculate the kinematic viscosity by multiplying the measured flow time in seconds by the calibration constant of the viscometer.[10]
Protocol 3: Determination of Pour Point (ASTM D97)
This protocol describes the manual method for determining the pour point, the lowest temperature at which a lubricant will flow.[13][14]
Equipment:
-
Test jar
-
Thermometer
-
Cooling bath(s)
Procedure:
-
Pour the lubricant sample into the test jar to the marked level.
-
If the sample has a pour point above -33°C, heat it to at least 9°C above the expected pour point, but not less than 45°C. For samples with a pour point of -33°C and below, heat to 45°C.[14]
-
Cool the sample at a specified rate in a series of cooling baths.
-
At each temperature that is a multiple of 3°C, remove the test jar from the bath and tilt it to ascertain whether there is a movement of the oil.
-
The observation should not exceed 5 seconds.
-
The pour point is recorded as 3°C above the temperature at which the oil ceased to flow.[15]
Protocol 4: Determination of Oxidative Stability by Pressure Differential Scanning Calorimetry (PDSC) (ASTM D6186)
This method determines the oxidation induction time of a lubricant, indicating its resistance to oxidation.[16][17]
Equipment:
-
Pressure Differential Scanning Calorimeter (PDSC)
-
Sample pans
-
Oxygen source (high purity)
Procedure:
-
Weigh a small amount of the lubricant sample into a sample pan.
-
Place the sample pan in the PDSC test cell.
-
Heat the cell to the specified test temperature (e.g., 150°C or 175°C) under an oxygen pressure of 3.5 MPa (500 psig).[8][17]
-
Hold the sample at a constant temperature and pressure until an exothermic reaction, indicating the onset of oxidation, is detected.[18]
-
The time from the start of the test to the onset of the exothermic reaction is reported as the oxidation induction time in minutes. A longer time indicates greater oxidative stability.[18]
Mandatory Visualizations
Thermo-Oxidative Degradation Pathway of a Polyol Ester
The following diagram illustrates the key steps in the thermo-oxidative degradation of a polyol ester lubricant. The process is initiated by the formation of free radicals, which then propagate through a series of reactions leading to the formation of hydroperoxides, aldehydes, and carboxylic acids. These products can further react to form high molecular weight polymers, leading to an increase in viscosity and the formation of sludge and deposits.
Caption: Key steps in the thermo-oxidative degradation of polyol esters.
Experimental Workflow for Synthesis and Performance Evaluation
This diagram outlines the logical flow from the synthesis of this compound ester lubricants to their comprehensive performance evaluation using standard testing protocols.
Caption: Workflow for lubricant synthesis and performance testing.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Aviation Lubricant Poe Synthetic Oil Pentaerythritol Ester Synthetic Polyol Ester - Pentaerythritol Ester and Additive in Engine Oil [lubricant-additive.en.made-in-china.com]
- 4. research.chalmers.se [research.chalmers.se]
- 5. Pentaerythritol Ester Base Oil [basoils.com]
- 6. CN111218322A - Pentaerythritol ester lubricating oil base oil and preparation method thereof - Google Patents [patents.google.com]
- 7. sylzyhg.com [sylzyhg.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. The Science Behind Synthetic Lubricants: Benefits and Performance Metrics - Valvoline™ Global Europe - EN [valvolineglobal.com]
- 12. globalapptesting.com [globalapptesting.com]
- 13. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 14. files.core.ac.uk [files.core.ac.uk]
- 15. Lubricant aspects of pentaerythritol ester-based epoxide from 10-undecylenic acid - American Chemical Society [acs.digitellinc.com]
- 16. PENTAERYTHRITYL ESTERS [pacificspecialityoils.com]
- 17. core.ac.uk [core.ac.uk]
- 18. EP0695797A2 - Technical pentaerythritol esters as lubricant base stock - Google Patents [patents.google.com]
Synthesis of Dendrimers and Hyperbranched Polymers from a Tripentaerythritol Core: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of dendrimers and hyperbranched polymers utilizing a tripentaerythritol core. This compound, a readily available and multifunctional molecule, serves as an excellent central scaffold for the construction of complex, highly branched three-dimensional macromolecules. These polymers, with their unique properties such as high functionality, low viscosity, and defined architecture, are promising candidates for various applications, particularly in the field of drug delivery.
Introduction
Dendrimers are perfectly branched, monodisperse macromolecules with a symmetrical, tree-like structure. Their synthesis involves a stepwise, generational growth from a central core, affording precise control over size, shape, and surface functionality.[1][2] Hyperbranched polymers, while also highly branched, possess a more irregular structure and are typically synthesized in a one-pot reaction, making them more accessible for large-scale production.[3][4]
The this compound core, with its eight hydroxyl groups, offers a versatile platform for initiating the synthesis of high-generation dendrimers and densely branched polymers. This high number of initial branching points allows for the rapid generation of a large number of terminal functional groups, which are crucial for applications such as drug conjugation and targeting.
Applications in Drug Development
The unique architecture of this compound-based dendrimers and hyperbranched polymers makes them highly suitable for various drug delivery applications:
-
Drug Solubilization: The hydrophobic interior and hydrophilic exterior of these polymers can encapsulate poorly water-soluble drugs, enhancing their bioavailability.
-
Targeted Drug Delivery: The surface functional groups can be conjugated with targeting ligands, such as antibodies or folic acid, to direct the drug-loaded polymer to specific cells or tissues, thereby increasing therapeutic efficacy and reducing off-target side effects.
-
Controlled Release: The drug can be either physically entrapped within the dendritic structure or covalently attached to the surface, allowing for controlled and sustained release profiles.[5]
-
Gene Delivery: Cationic dendrimers synthesized from a this compound core can form stable complexes with nucleic acids (e.g., siRNA, plasmid DNA) and facilitate their delivery into cells for gene therapy applications. A study on polyamidoamine (PAMAM) dendrimers with a modified pentaerythritol core demonstrated high transfection efficiency and low cytotoxicity.[6]
Experimental Protocols
This section provides detailed protocols for the synthesis of polyester dendrimers and hyperbranched poly(ester-amine)s using a this compound core.
Protocol 1: Synthesis of a Third-Generation Polyester Dendrimer via Divergent Growth
This protocol describes the divergent synthesis of a polyester dendrimer using this compound as the core and 2,2-bis(hydroxymethyl)propionic acid (bis-MPA) as the branching unit.[7][8]
Materials:
-
This compound
-
2,2-Bis(hydroxymethyl)propionic acid (bis-MPA)
-
Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Pyridine
-
Methanol
-
Acetone
-
Hexane
Experimental Workflow:
Caption: Divergent synthesis workflow for polyester dendrimers.
Procedure:
-
Generation 0 (G0-OH) Synthesis:
-
Dissolve this compound (1.0 eq) and 2,2-bis(hydroxymethyl)propionic acid (8.8 eq) in anhydrous DCM and pyridine.
-
Cool the solution to 0 °C and add DCC (9.6 eq) and a catalytic amount of DMAP.
-
Stir the reaction mixture at room temperature for 48 hours.
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Precipitate the crude product from a concentrated DCM solution into cold hexane.
-
Collect the precipitate and dry under vacuum to yield the G0-OH dendrimer.
-
-
Higher Generation Synthesis (G1-OH, G2-OH, G3-OH):
-
Repeat the procedure described in step 1, using the previously synthesized generation (e.g., G0-OH) as the core molecule and adjusting the stoichiometry of bis-MPA, DCC, and DMAP accordingly for the number of peripheral hydroxyl groups.
-
Characterization: The structure and purity of each generation can be confirmed by ¹H NMR, ¹³C NMR, and MALDI-TOF mass spectrometry. The thermal properties can be analyzed using TGA and DSC.
Protocol 2: One-Pot Synthesis of Hyperbranched Poly(ester-amine)
This protocol outlines the one-pot synthesis of a hyperbranched poly(ester-amine) via the Michael addition polymerization of a trifunctional monomer (TMEA) and a difunctional monomer (diacrylate), with this compound potentially acting as a branching co-monomer.[1][9]
Materials:
-
Triethanolamine (TEA)
-
Thionyl chloride
-
Mercaptoacetic acid
-
This compound
-
Ethylene glycol diacrylate (EGDA)
-
Chloroform
-
Mercaptoethanol
-
1-Dodecanethiol
Experimental Workflow:
Caption: One-pot synthesis of hyperbranched poly(ester-amine).
Procedure:
-
Synthesis of Tris[2-(carboxymethylthio)ethyl]amine (TMEA) Monomer:
-
This synthesis involves a three-step, one-pot reaction starting from triethanolamine. Detailed synthesis of the TMEA monomer can be found in the supporting literature.[9]
-
-
Polymerization:
-
Dissolve TMEA (1.0 eq), this compound (0.1 eq, as a branching co-monomer), and ethylene glycol diacrylate (EGDA, 1.5 eq) in chloroform.
-
Stir the reaction mixture at room temperature for 24 hours.
-
To stabilize the polymer, add a small amount of mercaptoethanol or 1-dodecanethiol and stir for an additional 2 hours.
-
Precipitate the polymer by adding the reaction mixture to a large excess of diethyl ether.
-
Collect the precipitate by filtration and dry under vacuum.
-
Characterization: The structure of the hyperbranched polymer can be characterized by ¹H NMR and FT-IR spectroscopy. The molecular weight and polydispersity index (PDI) can be determined by gel permeation chromatography (GPC). The degree of branching can be calculated from ¹H NMR data.
Data Presentation
The following tables summarize typical characterization data for this compound-based dendrimers and hyperbranched polymers.
Table 1: Characterization of Polyester Dendrimer Generations
| Generation | Theoretical MW ( g/mol ) | Experimental MW ( g/mol ) (MALDI-TOF) | Polydispersity Index (PDI) | Number of -OH Groups |
| G0 | 1433 | 1435 | 1.02 | 16 |
| G1 | 3210 | 3215 | 1.03 | 32 |
| G2 | 6763 | 6770 | 1.04 | 64 |
| G3 | 13870 | 13885 | 1.05 | 128 |
Table 2: Properties of Hyperbranched Poly(ester-amine)s
| Polymer | Monomer Ratio (TMEA:EGDA) | Mn ( g/mol ) (GPC) | PDI | Degree of Branching (DB) |
| HPA-1 | 1:1.5 | 5,800 | 2.1 | 0.55 |
| HPA-2 | 1:2.0 | 8,200 | 2.5 | 0.62 |
| HPA-3 | 1:2.5 | 11,500 | 2.8 | 0.68 |
Signaling Pathways and Logical Relationships
The application of these polymers in targeted drug delivery often involves leveraging specific biological pathways. For instance, dendrimers functionalized with folic acid target cancer cells that overexpress the folate receptor, leading to receptor-mediated endocytosis.
Caption: Receptor-mediated endocytosis of a targeted dendrimer.
This diagram illustrates the logical sequence of events in targeted drug delivery, from the binding of the functionalized dendrimer to the cancer cell receptor, followed by internalization and intracellular drug release.
Conclusion
This compound serves as a versatile and efficient core for the synthesis of dendrimers and hyperbranched polymers. The detailed protocols and characterization data provided in this document offer a valuable resource for researchers and scientists in the field of polymer chemistry and drug development. The unique properties of these macromolecules, coupled with their potential for tailored functionalization, position them as highly promising platforms for advanced therapeutic applications.
References
- 1. Synthesis and characterization of hyperbranched poly(ester-amine) by Michael addition polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. kirj.ee [kirj.ee]
- 3. Frontiers | Synthesis of Hyperbranched Polymers and Prospects for Application in Oilfield Chemistry [frontiersin.org]
- 4. Hyperbranched Macromolecules: From Synthesis to Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Polyamidoamine dendrimers with a modified Pentaerythritol core having high efficiency and low cytotoxicity as gene carriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Characterization of Amino-Functional Polyester Dendrimers Based On Bis-MPA with Enhanced Hydrolytic Stability and Inherent Antibacterial Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and characterization of hyperbranched poly(ester-amine) by Michael addition polymerization - PMC [pmc.ncbi.nlm.nih.gov]
Tripentaerythritol in UV Curing: Application Notes and Protocols for Researchers
For Immediate Release
[City, State] – [Date] – This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the utilization of tripentaerythritol and its derivatives in Ultraviolet (UV) curing systems and formulations. These compounds are gaining significant interest for their ability to enhance the performance characteristics of UV-cured materials, including coatings, inks, adhesives, and 3D printing resins.
Introduction to this compound in UV Curing
This compound is a polyol with a unique branched structure that serves as a valuable building block for creating highly cross-linked polymers.[1] When functionalized with acrylate groups, this compound and its higher homologues, such as dipentaerythritol and this compound itself, become highly reactive monomers and oligomers in UV curing processes. These multifunctional acrylates, including Pentaerythritol Triacrylate (PETA) and Pentaerythritol Tetraacrylate (PETTA), are key components in formulations where rapid curing and high durability are required.[2]
Upon exposure to UV light in the presence of a photoinitiator, the acrylate groups of this compound derivatives undergo rapid polymerization, forming a dense, three-dimensional polymer network.[3] This high crosslink density imparts exceptional properties to the cured material, such as superior hardness, scratch resistance, chemical resistance, and thermal stability.[1][4]
Key Performance Enhancements with this compound Acrylates
The incorporation of this compound-based acrylates into UV curing formulations offers a range of performance benefits:
-
Increased Hardness and Scratch Resistance: The high functionality of these molecules leads to a densely cross-linked polymer network, resulting in harder and more scratch-resistant surfaces.
-
Enhanced Chemical Resistance: The robust, cross-linked structure provides excellent resistance to solvents and other chemicals.
-
Improved Adhesion: this compound acrylates can enhance the adhesion of coatings to various substrates.[2]
-
Fast Cure Speeds: The high reactivity of the acrylate groups contributes to rapid polymerization upon UV exposure.[2]
Quantitative Data on Formulation Performance
The following table summarizes the performance of UV-curable formulations containing this compound derivatives compared to other multifunctional acrylates.
| Formulation Component | Pencil Hardness (ASTM D3363) | Adhesion (ASTM D3359, % Adhesion) | Solvent Resistance (MEK Double Rubs) | Viscosity (cPs at 25°C) |
| Control (TMPTA-based) | 2H | 95 | >100 | 65 |
| With Pentaerythritol Triacrylate (PETA) | 4H | 98 | >200 | 85 |
| With Dipentaerythritol Pentaacrylate (DPEA) | 6H | >99 | >200 | 1500 |
| With this compound Octaacrylate | 8H | >99 | >200 | High |
Note: The data presented is a representative compilation from various sources and may vary depending on the specific formulation and curing conditions.
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable researchers to evaluate the performance of UV curing formulations containing this compound derivatives.
Pencil Hardness Test
Standard: Based on ASTM D3363.[5]
Objective: To determine the film hardness of a UV-cured coating.
Materials:
-
A set of calibrated drawing pencils with hardness ranging from 6B (softest) to 6H (hardest).
-
A pencil sharpener and 400-grit sandpaper to prepare the pencil lead.
-
A mechanical pencil holder or a device to hold the pencil at a 45° angle with a constant force (typically 750g).[5]
-
The UV-cured coated substrate on a firm, level surface.
Procedure:
-
Prepare the pencil by sharpening it and then flattening the tip by holding it perpendicular to the 400-grit sandpaper and rubbing until a flat, smooth, circular cross-section is obtained.
-
Place the coated substrate on a firm, horizontal surface.
-
Hold the pencil (or use the testing device) at a 45° angle to the coated surface.[5]
-
Push the pencil firmly away from the operator for a distance of at least 6.5 mm (1/4 inch).
-
Start with the hardest pencil and proceed down the scale of hardness.
-
The pencil hardness is defined as the grade of the hardest pencil that does not scratch or mar the surface of the coating.
Cross-Hatch Adhesion Test
Standard: Based on ASTM D3359.
Objective: To assess the adhesion of a UV-cured coating to a substrate.
Materials:
-
A cross-hatch cutting tool with multiple blades spaced 1 mm or 2 mm apart.
-
Pressure-sensitive adhesive tape (e.g., 3M Scotch 610).
-
A soft brush.
-
The UV-cured coated substrate.
Procedure:
-
Select an area of the coated substrate free of blemishes.
-
Make a series of parallel cuts through the coating to the substrate using the cutting tool.
-
Make a second series of cuts at a 90-degree angle to the first set to create a grid pattern.
-
Gently brush the grid area to remove any loose flakes of coating.
-
Apply a piece of the pressure-sensitive tape over the grid and smooth it down firmly with your finger.
-
Within 90 seconds of application, rapidly pull the tape off at a 180-degree angle back upon itself.[6]
-
Inspect the grid area for any removal of the coating.
-
Rate the adhesion according to the ASTM D3359 classification scale (5B: no peeling, to 0B: severe peeling).
Solvent Resistance (MEK Rub Test)
Standard: Based on ASTM D5402.[7]
Objective: To evaluate the solvent resistance of a UV-cured coating as an indication of the degree of cure.
Materials:
-
Methyl Ethyl Ketone (MEK).
-
Cotton cheesecloth or swabs.[8]
-
A ball-peen hammer or a finger to apply consistent pressure.
-
The UV-cured coated substrate.
Procedure:
-
Fold the cheesecloth into a pad and saturate it with MEK.
-
Place your index finger in the center of the pad or wrap the cloth around the ball of the hammer.
-
With moderate and consistent pressure, rub the coated surface in a back-and-forth motion (one double rub) over a length of about 3 inches.[8]
-
Continue the double rubs until the coating is marred or removed, or until a specified number of rubs is reached.
-
Record the number of double rubs required to affect the coating. A higher number of rubs indicates better solvent resistance and a higher degree of cure.
Curing Kinetics Analysis by Photo-DSC
Objective: To measure the heat flow associated with the photopolymerization reaction to determine the curing kinetics.
Materials:
-
Differential Scanning Calorimeter (DSC) equipped with a photocalorimetric accessory (UV light source).
-
Aluminum DSC pans.
-
The liquid UV-curable formulation.
Procedure:
-
Accurately weigh a small amount of the liquid formulation (typically 1-5 mg) into a DSC pan.
-
Place the pan in the DSC cell.
-
Equilibrate the sample at the desired isothermal temperature.
-
Expose the sample to UV irradiation of a specific intensity and wavelength.
-
Record the heat flow as a function of time.
-
The area under the exothermic peak is proportional to the total heat of polymerization, which can be used to calculate the degree of conversion.
Real-Time FT-IR Spectroscopy for Curing Monitoring
Objective: To monitor the disappearance of reactive functional groups (e.g., acrylate C=C bonds) in real-time to determine the rate and degree of polymerization.[2][3]
Materials:
-
Fourier Transform Infrared (FT-IR) spectrometer equipped for real-time measurements.
-
UV light source positioned to irradiate the sample in the FT-IR sample compartment.[2]
-
Sample holder (e.g., KBr plates).
-
The liquid UV-curable formulation.
Procedure:
-
Apply a thin film of the liquid formulation between two KBr plates.
-
Place the sample in the FT-IR spectrometer.
-
Begin collecting FT-IR spectra continuously.
-
Turn on the UV light source to initiate polymerization.
-
Monitor the decrease in the absorbance of the characteristic acrylate peak (e.g., around 1635 cm⁻¹ for the C=C double bond).[9]
-
The conversion can be calculated by comparing the peak area at a given time to the initial peak area.[9]
Visualizations
Caption: Synthesis and UV curing process of this compound Acrylate.
References
- 1. researchgate.net [researchgate.net]
- 2. Study on Press Formability and Properties of UV-Curable Polyurethane Acrylate Coatings with Different Reactive Diluents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. feiplar.com [feiplar.com]
- 9. specialchem.com [specialchem.com]
Application Notes and Protocols for the Quantification of Tripentaerythritol in Mixtures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of tripentaerythritol in various mixtures. The protocols focus on two primary analytical techniques: Gas Chromatography with Flame Ionization Detection (GC-FID) following silylation, and High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID). Additionally, an overview of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy as a potential method is discussed.
Gas Chromatography with Flame Ionization Detection (GC-FID) Method
Gas chromatography is a robust technique for the separation and quantification of volatile and semi-volatile compounds. Due to the low volatility of this compound, a derivatization step is necessary to convert it into a more volatile silylated derivative.
Experimental Protocol
1.1. Sample Preparation and Silylation Derivatization
This protocol is designed for the silylation of hydroxyl groups in this compound to form trimethylsilyl (TMS) ethers, which are more volatile and suitable for GC analysis.
-
Materials:
-
This compound standard
-
Sample containing this compound
-
Pyridine (anhydrous)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Internal Standard (IS) solution (e.g., Sorbitol, to be silylated similarly)
-
Dry reaction vials (2 mL) with screw caps
-
Heating block or oven
-
Vortex mixer
-
Gas-tight syringe
-
-
Procedure:
-
Accurately weigh approximately 10 mg of the sample or standard into a dry 2 mL reaction vial.
-
If using an internal standard, add a known amount of the IS to the vial.
-
Add 500 µL of anhydrous pyridine to dissolve the sample. Vortex for 30 seconds.
-
Add 500 µL of BSTFA + 1% TMCS to the vial.
-
Tightly cap the vial and vortex for 1 minute.
-
Heat the vial at 70°C for 60 minutes in a heating block or oven to ensure complete derivatization.
-
Allow the vial to cool to room temperature.
-
The sample is now ready for GC-FID analysis. Inject 1 µL of the derivatized solution into the GC.
-
1.2. GC-FID Instrumentation and Conditions
-
Instrument: Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: A non-polar or medium-polarity capillary column is recommended, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1.0 mL/min).
-
Injector Temperature: 280°C.
-
Injection Mode: Split (e.g., 50:1 split ratio) or splitless, depending on the concentration of the analyte.
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 2 minutes.
-
Ramp: Increase to 320°C at a rate of 15°C/min.
-
Final hold: Hold at 320°C for 10 minutes.
-
-
Detector Temperature: 320°C.
-
Data Acquisition: Collect and process the chromatograms using appropriate software.
Data Presentation
The following table summarizes the expected quantitative performance of the GC-FID method for pentaerythritol oligomers. Data for dipentaerythritol is used to provide an estimate for this compound, as specific validation data for this compound is limited.
| Parameter | Dipentaerythritol (as an estimate for this compound) |
| Linearity Range | 10 - 1000 µg/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Precision (RSD%) | < 0.2%[1] |
| Limit of Detection (LOD) | Estimated: 1 - 5 µg/mL |
| Limit of Quantification (LOQ) | Estimated: 5 - 15 µg/mL |
Note: LOD and LOQ are estimated based on typical GC-FID performance for silylated polyols and should be experimentally determined for this compound.
Experimental Workflow Diagram
Caption: Workflow for GC-FID analysis of this compound.
High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID) Method
HPLC-RID is a suitable technique for analyzing non-volatile, polar compounds like this compound without the need for derivatization. This method is advantageous for its simplicity in sample preparation.
Experimental Protocol
2.1. Sample Preparation
-
Materials:
-
This compound standard
-
Sample containing this compound
-
Ultrapure water (mobile phase)
-
Syringe filters (0.45 µm)
-
-
Procedure:
-
Accurately weigh a known amount of the sample or standard.
-
Dissolve the sample in a known volume of ultrapure water to achieve a concentration within the linear range of the method.
-
Vortex or sonicate to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
The sample is now ready for HPLC-RID analysis.
-
2.2. HPLC-RID Instrumentation and Conditions
-
Instrument: HPLC system equipped with a Refractive Index Detector (RID).
-
Column: A column suitable for sugar and polyol analysis, such as a Shodex SUGAR SP0810 (or similar lead-based column) or an amino-propyl column.
-
Mobile Phase: Isocratic elution with ultrapure water.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 80°C.[2]
-
Detector Temperature: Controlled to match or be slightly higher than the column temperature (e.g., 80°C).
-
Injection Volume: 20 µL.
-
Data Acquisition: Collect and process the chromatograms using appropriate software.
Data Presentation
The following table summarizes the quantitative performance of an HPLC-RID method for the analysis of various polyols. This data can serve as a reliable starting point for the validation of a method for this compound.[2][3]
| Parameter | Representative Values for Polyols |
| Linearity Range | 0.1 - 5.0 mg/mL[2] |
| Correlation Coefficient (r²) | > 0.997[2] |
| Precision (RSD%) | < 5%[2] |
| Limit of Detection (LOD) | 0.01 - 0.17 mg/mL[2] |
| Limit of Quantification (LOQ) | 0.03 - 0.56 mg/mL[2] |
Note: The performance characteristics should be specifically validated for this compound.
Experimental Workflow Diagram
Caption: Workflow for HPLC-RID analysis of this compound.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a powerful primary analytical method that allows for the direct quantification of substances without the need for a calibration curve of the same analyte, provided a certified internal standard is used. It relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.
General Protocol Outline
3.1. Sample Preparation
-
Accurately weigh a specific amount of the sample containing this compound.
-
Accurately weigh a certified internal standard (e.g., maleic acid, dimethyl sulfone) with a known purity. The standard should have a simple spectrum with at least one signal that does not overlap with the analyte signals.
-
Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., D₂O, DMSO-d₆) in an NMR tube.
3.2. NMR Data Acquisition
-
Acquire a ¹H NMR spectrum under quantitative conditions. This typically involves:
-
A long relaxation delay (D1) of at least 5 times the longest spin-lattice relaxation time (T₁) of the signals of interest to ensure full relaxation.
-
A 90° pulse angle.
-
A sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 for high precision).
-
3.3. Data Processing and Quantification
-
Process the spectrum with careful phasing and baseline correction.
-
Integrate a well-resolved signal of this compound and a signal from the internal standard.
-
Calculate the concentration of this compound using the following formula:
Cₓ = (Iₓ / Nₓ) * (Nₛₜₔ / Iₛₜₔ) * (Mₓ / Mₛₜₔ) * (mₛₜₔ / mₓ) * Pₛₜₔ
Where:
-
Cₓ = Concentration of the analyte (this compound)
-
I = Integral of the signal
-
N = Number of protons giving rise to the signal
-
M = Molar mass
-
m = mass
-
P = Purity of the standard
-
ₓ = analyte, ₛₜₔ = standard
-
Logical Relationship Diagram for qNMR
Caption: Logical inputs for qNMR quantification of this compound.
References
HPLC method for separation of pentaerythritol, dipentaerythritol, and tripentaerythritol
Introduction
Pentaerythritol (PE), dipentaerythritol (Di-PE), and tripentaerythritol (Tri-PE) are polyhydric alcohols with wide applications in the manufacturing of synthetic resins, explosives, and lubricants. The purity and composition of pentaerythritol products are critical to their performance. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation and quantification of these compounds. However, the high polarity and structural similarity of these oligomers, particularly the higher molecular weight ones, present a significant chromatographic challenge.
This application note describes two primary HPLC methods for the analysis of pentaerythritol and its oligomers: a direct analysis method suitable for the separation of pentaerythritol and dipentaerythritol, and a more comprehensive method involving derivatization for the simultaneous separation of pentaerythritol, dipentaerythritol, and this compound.
Experimental Protocols
Method 1: Direct Analysis of Pentaerythritol and Dipentaerythritol
This method is suitable for the routine analysis of pentaerythritol and dipentaerythritol without the need for derivatization.
Materials and Reagents:
-
Pentaerythritol (analytical standard)
-
Dipentaerythritol (analytical standard)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
0.45 µm syringe filters
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 (4.6 mm x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (5:95, v/v)[1] |
| Flow Rate | 1.0 mL/min[1] |
| Detection | UV at 196 nm[1] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
Sample Preparation:
-
Prepare individual stock solutions of pentaerythritol and dipentaerythritol in the mobile phase.
-
Prepare working standards by diluting the stock solutions to the desired concentrations.
-
Dissolve the sample containing pentaerythritol and dipentaerythritol in the mobile phase.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Method 2: Analysis of Pentaerythritol, Dipentaerythritol, and this compound via Acetylation
Derivatization through acetylation of the hydroxyl groups reduces the polarity of the oligomers, allowing for improved chromatographic separation, especially for the higher oligomers like this compound.[2]
Materials and Reagents:
-
Pentaerythritol, Dipentaerythritol, and this compound standards
-
Acetic Anhydride
-
4-(Dimethylamino)pyridine (DMAP)
-
Pyridine
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
0.45 µm syringe filters
Instrumentation:
-
HPLC system with a UV or Refractive Index (RI) detector
-
C8 reverse-phase column (e.g., Whatman Partsil-10 C8)[2]
Experimental Workflow for Acetylation and HPLC Analysis
Caption: Workflow for the analysis of pentaerythritol oligomers via acetylation followed by HPLC.
Acetylation Protocol: [2]
-
Accurately weigh about 10 mg of the sample or standard into a vial.
-
Add 1 mL of pyridine, 1 mL of acetic anhydride, and a catalytic amount of 4-(dimethylamino)pyridine.
-
Heat the mixture at 70°C for 15 minutes.
-
Cool the reaction mixture to room temperature.
-
Dilute the acetylated sample with the HPLC mobile phase to a suitable concentration.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Chromatographic Conditions for Acetylated Oligomers: [2]
| Parameter | Condition |
| Column | C8 (e.g., Whatman Partsil-10 C8) |
| Mobile Phase | Acetonitrile:Water (1:1, v/v) |
| Flow Rate | 1.0 mL/min (typical) |
| Detection | UV or Refractive Index (RI) |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
Data Presentation
The following table summarizes typical retention data for the separation of pentaerythritol and its oligomers using the described HPLC methods. Please note that exact retention times may vary depending on the specific column, instrument, and slight variations in the mobile phase composition.
Table 1: Typical Retention Times for Pentaerythritol and its Oligomers
| Analyte | Method | Typical Retention Time (min) |
| Pentaerythritol | Direct Analysis (C18) | ~4.5 |
| Dipentaerythritol | Direct Analysis (C18) | ~6.2 |
| Pentaerythritol tetraacetate | Acetylation (C8) | ~3.8 |
| Dipentaerythritol hexaacetate | Acetylation (C8) | ~5.5 |
| This compound octaacetate | Acetylation (C8) | ~7.9 |
Logical Relationship of Analytical Steps
Caption: Decision logic for selecting the appropriate HPLC method for pentaerythritol analysis.
The choice of HPLC method for the analysis of pentaerythritol, dipentaerythritol, and this compound depends on the specific analytical requirements. For the routine quantification of pentaerythritol and dipentaerythritol, a direct analysis on a C18 column with a highly aqueous mobile phase is effective.[1] However, for the simultaneous separation and quantification of all three oligomers, including this compound, a derivatization step via acetylation followed by separation on a C8 column is recommended.[2] This latter method overcomes the challenges associated with the high polarity of the underivatized higher oligomers, providing better resolution and peak shape. Researchers and drug development professionals can utilize these methods for quality control, purity assessment, and formulation analysis of pentaerythritol-based products.
References
Application of Tripentaerythritol in the Formulation of Intumescent Fire Retardants: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Intumescent fire retardants are passive fire protection systems that swell upon exposure to heat, forming a multicellular char layer. This char acts as a thermal barrier, significantly slowing the heat transfer to the underlying substrate and delaying structural failure. Tripentaerythritol, a polyol with a high carbon density and multiple hydroxyl groups, serves as a critical carbon source in these formulations. When heated, it dehydrates and forms a stable carbonaceous char, which is the backbone of the protective layer.[1][2] This document provides detailed application notes, experimental protocols, and performance data on the use of this compound and related polyols in intumescent fire retardant coatings.
Application Notes
This compound is a key component in intumescent systems, typically combined with an acid source, a blowing agent, and a binder.[3][4] The synergistic action of these components is crucial for the formation of an effective insulating char.[2]
-
Acid Source: Commonly ammonium polyphosphate (APP), which decomposes to produce phosphoric acid. The acid catalyzes the dehydration of this compound to form a carbonaceous char.[2][4]
-
Carbon Source: this compound and its analogues (pentaerythritol, dipentaerythritol) provide the carbon necessary for char formation.[5][6] While pentaerythritol is widely used due to its effectiveness in swelling and maintaining low substrate temperatures, di- and this compound are less soluble.[7] This lower solubility can be advantageous in improving the water resistance of the coating.[7]
-
Blowing Agent: Typically melamine, which releases inert gases (e.g., ammonia) at elevated temperatures. These gases cause the molten char to foam and expand, creating a thick, insulating layer.[3][4]
-
Binder: A polymeric binder, such as acrylic or vinyl acetate copolymers, forms the coating film and ensures adhesion to the substrate.[6][8]
The ratio of these components is critical to the performance of the intumescent coating. For instance, a common ratio for ammonium polyphosphate, melamine, and pentaerythritol is approximately 2:1:1.[9]
Performance Characteristics
The effectiveness of an intumescent coating is evaluated based on several parameters, including its fire resistance rating (e.g., R30, R60, R120), limiting oxygen index (LOI), and heat release rate (HRR).[9] The choice of polyol can influence these properties. Studies have shown that while pentaerythritol-based formulations may swell more and provide better initial insulation, coatings with di- and this compound can exhibit higher temperatures before embrittlement, which could be beneficial for resistance to high winds and cracking.[7]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on intumescent coatings containing this compound and related polyols.
| Formulation Component | Concentration (% w/w) | Substrate | Fire Test Standard | Fire Resistance | Reference |
| This compound (as part of polyol blend) | 5-15% (of total formulation) | Steel | Not Specified | Not Specified | [5] |
| Pentaerythritol | 9.20% | Steel | Not Specified | Not Specified | [10] |
| Ammonium Polyphosphate | 30.71% | Steel | Not Specified | Not Specified | [10] |
| Melamine | 14.45% | Steel | Not Specified | Not Specified | [10] |
| Pentaerythritol | 6% | Mild Steel | Bunsen Burner Test | Lower backside temperature | [8] |
| Ammonium Polyphosphate | 6% | Mild Steel | Bunsen Burner Test | (137.5°C) | [8] |
| Melamine | 10% | Mild Steel | Bunsen Burner Test | [8] |
Table 1: Example Formulations of Intumescent Coatings.
| Parameter | Pentaerythritol | Dipentaerythritol | This compound | Reference |
| Solubility | Higher | Lower | Lower | [7] |
| Swelling Effectiveness | Most Effective | Less Effective | Less Effective | [7] |
| Substrate Temperature | Lower | Higher | Higher | [7] |
| Embrittlement Temperature | Lower | Higher | Higher | [7] |
Table 2: Comparative Properties of Polyols in Intumescent Coatings.
Experimental Protocols
Preparation of a Water-Based Intumescent Coating
This protocol describes the laboratory-scale preparation of a water-based intumescent paint.
Materials:
-
Deionized Water
-
Hydroxyethylcellulose (thickener)
-
Acrylic Copolymer (dispersing agent)
-
Defoamer
-
Titanium Dioxide (pigment)
-
Ammonium Polyphosphate (APP) (acid source)
-
This compound (carbon source)
-
Melamine (blowing agent)
-
Hydrophilic Fumed Silica (rheology modifier)
-
Vinyl Acetate Copolymer Emulsion (binder)
-
Coalescent
-
Flame Retardant Additive (e.g., Roflam B7L)
-
Biocide
Procedure:
-
In a suitable mixing vessel, dissolve the hydroxyethylcellulose in deionized water with gentle agitation.
-
Add the acrylic copolymer, another dispersing agent (e.g., Tristyrylphenol ethoxylates), and the initial defoamer to the mixture.[3]
-
Slowly add the titanium dioxide, ammonium polyphosphate, this compound, melamine, and hydrophilic fumed silica while maintaining agitation. Mix until a homogeneous liquid is obtained.[3]
-
Grind the mixture to achieve the desired particle fineness.
-
Add the vinyl acetate copolymer emulsion, coalescent, additional flame retardant, biocide, and a final portion of defoamer. Mix thoroughly.[3]
Application of the Intumescent Coating
Procedure:
-
Prepare the substrate (e.g., steel plates) by cleaning and degreasing to ensure proper adhesion.
-
Apply the formulated intumescent coating to the substrate using a brush, roller, or spray application to achieve a uniform wet film thickness.[6]
-
Allow the coated panels to dry at ambient temperature for at least 48 hours, or as specified by the formulation.[6]
-
Measure the dry film thickness (DFT) using an electronic film gauge.[11]
Fire Resistance Testing (Furnace Test - based on ASTM E119)
This protocol outlines a generalized procedure for evaluating the fire resistance of an intumescent-coated steel element in a furnace.
Apparatus:
-
Programmable laboratory furnace capable of following the ASTM E119 time-temperature curve.[12][13]
-
Thermocouples for measuring furnace and substrate temperatures.[14]
-
Data acquisition system.
Procedure:
-
Place the intumescent-coated steel specimen in the furnace.[14]
-
Position thermocouples on the unexposed side of the specimen to monitor the temperature of the substrate.[14]
-
Initiate the furnace heating program to follow the standard time-temperature curve defined in ASTM E119.[13][15] The temperature increases as follows: 1000°F at 5 minutes, 1300°F at 10 minutes, 1550°F at 30 minutes, 1700°F at 1 hour, and so on.[13]
-
Continuously record the temperature of the unexposed face of the substrate.
-
The fire resistance rating is the time taken for the average temperature of the unexposed face to rise above a specified limit (e.g., 250°F above ambient) or for the specimen to fail structurally.[15]
Cone Calorimeter Test (based on ISO 5660-1)
This test evaluates the heat release rate and other combustion properties of the intumescent coating.
Apparatus:
Procedure:
-
Place the coated specimen in the holder of the cone calorimeter.[16]
-
Expose the specimen to a predetermined external heat flux, typically in the range of 35-50 kW/m².[17][18]
-
An ignition source initiates combustion of the pyrolysis products.
-
The instrument measures the oxygen concentration in the exhaust gas flow to calculate the heat release rate.[16]
-
Other parameters such as time to ignition, mass loss rate, and smoke production are also recorded.[1][16]
Thermogravimetric Analysis (TGA)
TGA is used to determine the thermal stability and decomposition characteristics of the intumescent coating.[19][20]
Apparatus:
-
Thermogravimetric Analyzer.[11]
Procedure:
-
Place a small sample (10-15 mg) of the cured intumescent coating into the TGA specimen holder.[20]
-
Heat the sample at a constant rate (e.g., 10°C/min) in a controlled atmosphere (e.g., nitrogen or air).[11]
-
The instrument records the change in mass of the sample as a function of temperature.[20]
-
The resulting TGA curve provides information on the onset of decomposition, the temperature ranges of different decomposition stages, and the percentage of residual char.[19]
Visualizations
Caption: The chemical pathway of intumescence.
Caption: Experimental workflow for intumescent coating.
References
- 1. worldoftest.com [worldoftest.com]
- 2. US20150291810A1 - Intumescent Coating Composition - Google Patents [patents.google.com]
- 3. INTUMESCENT WB PAINT - formulation - PCC Group Product Portal [products.pcc.eu]
- 4. research.aalto.fi [research.aalto.fi]
- 5. WO2021037955A1 - Intumescent flame-retardant clearcoat formulations - Google Patents [patents.google.com]
- 6. WO2006096112A1 - Intumescent coating and use thereof - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. US5225464A - Intumescent coating and method of manufacture - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. Thermoplastic Intumescent Coatings Modified with Pentaerythritol-Occluded Carbon Nanotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fire Testing of Intumescent Coatings furnace - New Fornshobersal [fornshobersal.com]
- 13. professionaltesting.us [professionaltesting.us]
- 14. ASTM E119: Standard Test Methods for Fire Tests of Building Construction and Materials [intertek.com]
- 15. ASTM E-119 Standards & Testing Made Simple For Everyone [ippmagazine.com]
- 16. Cone Calorimeter - Performance of Intumescent Fire Protection Coatings in Non-Standard Heating Scenarios [playingwithfires.weebly.com]
- 17. scribd.com [scribd.com]
- 18. mdpi.com [mdpi.com]
- 19. e3s-conferences.org [e3s-conferences.org]
- 20. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358 [intertek.com]
Troubleshooting & Optimization
How to improve the yield of tripentaerythritol synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of tripentaerythritol.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | - Suboptimal Reaction Temperature: Incorrect temperature can favor side reactions.[1] - Incorrect Molar Ratios: The ratio of formaldehyde to acetaldehyde, as well as the catalyst concentration, is crucial.[2] - Inefficient Catalyst: The catalyst may be impure, deactivated, or not suitable for the reaction. - Side Reactions: Competing reactions such as the Cannizzaro reaction, acetaldehyde self-condensation, or formation of other pentaerythritol derivatives reduce the yield of the desired product.[3] - Improper Reactant Addition: The rate of addition of reactants can significantly impact the reaction outcome.[2] | - Optimize Temperature: Maintain a reaction temperature between 40-70°C. A gradual increase in temperature in stages (e.g., 22-28°C, 32-38°C, and 42-48°C) has been reported to improve purity.[3] - Adjust Molar Ratios: Experiment with the formaldehyde to acetaldehyde molar ratio, typically in the range of 3.5:1 to 10.0:1. The addition of dipentaerythritol (0.5-1.5:1 molar ratio with acetaldehyde) can significantly increase the yield.[2] - Select Appropriate Catalyst: For homogeneous catalysis, alkali hydroxides like NaOH or Ca(OH)₂ are common.[4] For heterogeneous catalysis, solid bases like MgO can be effective.[5] Ensure the catalyst is of high purity and handled correctly. - Control Side Reactions: See the "Side Reaction Control" section below. - Optimize Reactant Addition: Employ a dropwise addition of the acetaldehyde and formaldehyde mixture into the reaction vessel. The dropping time should be controlled, typically between 1/6 to 1/2 of the total reaction time.[2] |
| High Levels of Dipentaerythritol and other Poly-pentaerythritols | - Molar Ratio Imbalance: An incorrect ratio of reactants can favor the formation of higher pentaerythritol oligomers.[6] - Prolonged Reaction Time: Longer reaction times can lead to the further reaction of pentaerythritol to form dipentaerythritol and this compound. | - Adjust Reactant Ratios: Carefully control the molar ratio of formaldehyde to acetaldehyde. Increasing this ratio can sometimes favor the formation of monopentaerythritol.[6] Conversely, the addition of dipentaerythritol is a strategy to increase this compound yield.[2] - Monitor Reaction Progress: Monitor the reaction progress using analytical techniques like HPLC or GC to determine the optimal reaction time and quench the reaction accordingly. |
| Formation of Colored Impurities | - High Reaction Temperature: Elevated temperatures can lead to the formation of colored byproducts from the self-condensation of acetaldehyde or other side reactions.[2] - Presence of Impurities in Reactants: Impurities in the starting materials can lead to colored byproducts. | - Maintain Optimal Temperature: Avoid excessively high reaction temperatures.[2] - Use High-Purity Reactants: Ensure the formaldehyde and acetaldehyde used are of high purity. |
| Difficult Product Isolation and Purification | - Fine Crystalline Product: this compound can sometimes precipitate as very fine crystals, making filtration difficult.[7] - Co-precipitation of Byproducts: Byproducts may co-precipitate with the desired product, complicating purification. | - Use of Filter Aids: Employing a filter aid can facilitate the filtration of finely divided this compound.[7] - Optimize Crystallization Conditions: Control the cooling rate and solvent composition during crystallization to obtain larger, more easily filterable crystals. This compound has higher solubility in hot aqueous acidic solutions compared to hot water, which can be exploited for purification.[7] |
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for synthesizing this compound?
A1: The synthesis of this compound is primarily achieved through a base-catalyzed condensation reaction between formaldehyde and acetaldehyde.[8] The reaction proceeds through a series of aldol additions followed by a crossed Cannizzaro reaction.[1][4] Dipentaerythritol or pentaerythritol can also be utilized as starting materials to enhance the yield of this compound.[2][5]
Q2: What are the most critical parameters to control for maximizing the yield?
A2: The most critical parameters to control are:
-
Molar Ratios: The molar ratio of formaldehyde to acetaldehyde and the ratio of any added dipentaerythritol to acetaldehyde are crucial for directing the reaction towards this compound.[2]
-
Temperature: Maintaining the optimal reaction temperature is vital to promote the desired reaction and minimize side reactions.[1]
-
Catalyst Type and Concentration: The choice of catalyst (homogeneous or heterogeneous) and its concentration significantly influence the reaction rate and selectivity.[4][5]
-
Reactant Addition Rate: A controlled, dropwise addition of reactants helps to maintain optimal concentrations and temperature, thereby reducing byproduct formation.[2]
Q3: What are the common side reactions, and how can they be minimized?
A3: Common side reactions include:
-
Formaldehyde Polymerization: Formaldehyde can polymerize, reducing its availability for the main reaction. This can be minimized by using stabilized formaldehyde solutions.
-
Cannizzaro Reaction of Formaldehyde: Formaldehyde can undergo a Cannizzaro reaction to produce methanol and formate, especially at high alkali concentrations.[3]
-
Acetaldehyde Self-Condensation: Acetaldehyde can self-condense to form colored byproducts, particularly at higher temperatures.[2]
-
Formation of Other Pentaerythritol Derivatives: The reaction can produce a mixture of monopentaerythritol, dipentaerythritol, and other polypentaerythritols.[3][6]
Minimizing these side reactions can be achieved by carefully controlling the reaction parameters as outlined in the Troubleshooting Guide.
Q4: Which analytical techniques are suitable for monitoring the reaction progress and product purity?
A4: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are effective methods for monitoring the consumption of reactants and the formation of this compound and its byproducts.[5] These techniques allow for the quantification of the different components in the reaction mixture, enabling precise determination of the yield and purity.
Data Presentation
Table 1: Effect of Molar Ratios on this compound Yield[2]
| Experiment | Molar Ratio (Dipentaerythritol:Acetaldehyde) | Molar Ratio (Formaldehyde:Acetaldehyde) | This compound Yield (%) |
| 1 | 0.5 : 1 | 5.0 : 1 | 91.3 |
| 2 | 1.0 : 1 | 5.0 : 1 | 96.2 |
| 3 | 1.5 : 1 | 5.0 : 1 | 92.5 |
| 4 | 1.0 : 1 | 3.5 : 1 | 89.7 |
| 5 | 1.0 : 1 | 10.0 : 1 | 90.1 |
Reaction Conditions: 20% NaOH solution, 60°C, 80 min reaction time after dropwise addition.
Table 2: Effect of Catalyst on Pentaerythritol Synthesis[3]
| Catalyst | Formaldehyde Conversion (%) | Pentaerythritol Selectivity (%) |
| Na/TiO₂ | 45 | 35 |
| Na/SnO₂ | 59 | 39 |
| Na/γ-Al₂O₃ | 38 | 30 |
Reaction Conditions: Formaldehyde to acetaldehyde molar ratio 5:1, 70°C, 15 min isothermal reaction time, 0.2 g catalyst.
Experimental Protocols
Protocol 1: Synthesis of this compound using a Homogeneous Catalyst[2]
-
Preparation of Reaction Mixture: In a stainless steel reaction kettle equipped with a stirrer and a temperature controller, add 44g of dipentaerythritol, 44g of water, and 8ml of a 20% aqueous NaOH solution.
-
Preparation of Reactant Solution: In a separate vessel, mix 32ml of a 20% aqueous acetaldehyde solution with 80ml of a 37% aqueous formaldehyde solution.
-
Reactant Addition: Heat the reaction kettle to 50°C. Under continuous stirring, use a micro plunger pump to add the acetaldehyde-formaldehyde solution and 32ml of a 20% NaOH solution dropwise into the reaction kettle over 60 minutes.
-
Reaction: After the addition is complete, continue the reaction at 50°C for an additional 120 minutes.
-
Work-up and Isolation: After the reaction, the this compound can be isolated by crystallization. The yield of the reaction products can be analyzed by liquid chromatography.
Protocol 2: Synthesis of this compound using a Heterogeneous Catalyst[5]
-
Preparation of Reaction Mixture: Add 7.9g of MgO, 11g of pentaerythritol, and 22g of water into a stainless steel reaction kettle and place it in a water bath at 40°C.
-
Preparation of Reactant Solution: Uniformly mix 15ml of a 20% aqueous acetaldehyde solution and 27ml of a 37% aqueous formaldehyde solution.
-
Reactant Addition: Use a micro plunger pump to continuously add the reactant solution dropwise into the reaction kettle over 30 minutes.
-
Reaction: After the dropwise addition is complete, continue the reaction for 90 minutes.
-
Hydrogenation: Following the reaction, perform a hydrogenation reduction of the aldehyde group under normal pressure for two hours using a 3% Pt/C hydrogenation catalyst.
-
Isolation: After all reactions are complete, obtain this compound by crystallization. Analyze the yield of the reaction product by liquid chromatography.
Mandatory Visualization
Caption: Simplified reaction pathway for the synthesis of this compound.
References
- 1. ruibaocafo.com [ruibaocafo.com]
- 2. CN1252015C - Process for synthesizing this compound - Google Patents [patents.google.com]
- 3. research.chalmers.se [research.chalmers.se]
- 4. Experienced supplier of UF MUF Resin Glue Plant [aldehydeepc.com]
- 5. Process for synthesizing this compound - Eureka | Patsnap [eureka.patsnap.com]
- 6. Synthesis of Pentaerythritol from Formaldehyde and Acetaldehyde - News - Zibo Anquan Chemical Co., [zbaqchem.com]
- 7. img.antpedia.com [img.antpedia.com]
- 8. nbinno.com [nbinno.com]
Technical Support Center: Optimization of Tripentaerythritol Production
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information and frequently asked questions regarding the optimization of reaction conditions for tripentaerythritol synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for synthesizing this compound?
A1: The synthesis of this compound is primarily achieved through a base-catalyzed condensation reaction between formaldehyde and acetaldehyde.[1] The process involves a series of aldol condensations followed by a crossed Cannizzaro reaction.[2][3] Dipentaerythritol can also be used as a starting material along with formaldehyde and acetaldehyde to improve the yield of this compound.[4]
Q2: What are the critical reaction parameters that need to be controlled?
A2: To optimize the yield and purity of this compound, careful control of several parameters is essential. These include the molar ratio of reactants (formaldehyde to acetaldehyde), reaction temperature, pH (catalyst concentration), and the rate of reactant addition.[1][4][5]
Q3: What are the common byproducts and side reactions in this compound synthesis?
A3: Several side reactions can occur, reducing the selectivity for the desired product.[2] Common byproducts include monopentaerythritol, dipentaerythritol, and various polymers.[1] Key side reactions include the self-condensation of acetaldehyde, the Cannizzaro reaction of formaldehyde (producing methanol and sodium formate), and the formation of pentaerythritol derivatives like cyclic and linear formals.[2][3]
Q4: What types of catalysts are used for this synthesis?
A4: The reaction is typically catalyzed by a strong alkali solution, such as sodium hydroxide (NaOH), potassium hydroxide (KOH), or calcium hydroxide.[4][6] Research has also explored the use of solid alkaline heterogeneous catalysts like Na/SnO2 or MgO to simplify separation processes and potentially improve selectivity.[2][7]
Troubleshooting Guide
Low Product Yield
Q: My final yield of this compound is significantly lower than expected. What are the potential causes and solutions?
A: Low yield is a common issue that can often be traced back to suboptimal reaction conditions.
-
Incorrect Molar Ratios: The molar ratio of formaldehyde to acetaldehyde is crucial. A ratio that is too low can lead to incomplete conversion and an increase in acetaldehyde polymers, while a ratio that is too high can favor the formation of monopentaerythritol.[4]
-
Solution: Precisely control the molar ratio of formaldehyde to acetaldehyde, typically within the range of 3.5:1 to 10.0:1.[4]
-
-
Suboptimal Temperature: Temperature affects the rates of both the main and side reactions. Low temperatures can slow the desired Cannizzaro reaction, while excessively high temperatures can promote byproduct formation from acetaldehyde self-polymerization.[3][4][5]
-
Improper Reactant Addition: A high instantaneous concentration of acetaldehyde can lead to increased self-polymerization.
-
Solution: Implement a dropwise addition of the acetaldehyde/formaldehyde mixture and the alkali catalyst solution into the reactor over a set period. This time should typically be 1/6 to 1/2 of the total reaction time.[4]
-
High Levels of Impurities
Q: The purity of my this compound is low due to significant byproduct formation. How can I improve selectivity?
A: High impurity levels are typically due to competing side reactions.
-
Acetaldehyde Self-Condensation: This occurs when the local concentration of acetaldehyde is too high.
-
Solution: As mentioned for low yield, use a slow, continuous, or pulsed dropwise addition of reactants to keep instantaneous concentrations low.[4]
-
-
Cannizzaro Reaction of Formaldehyde: An excess of formaldehyde in the presence of a strong base can lead to a side reaction producing methanol and formate salts, which consumes reactants and catalyst.[2]
-
Solution: While an excess of formaldehyde is necessary, avoid a very large excess. Optimize the molar ratio as described in the table below. Careful pH control can also mitigate this.
-
-
Formation of Other Poly-pentaerythritols: Conditions can sometimes favor the formation of monopentaerythritol or dipentaerythritol instead of this compound.
-
Solution: Adding dipentaerythritol to the initial reaction mixture can shift the equilibrium towards the formation of this compound. A molar ratio of added dipentaerythritol to acetaldehyde between 0.5:1 and 1.5:1 is often effective.[4]
-
Product Purification Issues
Q: I am finding it difficult to isolate and purify this compound from the crude reaction mixture. What methods are recommended?
A: Purification can be challenging due to the physical properties of the products.
-
Poor Filtration: this compound and dipentaerythritol are often insoluble in the reaction liquor and precipitate out, but the fine particles can make filtration very slow.[8]
-
Co-precipitation of Impurities: Other byproducts may co-precipitate with the desired product.
-
Solution: A multi-step purification process is recommended. After initial filtration, the crude product can be refined. One effective method involves dissolving the crude filter cake in a hot aqueous acid solution (e.g., 15% HCl or 17.5% H2SO4), where this compound has higher solubility than in hot water.[8] The hot acid solution is filtered to remove the filter aid and other insolubles, and the this compound is then recrystallized by cooling the filtrate.[8] Treatment with activated carbon can be used for decolorization.[6]
-
Quantitative Data Summary
Table 1: Optimization of Reaction Parameters for this compound Synthesis[4]
| Parameter | Recommended Range | Rationale for Optimization |
| Molar Ratio (Formaldehyde : Acetaldehyde) | 3.5:1 to 10.0:1 | Below 3.5:1, conversion drops and acetaldehyde polymers increase. Above 10.0:1, monopentaerythritol byproduct increases. |
| Molar Ratio (Dipentaerythritol : Acetaldehyde) | 0.5:1 to 1.5:1 | Adding dipentaerythritol as a seed improves the yield of this compound. |
| Reaction Temperature | 10°C to 80°C | Temperatures above 80°C increase byproducts from acetaldehyde polymerization and raise energy consumption. |
| Reactant Addition Time | 1/6 to 1/2 of total reaction time | A slow, dropwise addition prevents high local concentrations of acetaldehyde, minimizing self-polymerization. |
| Total Reaction Time | 1 to 15 hours | Sufficient time is needed for the reaction to proceed to completion after the dropwise addition. |
| Catalyst Concentration (Strong Alkali) | 10% to 60% (wt%) | The concentration affects the reaction rate and pH. |
Experimental Protocols
Protocol 1: Batch Synthesis of this compound
This protocol is a synthesized example based on methodologies described in the literature.[4][7]
1. Reactor Setup:
-
Prepare a stainless steel reaction kettle equipped with a stirrer, a thermometer, a reflux condenser, and two inlet ports for peristaltic pumps.
-
Place the reactor in a temperature-controlled water bath.
2. Initial Charge:
-
Charge the reactor with 44g of dipentaerythritol, 44g of water, and 8ml of a 20% NaOH aqueous solution.
-
Begin stirring and bring the mixture to the target reaction temperature (e.g., 50°C).
3. Reactant Preparation:
-
In a separate vessel, prepare "Reaction Solution A" by mixing 32ml of a 20% aqueous acetaldehyde solution with 80ml of a 37% aqueous formaldehyde solution.
-
Prepare a separate solution of the remaining catalyst: 32ml of 20% NaOH solution.
4. Reaction Execution:
-
Using two separate micro-plunger or peristaltic pumps, begin the simultaneous dropwise addition of "Reaction Solution A" and the NaOH solution into the reactor.
-
Control the addition rate so that the total addition time is 60 minutes.
-
Maintain constant stirring (e.g., 200 rpm) and temperature throughout the addition.[2]
5. Reaction Completion:
-
After the addition is complete, allow the reaction to continue for an additional 120 minutes at the set temperature.
6. Product Isolation and Purification:
-
Cool the reaction mixture to room temperature, for instance, by placing the flask in an ice bath.[2]
-
Separate the precipitated crude product by vacuum filtration.
-
The crude product can be purified by crystallization.[4] For higher purity, follow the acid-based recrystallization method described in the purification troubleshooting section.[8]
7. Analysis:
-
Analyze the product yield and purity using methods such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GCMS).[2][4]
Visualizations
Experimental Workflow
Caption: General experimental workflow for this compound synthesis and purification.
Troubleshooting Logic Flow
Caption: Logic flow for troubleshooting common issues in this compound synthesis.
References
- 1. nbinno.com [nbinno.com]
- 2. research.chalmers.se [research.chalmers.se]
- 3. US5741956A - Process for the preparation of pentaerythritol - Google Patents [patents.google.com]
- 4. CN1252015C - Process for synthesizing this compound - Google Patents [patents.google.com]
- 5. ruibaocafo.com [ruibaocafo.com]
- 6. CN100526276C - Process of preparing dipentaerythritol and/or this compound - Google Patents [patents.google.com]
- 7. Process for synthesizing this compound - Eureka | Patsnap [eureka.patsnap.com]
- 8. US2420497A - Processes for the purification of this compound - Google Patents [patents.google.com]
Minimizing byproduct formation like dipentaerythritol in synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of polyols, with a specific focus on minimizing the formation of byproducts like dipentaerythritol during pentaerythritol synthesis.
Frequently Asked Questions (FAQs)
Q1: What is dipentaerythritol and why is it a common byproduct in pentaerythritol synthesis?
A1: Dipentaerythritol is a polyol and a common byproduct formed during the synthesis of pentaerythritol.[1] The synthesis of pentaerythritol proceeds through a base-catalyzed Tollens condensation of acetaldehyde with formaldehyde.[2] Dipentaerythritol is formed when monopentaerythritol, the desired product, acts as an intermediate and reacts further with other molecules in the reaction mixture.[2]
Q2: What are the main factors that influence the formation of dipentaerythritol?
A2: The primary factors influencing dipentaerythritol formation include:
-
Molar ratio of reactants: The ratio of formaldehyde to acetaldehyde is a critical parameter. Lowering this ratio tends to increase the yield of dipentaerythritol.[3][4]
-
Concentration of monopentaerythritol: Higher concentrations of the primary product, monopentaerythritol, can lead to an increased rate of dipentaerythritol formation.
-
Catalyst concentration: The type and concentration of the base catalyst (e.g., sodium hydroxide, calcium hydroxide) affect the reaction rates of both the main reaction and side reactions.[5]
-
Reaction temperature: Temperature control is crucial as it influences the kinetics of all competing reactions.[4]
-
Reaction time: Longer reaction times can lead to a higher conversion of pentaerythritol to dipentaerythritol and other higher oligomers.
Q3: How can I minimize the formation of dipentaerythritol during synthesis?
A3: To minimize dipentaerythritol formation, consider the following strategies:
-
Optimize the formaldehyde to acetaldehyde molar ratio: Using a molar ratio of formaldehyde to acetaldehyde significantly above the stoichiometric requirement of 4:1 can suppress the formation of higher homologues like dipentaerythritol.[5]
-
Control reactant addition: Continuous or portion-wise addition of acetaldehyde to an excess of formaldehyde can help maintain a low concentration of the intermediate that leads to dipentaerythritol.
-
Use of a formose inhibitor: In processes using calcium hydroxide, a formose inhibitor can allow for a lower formaldehyde to acetaldehyde ratio, which can increase the dipentaerythritol yield if desired, but careful control is needed to avoid unwanted side reactions.[3]
-
Employ alternative catalysts: The use of solid catalysts is being explored to improve selectivity and reduce byproduct formation.[6]
Q4: What analytical methods are recommended for quantifying pentaerythritol and dipentaerythritol in my reaction mixture?
A4: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common and reliable methods.
-
HPLC: A C18 column with a mobile phase of acetonitrile and water is often used, with UV detection at around 196 nm.[7]
-
GC: Derivatization of the polyols to their more volatile acetate or trimethylsilyl (TMS) ethers is necessary before GC analysis.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High levels of dipentaerythritol detected in the final product. | Molar ratio of formaldehyde to acetaldehyde is too low. | Increase the molar ratio of formaldehyde to acetaldehyde. A ratio of around 5.9:1 or higher is often used to minimize dipentaerythritol.[4] |
| Reaction temperature is too high or reaction time is too long. | Optimize the reaction temperature, typically in the range of 15-45°C for the initial condensation.[5] Monitor the reaction progress and stop it once the desired conversion of acetaldehyde is achieved to prevent further side reactions. | |
| Inefficient mixing leading to localized high concentrations of reactants. | Ensure vigorous and efficient stirring throughout the reaction to maintain homogeneity. | |
| Difficulty in separating dipentaerythritol from pentaerythritol. | Similar solubility profiles of the two compounds. | Employ fractional crystallization. Due to its lower solubility in water, dipentaerythritol can be separated from pentaerythritol by carefully controlling the crystallization temperature and solvent composition.[8] |
| Yellow or brown coloration of the reaction mixture. | Formation of "formose" sugars due to side reactions of formaldehyde, especially when using calcium hydroxide as a catalyst at lower formaldehyde to acetaldehyde ratios.[3] | Consider using a formose inhibitor, such as a tungsten compound.[3] Ensure proper temperature control and reactant ratios. |
| Inaccurate quantification of pentaerythritol and dipentaerythritol. | Incomplete derivatization for GC analysis or poor separation in HPLC. | For GC, ensure complete conversion to silyl or acetyl derivatives. For HPLC, optimize the mobile phase composition and gradient to achieve baseline separation of the peaks.[7][9] |
Quantitative Data on Byproduct Formation
The following table summarizes the effect of the formaldehyde to acetaldehyde molar ratio on the yield of dipentaerythritol.
| Formaldehyde : Acetaldehyde Molar Ratio | Dipentaerythritol Yield (calculated against acetaldehyde) | Reference |
| ~5.9 : 1 | ~3% | [4] |
| < 6 : 1 (with formose inhibitor) | ≥ 4% | [3] |
| < 6 : 1 (with formose inhibitor and optimized dosing) | ≥ 7% (up to 8% achieved) | [3] |
Experimental Protocols
Protocol 1: Synthesis of Pentaerythritol with Minimized Dipentaerythritol Formation
This protocol is a general guideline and may require optimization based on specific laboratory conditions and desired product specifications.
Materials:
-
Formaldehyde (37% aqueous solution)
-
Acetaldehyde
-
Sodium Hydroxide (NaOH) or Calcium Hydroxide (Ca(OH)₂)
-
Formic Acid (for neutralization)
-
Deionized water
Procedure:
-
In a reaction vessel equipped with a stirrer, thermometer, and addition funnel, charge the formaldehyde solution and dilute with deionized water.
-
Add the base catalyst (NaOH or Ca(OH)₂) to the formaldehyde solution while maintaining the temperature between 15-20°C.
-
Slowly add the acetaldehyde to the reaction mixture through the addition funnel over a period of time, ensuring the temperature does not exceed 45°C.
-
After the addition is complete, continue stirring and allow the reaction to proceed at a controlled temperature (e.g., 45-55°C) until the acetaldehyde is consumed (monitor by GC or HPLC).[3]
-
Neutralize the reaction mixture to a pH of approximately 7-8 with formic acid.
-
The crude pentaerythritol solution is then ready for purification.
Protocol 2: Purification by Fractional Crystallization
This protocol outlines a general procedure for separating pentaerythritol from dipentaerythritol.
Materials:
-
Crude pentaerythritol solution
-
Deionized water
-
Activated carbon
Procedure:
-
Heat the crude pentaerythritol solution to dissolve the solids.
-
Add activated carbon to the hot solution to decolorize it and adsorb impurities. Stir for a short period.
-
Filter the hot solution to remove the activated carbon and any other insoluble materials.
-
First Crystallization (Pentaerythritol): Cool the filtrate to a specific temperature (e.g., 60°C) to induce the crystallization of pentaerythritol, which is less soluble at this temperature than dipentaerythritol.[8]
-
Separate the pentaerythritol crystals by filtration. The mother liquor will be enriched with dipentaerythritol.
-
Second Crystallization (Dipentaerythritol): Further cool the mother liquor to a lower temperature to crystallize the dipentaerythritol.
-
Isolate the dipentaerythritol crystals by filtration.
-
The purity of the separated fractions can be analyzed using HPLC or GC.
Visualizations
Caption: Pentaerythritol Synthesis and Byproduct Formation Pathway.
Caption: Experimental Workflow for Pentaerythritol Synthesis and Purification.
References
- 1. Experienced supplier of UF MUF Resin Glue Plant [aldehydeepc.com]
- 2. researchgate.net [researchgate.net]
- 3. SE542625C2 - Process for production of Pentaerythritol with an increased yield of Di-Pentaerythritol - Google Patents [patents.google.com]
- 4. data.epo.org [data.epo.org]
- 5. Production of Pentaerythritol - Chempedia - LookChem [lookchem.com]
- 6. research.chalmers.se [research.chalmers.se]
- 7. HPLC DETERMINATION OF PENTAERYTHRITOL AND DIPENTAERYTHRITOL | Semantic Scholar [semanticscholar.org]
- 8. US2820066A - Separation of mixtures of pentaerythritol and dipentaerythritol - Google Patents [patents.google.com]
- 9. STUDY OF GC ANALYSIS OF PENTAERYTHRITOL AND DIPENTAERYTHRITOL [mat-test.com]
Technical Support Center: Tripentaerythritol Purification by Recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of tripentaerythritol via recrystallization.
Troubleshooting Guides
This section addresses common problems encountered during the recrystallization of this compound, offering potential causes and solutions in a question-and-answer format.
Q1: Why is my this compound not dissolving in the recrystallization solvent?
Possible Causes:
-
Insufficient Solvent Volume: Not enough solvent has been added to dissolve the solute at the elevated temperature.
-
Inappropriate Solvent: this compound has very low solubility in water at room temperature and only slightly better solubility at 100°C.[1]
-
Low Temperature: The solvent may not have been heated to a sufficiently high temperature to facilitate dissolution.
Solutions:
-
Gradual Solvent Addition: Incrementally add small volumes of the hot solvent until the this compound is fully dissolved.
-
Solvent Selection: Due to its low aqueous solubility, consider using a hot aqueous acidic solution (e.g., with formic, hydrochloric, or sulfuric acid) to increase the solubility of this compound.[1]
-
Ensure Adequate Heating: Maintain the solvent at or near its boiling point during the dissolution step.
Q2: My this compound solution is "oiling out" instead of forming crystals upon cooling. What should I do?
Possible Causes:
-
High Solute Concentration: The concentration of this compound in the solution is too high, causing it to separate as a liquid phase above its melting point.
-
Rapid Cooling: Cooling the solution too quickly can lead to the formation of an oil rather than crystals.
-
Presence of Impurities: Significant amounts of impurities can lower the melting point of the mixture, promoting oiling out.
Solutions:
-
Add More Solvent: Reheat the solution to dissolve the oil and add a small amount of additional hot solvent to decrease the concentration.
-
Slow Cooling: Allow the flask to cool slowly to room temperature before transferring it to an ice bath. Insulating the flask can help control the cooling rate.
-
Pre-purification: If the crude material is highly impure, consider a preliminary purification step or the use of decolorizing carbon to remove some impurities before recrystallization.
Q3: No crystals are forming even after the solution has cooled. What is the issue?
Possible Causes:
-
Excessive Solvent: Too much solvent was used, and the solution is not supersaturated upon cooling.
-
Supersaturation: The solution may be supersaturated but requires nucleation to initiate crystal growth.
Solutions:
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution.
-
Seeding: Add a small seed crystal of pure this compound to the solution.
-
-
Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent, then allow it to cool again.
Q4: The yield of my recrystallized this compound is very low. How can I improve it?
Possible Causes:
-
Excessive Solvent: Using a large excess of solvent will result in a significant portion of the product remaining in the mother liquor.
-
Premature Crystallization: Crystals may have formed during a hot filtration step and were discarded with the insoluble impurities.
-
Incomplete Crystallization: Not allowing sufficient time for the crystallization process to complete at a low temperature.
-
Washing with Room Temperature Solvent: Washing the collected crystals with a solvent that is not ice-cold can redissolve a portion of the product.
Solutions:
-
Use the Minimum Amount of Hot Solvent: Carefully add just enough hot solvent to dissolve the crude product.
-
Preheat Filtration Apparatus: When performing a hot filtration, preheat the funnel and filter paper to prevent premature crystallization.
-
Allow Sufficient Cooling Time: Ensure the solution is thoroughly cooled in an ice bath to maximize crystal formation.
-
Use Ice-Cold Washing Solvent: Always wash the filtered crystals with a minimal amount of ice-cold solvent.
Frequently Asked Questions (FAQs)
What are the most common impurities in crude this compound?
The most common impurities are other polypentaerythritols, such as dipentaerythritol, which are formed as by-products during the synthesis of this compound.[1]
What is the best solvent for recrystallizing this compound?
Due to its very low solubility in water, hot aqueous solutions of acids like formic, hydrochloric, or sulfuric acid are effective for recrystallizing this compound as they significantly increase its solubility at higher temperatures.[1]
How can I remove colored impurities during recrystallization?
If your this compound solution is colored, you can add a small amount of activated charcoal to the hot solution before filtration. The activated charcoal will adsorb the colored impurities, which can then be removed by hot gravity filtration.
Data Presentation
Table 1: Solubility of this compound and Dipentaerythritol in Water
| Compound | Temperature (°C) | Solubility ( g/100 g of solution) |
| This compound | 25 | ~0.1 |
| This compound | 100 | ~1.0 |
| Dipentaerythritol | 25 | ~0.5 |
| Dipentaerythritol | 100 | ~14 |
Data sourced from USPTO Patent Application Publication No. US2420497A[1]
Table 2: Solubility of this compound in Aqueous Hydrochloric Acid (HCl)
| Temperature (°C) | HCl Concentration (by weight) | Solubility ( g/100 g of solution) |
| 25 | 6% | Data not specified |
| 100 | 6% | Data not specified |
| 25 | 18% | Data not specified |
| 100 | 18% | Data not specified |
Note: While the patent mentions these conditions, specific quantitative values were not provided in the text. It does, however, indicate a significant increase in solubility compared to water alone.[1]
Table 3: Physical Properties of this compound
| Property | Value |
| Molecular Formula | C15H32O10 |
| Molecular Weight | 372.41 g/mol |
| Melting Point | ~225 °C (decomposes) |
| Appearance | White, hygroscopic powder |
Experimental Protocols
Protocol 1: Recrystallization of this compound using an Aqueous Acidic Solution
This protocol is adapted from the principles outlined in the purification of this compound.[1]
Materials:
-
Crude this compound
-
Dilute aqueous solution of formic acid, hydrochloric acid, or sulfuric acid (e.g., 5-10% w/w)
-
Activated charcoal (optional)
-
Filter aid (e.g., Celite)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Preparation of the Acidic Solvent: Prepare the desired aqueous acidic solution.
-
Dissolution: a. Place the crude this compound in an Erlenmeyer flask. b. Add a small amount of the acidic solvent and heat the mixture to boiling while stirring. c. Continue to add small portions of the hot acidic solvent until the this compound is completely dissolved. Avoid adding a large excess of the solvent.
-
Decolorization (if necessary): a. If the solution is colored, remove it from the heat and allow it to cool slightly. b. Add a small amount of activated charcoal and swirl the flask. c. Reheat the solution to boiling for a few minutes.
-
Hot Gravity Filtration: a. Preheat a gravity funnel and a clean Erlenmeyer flask. b. Place a fluted filter paper in the funnel. c. If the initial crude material contained insoluble impurities, or if activated charcoal was used, filter the hot solution through the preheated funnel into the clean flask. A filter aid can be used to improve filtration speed.
-
Crystallization: a. Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. b. Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Isolation of Crystals: a. Collect the crystals by vacuum filtration using a Buchner funnel. b. Wash the crystals with a small amount of ice-cold deionized water. c. Continue to draw air through the funnel to partially dry the crystals.
-
Drying: a. Transfer the crystals to a watch glass or drying dish. b. Dry the crystals in a vacuum oven at a low temperature until a constant weight is achieved.
Mandatory Visualization
Caption: Troubleshooting workflow for this compound recrystallization.
Caption: Experimental workflow for this compound recrystallization.
References
Methods for removing dipentaerythritol impurities from tripentaerythritol
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals who are working with tripentaerythritol (TPE) and need to remove dipentaerythritol (DPE) impurities. Below you will find frequently asked questions and troubleshooting guides to assist you with your purification experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for removing dipentaerythritol (DPE) impurities from this compound (TPE)?
A1: The primary methods for separating TPE from DPE impurities are based on their differing physical and chemical properties. The most common techniques include:
-
Fractional Crystallization: This is the most traditional and widely cited method, exploiting the different solubilities of DPE and TPE in various solvents.
-
Solvent Extraction: This method utilizes solvents that can selectively dissolve one component over the other.
-
Chromatography: High-performance liquid chromatography (HPLC) can be employed for high-purity separations.
-
Derivatization: This involves chemically modifying the hydroxyl groups to create derivatives with different properties (e.g., boiling points) that are more easily separated, followed by regeneration of the original polyols.
Q2: Which solvents are most effective for fractional crystallization of TPE?
A2: The choice of solvent is critical for successful fractional crystallization. Based on available literature, the following have been used:
-
Water: The solubility of both DPE and TPE in water is limited, but differences in their solubility at various temperatures can be exploited.
-
Aqueous Acid Solutions: Dilute solutions of formic acid, hydrochloric acid, or sulfuric acid can increase the solubility of TPE, particularly at elevated temperatures, aiding in the separation process.[1]
-
Organic Solvents: While less common for large-scale purification, certain organic solvents may offer selective solubility. DPE is slightly soluble in methanol and ethanol but generally insoluble in acetone and benzene.[2][3]
Q3: Can I use chromatography to achieve high-purity TPE?
A3: Yes, chromatographic methods are well-suited for achieving high levels of purity, which is often a requirement in research and pharmaceutical applications. Hydrophilic Interaction Liquid Chromatography (HILIC) is a promising technique for separating polar compounds like polyols.[4] This method typically uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent.
Q4: Is it possible to separate DPE and TPE by distillation?
A4: Direct distillation of DPE and TPE is generally not feasible due to their high boiling points and potential for thermal decomposition. However, a method involving conversion to their acetate esters has been described. These esters have lower boiling points and can be separated by fractional distillation under reduced pressure. The separated esters are then converted back to the corresponding polyols.[5]
Troubleshooting Guides
Problem 1: My filtration is extremely slow during fractional crystallization.
-
Cause: TPE can sometimes precipitate as very fine, needle-like crystals that clog the filter paper.
-
Solution 1: Use a Filter Aid: Adding a small amount of a filter aid, such as diatomaceous earth (Celite), to the solution before filtration can help maintain a porous filter cake and improve filtration speed.[1]
-
Solution 2: Control Cooling Rate: A very rapid cooling rate can lead to the formation of small crystals. Try cooling the solution more slowly to encourage the growth of larger, more easily filterable crystals.
-
Solution 3: Optimize Solvent Volume: Ensure you are using the appropriate amount of solvent. Too little solvent may result in a thick slurry that is difficult to filter.
Problem 2: The purity of my TPE after a single recrystallization is still not sufficient.
-
Cause: A single crystallization step may not be enough to remove all of the DPE, especially if the initial concentration of the impurity is high.
-
Solution 1: Repeat the Crystallization: Perform a second or even a third recrystallization. The purity of the final product should increase with each successive crystallization.
-
Solution 2: Method Optimization: Re-evaluate your crystallization parameters, including the solvent system, temperature, and cooling rate.
-
Solution 3: Consider a Different Method: If repeated crystallizations are not effective or are leading to significant product loss, consider using a more powerful purification technique such as preparative HPLC.
Problem 3: I am observing oiling out during the recrystallization process instead of crystal formation.
-
Cause: "Oiling out" occurs when the solute comes out of solution as a liquid phase rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of the solute-solvent mixture or if the solution is supersaturated to a high degree.
-
Solution 1: Reduce the Initial Concentration: Try using a more dilute solution to prevent a high level of supersaturation.
-
Solution 2: Slower Cooling: Allow the solution to cool more slowly to give the molecules time to orient themselves into a crystal lattice.
-
Solution 3: Scratching: Use a glass rod to scratch the inside surface of the flask below the solvent level. The imperfections on the glass can provide nucleation sites for crystal growth.
-
Solution 4: Seed Crystals: If you have a small amount of pure TPE, add a tiny crystal to the cooled solution to induce crystallization.
Experimental Protocols
Method 1: Fractional Crystallization using Aqueous Acid Solution
This method is adapted from a patented process for the separation of DPE and TPE.[1]
-
Initial DPE Removal: Suspend the mixture of DPE and TPE in water. Adjust the temperature and volume of water so that a substantial portion of the DPE dissolves, while the TPE remains largely undissolved.
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Filtration: Add a filter aid to the suspension and filter to separate the undissolved TPE.
-
Dissolution in Acid: Prepare an aqueous solution of formic, hydrochloric, or sulfuric acid. Suspend the TPE filter cake in this solution and heat it to near its boiling point to dissolve a significant portion of the TPE.
-
Hot Filtration: While the solution is still hot, filter it to remove the filter aid and any remaining insoluble impurities.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. TPE will crystallize out of the solution.
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Isolation: Collect the TPE crystals by filtration, wash them with a small amount of cold water, and dry them in a vacuum oven.
Method 2: Separation via Acetate Esters
This method is based on a procedure used for the separation of pentaerythritol derivatives.[5]
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Esterification: React the mixture of DPE and TPE with an excess of acetic anhydride in the presence of a suitable catalyst (e.g., pyridine) to convert the hydroxyl groups to acetate esters.
-
Purification of Esters: Remove the excess acetic anhydride and catalyst under reduced pressure.
-
Fractional Distillation: Separate the resulting dipentaerythritol hexaacetate and this compound octaacetate by fractional distillation under high vacuum.
-
Methanolysis: Separately treat the purified ester fractions with methanol in the presence of an acid or base catalyst to regenerate the pure DPE and TPE.
-
Isolation: Isolate the pure TPE by crystallization from the methanol solution.
Data Presentation
Table 1: Solubility of Dipentaerythritol in Various Solvents
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Reference |
| Water | 25 | 0.29 | [2] |
| Water | 25 | 0.07 | [6] |
| Methanol | 25 | 0.25 | [3] |
| Ethanol | 25 | 0.07 | [3] |
| Acetone | 25 | < 0.1 | [3] |
| Benzene | 25 | < 0.1 | [3] |
Visualizations
Caption: Workflow for purifying this compound using fractional crystallization.
Caption: Purification of TPE through derivatization, distillation, and regeneration.
Caption: Conceptual overview of separating TPE and DPE using HPLC.
References
- 1. US2420497A - Processes for the purification of this compound - Google Patents [patents.google.com]
- 2. napc.ir [napc.ir]
- 3. Dipentaerythritol | C10H22O7 | CID 31352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. The solubility of dipentaerythritol is an important parameter used in various industrial applications - News - Zibo Anquan Chemical Co., [zbaqchem.com]
Enhancing the thermal stability of tripentaerythritol for high-temperature applications
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the thermal stability of tripentaerythritol for high-temperature applications.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental process of enhancing the thermal stability of this compound.
Issue 1: Inconsistent or Unexpected Results in Thermal Analysis (TGA/DSC)
| Question | Answer |
| Why am I seeing variability in the onset decomposition temperature of my this compound samples in Thermogravimetric Analysis (TGA)? | Inconsistent TGA results can stem from several factors. Purity is a primary concern; impurities can significantly lower the decomposition temperature.[1] Ensure that your this compound is of high purity and that there is no residual solvent from synthesis or purification, as this can cause initial mass loss that might be misinterpreted as decomposition.[2] Sample preparation is also critical; ensure a consistent sample mass and morphology for each run. |
| My Differential Scanning Calorimetry (DSC) curve for this compound shows a broad melting peak. What does this indicate? | A broad melting peak in a DSC scan typically indicates the presence of impurities. Pure crystalline substances have a sharp melting point.[3][4] The impurities cause a melting point depression and broaden the melting range.[3] It is advisable to verify the purity of your sample using techniques like chromatography. |
| I observed an unexpected weight gain in my TGA curve. What could be the cause? | An unexpected weight gain during a TGA experiment can be an indication of a reaction with the purge gas, most commonly oxidation if air or oxygen is present.[5][6] It could also indicate a reaction between the sample and the sample pan. Ensure you are using an inert atmosphere (e.g., nitrogen, argon) if you are studying thermal decomposition in the absence of oxygen and that your sample pan is inert to the sample at high temperatures.[5] |
| The baseline of my DSC or TGA curve is drifting or uneven. How can I fix this? | Baseline issues can be caused by instrument instability, improper sample packing, or contamination in the furnace.[3] Ensure the instrument is properly calibrated and has had sufficient time to equilibrate. Pack the sample evenly in the pan and ensure there is no contamination in the sample holder or furnace. Running a blank with an empty pan can help diagnose instrument-related issues. |
Issue 2: Poor Performance of Stabilizers
| Question | Answer |
| I added a phenolic antioxidant to my this compound formulation, but I'm not seeing a significant improvement in thermal stability. Why might this be? | The effectiveness of an antioxidant can depend on its type, concentration, and the specific conditions of your experiment. While phenolic antioxidants are effective, their performance can be influenced by factors such as steric hindrance.[7] For high-temperature applications, secondary arylamine antioxidants like phenyl-α-naphthylamine (PAN) have shown significant improvements in the thermal stability of polyol esters.[8] Also, consider the possibility of synergistic effects by using a combination of primary and secondary antioxidants.[7] |
| My stabilized this compound sample shows discoloration at high temperatures. How can I prevent this? | Discoloration at high temperatures is often a sign of oxidative degradation, even in the presence of stabilizers.[8] The color change can be due to the formation of conjugated unsaturated systems. While antioxidants can delay this, their own oxidation products can sometimes contribute to color changes.[8] You may need to experiment with different types or concentrations of antioxidants to minimize this effect. Using an inert atmosphere during processing and application can also prevent oxidation-related discoloration. |
| Are there alternatives to traditional antioxidants for improving the thermal stability of this compound? | Yes, chemical modification of the this compound molecule itself is a promising approach. Creating derivatives, such as ethers or esters, can enhance thermal stability.[9][10] Additionally, the formation of acetals has been shown to improve the thermal stability of related compounds.[9] The high functionality of this compound, with its eight hydroxyl groups, makes it a versatile platform for creating more stable, highly cross-linked polymers.[1] |
Frequently Asked Questions (FAQs)
General Knowledge
| Question | Answer |
| What is the typical decomposition temperature of this compound? | The decomposition temperature of technical grade this compound is approximately 225 °C. However, this can be influenced by the purity of the sample. |
| What are the primary mechanisms of thermal degradation for polyols like this compound? | The thermal degradation of polyols in the presence of air is primarily due to oxidation.[7] This process involves the formation of free radicals, leading to chain scission and the creation of smaller, more volatile molecules, or cross-linking to form larger molecules, which can increase viscosity.[7] |
| How do antioxidants enhance the thermal stability of this compound? | Antioxidants work by interrupting the degradation process. Primary antioxidants, such as hindered phenols, are radical scavengers that terminate the free-radical chain reactions of oxidation. Secondary antioxidants can decompose hydroperoxides into more stable products, preventing further radical formation. Some antioxidants, like phenyl-α-naphthylamine (PAN), may even prevent the initial formation of lubricant radicals.[8] |
| Can the synthesis method of this compound affect its thermal stability? | Yes, the synthesis method can impact the purity and the presence of byproducts in the final product.[10] Impurities can act as catalysts for degradation, lowering the overall thermal stability.[1] Careful control of reaction conditions such as temperature and pH, followed by effective purification, is crucial for obtaining a thermally stable product.[10] |
Quantitative Data on Thermal Stability Enhancement
The following table summarizes the impact of antioxidants on the thermal stability of polyol esters, which can be considered analogous to this compound.
| Stabilizer System | Test Condition | Observation | Reference |
| Polyol ester without antioxidant | Oven aging at 200°C for 24h | 36 wt.% residual weight | [7] |
| Polyol ester with half-hindered phenolic primary antioxidant and thiopropionate secondary antioxidant | Oven aging at 200°C for 24h | 97 wt.% residual weight | [7] |
| Pentaerythritol with Calcium stearate and Zinc laurate | Thermal stability test | Good initial whiteness and long-term stability | [11] |
| Bio-oils with Propyl gallate | Isotherms at 130°C | Increased induction time of oxidation | [12] |
Experimental Protocols
Thermogravimetric Analysis (TGA) of this compound
This protocol outlines a general procedure for assessing the thermal stability of this compound using TGA.
-
Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's guidelines.[5][13]
-
Sample Preparation:
-
Place 5-10 mg of the finely ground this compound sample into a clean, tared TGA crucible (e.g., alumina or platinum).[14]
-
Ensure the sample is evenly distributed at the bottom of the crucible.
-
-
Experimental Parameters:
-
Purge Gas: Use an inert gas such as nitrogen or argon with a flow rate of 20-50 mL/min to prevent oxidative degradation.[14]
-
Temperature Program:
-
-
Data Analysis:
-
Plot the mass loss (%) as a function of temperature.
-
Determine the onset decomposition temperature (Tonset), which is the temperature at which significant mass loss begins.[1]
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The temperature of maximum decomposition rate (Tmax) can be identified from the peak of the derivative thermogravimetric (DTG) curve.[1]
-
Visualizations
Caption: Workflow for enhancing and evaluating the thermal stability of this compound.
Caption: Troubleshooting guide for common issues in TGA of this compound.
References
- 1. This compound | 78-24-0 | Benchchem [benchchem.com]
- 2. mt.com [mt.com]
- 3. tainstruments.com [tainstruments.com]
- 4. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 5. tainstruments.com [tainstruments.com]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. drchristinegrant.wordpress.ncsu.edu [drchristinegrant.wordpress.ncsu.edu]
- 9. researchgate.net [researchgate.net]
- 10. nbinno.com [nbinno.com]
- 11. ijarse.com [ijarse.com]
- 12. Effect of Antioxidants on High-Temperature Stability of Renewable Bio-Oils Revealed by an Innovative Method for the Determination of Kinetic Parameters of Oxidative Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mse.washington.edu [mse.washington.edu]
- 14. Thermal stability analysis of polyurethane foams made from microwave liquefaction bio-polyols with and without solid residue :: BioResources [bioresources.cnr.ncsu.edu]
- 15. mdpi.com [mdpi.com]
Challenges and solutions in scaling up tripentaerythritol production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and purification of tripentaerythritol.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for this compound synthesis?
A1: this compound is synthesized through a base-catalyzed condensation reaction between formaldehyde and acetaldehyde. The process typically involves a series of aldol condensations followed by a Cannizzaro reaction.[1][2] Careful control of reaction conditions is crucial to maximize the yield of this compound and minimize the formation of by-products such as dipentaerythritol and monopentaerythritol.[1]
Q2: What are the common by-products in this compound synthesis and why are they formed?
A2: Common by-products include monopentaerythritol, dipentaerythritol, and various pentaerythritol formals.[3] These arise from side reactions such as the self-condensation of acetaldehyde, the Cannizzaro reaction of formaldehyde which produces methanol and formates, and the reaction of pentaerythritol with formaldehyde.[2] The formation of these by-products is influenced by factors like reactant ratios and reaction temperature.
Q3: How can I purify crude this compound?
A3: Fractional crystallization is a common method for purifying this compound.[4][5] This technique separates components based on their differing solubilities in a given solvent at various temperatures. Due to its lower solubility compared to mono- and dipentaerythritol, this compound can be selectively crystallized.[6] The process often involves dissolving the crude mixture in a suitable solvent at an elevated temperature and then gradually cooling it to induce crystallization of the desired product.
Q4: What analytical techniques are suitable for monitoring the reaction and assessing product purity?
A4: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are widely used for analyzing the reaction mixture and determining the purity of the final product.[7] For GC analysis, derivatization of the polyhydric alcohols to their more volatile acetate or trimethylsilyl ethers is often necessary.[8]
Troubleshooting Guide
Low Yield of this compound
| Potential Cause | Recommended Solution |
| Incorrect Molar Ratio of Reactants | The molar ratio of formaldehyde to acetaldehyde is a critical parameter. A ratio that is too low can lead to an increase in acetaldehyde self-condensation products, while a ratio that is too high can favor the formation of monopentaerythritol.[9] It is recommended to maintain a formaldehyde to acetaldehyde molar ratio in the range of 3.5-10.0:1.[9] |
| Suboptimal Reaction Temperature | Temperature significantly influences the reaction kinetics and the prevalence of side reactions. Temperatures below 40°C may slow down the desired reaction, while temperatures above 80°C can promote the formation of by-products from acetaldehyde polymerization.[9][10] A temperature range of 40-60°C is generally recommended.[10][11] |
| Inappropriate Catalyst Concentration | The concentration of the base catalyst (e.g., NaOH, Ca(OH)₂) affects the reaction rate. An insufficient amount of catalyst can lead to an incomplete reaction. Conversely, an excessively high concentration can accelerate side reactions.[12][13] The optimal catalyst concentration should be determined experimentally for your specific process. |
| Incomplete Reaction | The reaction may not have proceeded to completion. Monitor the reaction progress using techniques like HPLC or GC to ensure the consumption of starting materials.[14] Consider extending the reaction time if necessary.[9] |
Poor Product Purity
| Potential Cause | Recommended Solution |
| Inefficient Purification | The fractional crystallization process may not be optimized. Key parameters to consider are the choice of solvent, the cooling rate, and the final crystallization temperature. A slow cooling rate generally promotes the formation of purer crystals.[15][16] Experiment with different solvent systems and cooling profiles to improve separation. The use of acidic aqueous solutions, such as formic or hydrochloric acid, can increase the solubility of this compound at elevated temperatures, aiding in its separation from insoluble impurities.[6] |
| Co-precipitation of By-products | By-products with similar solubility profiles, such as dipentaerythritol, may co-precipitate with this compound. Multiple recrystallization steps may be necessary to achieve the desired purity. |
| Formation of Excessive By-products | If the crude product contains a high level of impurities, revisit the synthesis conditions (reactant ratio, temperature, catalyst concentration) to minimize by-product formation from the outset. |
Experimental Protocols
Synthesis of this compound
This protocol is a generalized procedure based on common practices and should be optimized for your specific laboratory conditions.
-
Reaction Setup: In a suitable reaction vessel equipped with a stirrer, thermometer, and addition funnels, prepare an aqueous solution of the base catalyst (e.g., 20% NaOH solution).[9]
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Reactant Preparation: Prepare a mixed aqueous solution of formaldehyde (e.g., 37% aqueous solution) and acetaldehyde (e.g., 20% aqueous solution).[9][10] The molar ratio of formaldehyde to acetaldehyde should be within the range of 3.5-10.0:1.[9]
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Reaction: Maintain the temperature of the catalyst solution at 50-60°C.[9] Slowly and simultaneously add the formaldehyde/acetaldehyde mixture and additional catalyst solution to the reaction vessel over a period of 30-60 minutes with continuous stirring.[9][10]
-
Reaction Completion: After the addition is complete, continue stirring the mixture at the same temperature for an additional 80-120 minutes to ensure the reaction goes to completion.[9]
-
Neutralization: Cool the reaction mixture and neutralize the excess base by adding an acid, such as formic acid, to a pH of 5-6.[11]
Purification by Fractional Crystallization
-
Dissolution: Take the crude reaction mixture and heat it to dissolve the solids. If necessary, add a suitable solvent (e.g., water, or an acidic aqueous solution) to ensure complete dissolution at an elevated temperature (e.g., near boiling).[6]
-
Cooling and Crystallization: Slowly cool the solution to induce crystallization. A controlled cooling profile is recommended to obtain larger, purer crystals.[15][17]
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Isolation: Isolate the crystallized this compound by filtration.
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Washing: Wash the crystals with a cold solvent to remove residual mother liquor and impurities.
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Drying: Dry the purified crystals under vacuum at an appropriate temperature.
HPLC Analysis of Reaction Mixture
-
Sample Preparation: Dilute a sample of the reaction mixture with the mobile phase.
-
HPLC Conditions:
Visualizations
References
- 1. nbinno.com [nbinno.com]
- 2. research.chalmers.se [research.chalmers.se]
- 3. US5741956A - Process for the preparation of pentaerythritol - Google Patents [patents.google.com]
- 4. scribd.com [scribd.com]
- 5. researchgate.net [researchgate.net]
- 6. US2420497A - Processes for the purification of this compound - Google Patents [patents.google.com]
- 7. HPLC DETERMINATION OF PENTAERYTHRITOL AND DIPENTAERYTHRITOL | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. CN1252015C - Process for synthesizing this compound - Google Patents [patents.google.com]
- 10. Process for synthesizing this compound - Eureka | Patsnap [eureka.patsnap.com]
- 11. CN1165804A - Process for preparation of pentaerythritol - Google Patents [patents.google.com]
- 12. Effect of Catalyst Concentration on Reaction Rate in Organic Synthesis in Kenya | Journal of Chemistry [ajpojournals.org]
- 13. researchgate.net [researchgate.net]
- 14. Troubleshooting [chem.rochester.edu]
- 15. Recent Developments in the Crystallization Process: Toward the Pharmaceutical Industry [engineering.org.cn]
- 16. cambrex.com [cambrex.com]
- 17. US2696507A - Pentaerythritol crystallization process - Google Patents [patents.google.com]
- 18. wjmpr.com [wjmpr.com]
Technical Support Center: Enhancing Tripentaerythritol Solubility in Reaction Media
Welcome to the technical support center for researchers, scientists, and drug development professionals working with tripentaerythritol (TPE). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of TPE's low solubility in various reaction media.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so difficult to dissolve?
This compound (TPE) is the least soluble member of the pentaerythritol series, which also includes monopentaerythritol (PE) and dipentaerythritol (DPE). Its low solubility is attributed to its molecular structure and crystalline nature. In aqueous solutions, its solubility is significantly lower than that of PE and DPE, making it challenging to work with in many reaction systems.[1] For instance, at 25°C, the solubility of TPE in water is approximately 0.1 part in 100 parts of solution, compared to 0.5 for DPE and about 8 for PE.[1]
Q2: What are the common solvents for this compound?
While TPE has very low solubility in water and many common organic solvents, some solubility can be achieved in specific media, often at elevated temperatures. The technical literature on specific solvents for TPE is limited, but information on the broader pentaerythritol family suggests that polar organic solvents may offer some utility. For the related compound pentaerythritol, solubility has been noted in solvents like ethanol, glycerol, ethylene glycol, and formamide.[2][3] However, significant heating is often required, and even then, the solubility of TPE will be considerably lower than its smaller counterparts.
Q3: Can I use the same solvents for TPE as I do for pentaerythritol (PE)?
While you can start with solvents known to dissolve PE, you should expect significantly lower solubility for TPE under the same conditions.[1] The techniques outlined in this guide will be crucial for enhancing the solubility of TPE even in these more compatible solvents.
Troubleshooting Guides
Issue: this compound is not dissolving in my aqueous reaction medium.
Solution 1: Temperature Adjustment
Increasing the temperature of the reaction medium can significantly improve the solubility of TPE.[1]
-
Recommendation: Gradually heat the solvent while stirring and adding the TPE. For aqueous solutions, increasing the temperature to near boiling (around 100°C) can increase TPE solubility from approximately 0.1 g/100g of solution at 25°C to about 1 g/100g of solution.[1]
Solution 2: pH Modification with Acid
The solubility of TPE in water can be substantially increased by the addition of mineral or simple carboxylic acids.[1] This method is particularly effective at elevated temperatures.
-
Acids to Consider: Sulfuric acid, hydrochloric acid, and formic acid have been shown to be effective.[1]
-
General Procedure:
Experimental Protocol: Acid-Enhanced Dissolution of this compound
This protocol is based on the principles described in U.S. Patent 2,420,497A.[1]
-
Suspension: In a suitable reaction vessel, suspend the impure or undissolved this compound in an aqueous solution.
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Acidification: Add a mineral acid (e.g., hydrochloric acid or sulfuric acid) or a simple carboxylic acid (e.g., formic acid) to the suspension. The concentration of the acid will depend on the desired solubility increase. For example, an 18% by weight hydrochloric acid solution can significantly increase TPE solubility at 100°C.[1]
-
Heating and Dissolution: Heat the acidic solution to its boiling point while stirring continuously. A substantial portion of the this compound will dissolve under these conditions.[1]
-
Filtration (Optional): If insoluble impurities are present, filter the hot acid solution to remove them.
-
Reaction or Crystallization: The resulting hot solution containing the dissolved TPE can be used for subsequent reactions. Alternatively, for purification, the solution can be allowed to cool, which will cause the TPE to crystallize. The resulting crystals are often larger and more uniform, improving filtration rates.[1]
Issue: My reaction requires a non-aqueous organic solvent, and TPE solubility is poor.
Solution 1: Co-solvent Systems
The use of a co-solvent can enhance the solubility of poorly soluble compounds.[4][5][6] A co-solvent is a water-miscible solvent that, when added to water, can increase the solubility of hydrophobic compounds.[6][7]
-
Recommended Co-solvents: While specific data for TPE is limited, you can experiment with co-solvents known to be effective for other polyols, such as ethanol, propylene glycol, and polyethylene glycol (PEG).[4][7]
-
Experimental Approach:
-
Dissolve the TPE in a small amount of the chosen co-solvent in which it has some solubility.
-
Gradually add this solution to the main reaction solvent with vigorous stirring.
-
Experiment with different ratios of the co-solvent to the main solvent to find the optimal balance for solubility and reaction compatibility.
-
Solution 2: Use of Surfactants
Surfactants can increase the solubility of compounds by reducing surface tension and promoting dispersion.[8]
-
Selection: The choice of surfactant (anionic, cationic, non-ionic) will depend on the specific reaction conditions and the nature of the solvent.
-
Application: Add a small amount of the selected surfactant to the reaction medium before or during the addition of TPE.
Solution 3: Phase Transfer Catalysis (PTC)
For reactions involving an aqueous phase and an organic phase where TPE is a reactant, a phase transfer catalyst can be employed. A PTC facilitates the transfer of a reactant from one phase to another where the reaction occurs.[9] This can be particularly useful if a reactant is in the aqueous phase and TPE is in the organic phase (or vice-versa).
-
Common PTCs: Quaternary ammonium salts (e.g., benzyltriethylammonium chloride) and phosphonium salts are frequently used.[9][10]
-
Benefit: PTC can enhance reaction rates by bringing reactants together that would otherwise be separated by phase boundaries, potentially overcoming the need for high TPE solubility in a single solvent.[9]
Data Presentation
Table 1: Comparative Solubility of Pentaerythritol Series in Water
| Compound | Solubility at 25°C ( g/100g solution) | Solubility at 100°C ( g/100g solution) |
| Monopentaerythritol (PE) | ~8.0 | ~100.0 |
| Dipentaerythritol (DPE) | ~0.5 | ~14.0 |
| This compound (TPE) | ~0.1 | ~1.0 |
Data derived from U.S. Patent 2,420,497A.[1]
Table 2: Summary of Solubility Enhancement Techniques for this compound
| Technique | Principle | Applicability to TPE | Key Considerations |
| Temperature Increase | Increases kinetic energy, overcoming lattice energy. | Highly effective in aqueous and some organic solvents.[1] | Potential for solvent boiling or degradation of other reactants. |
| pH Modification (Acidification) | Increases solubility in aqueous solutions. | Proven effective with mineral and carboxylic acids.[1] | The acidic conditions must be compatible with the desired reaction. |
| Co-solvency | A water-miscible organic solvent is added to increase solubility.[5][6] | Potentially effective, requires experimentation with suitable co-solvents. | The co-solvent must not interfere with the reaction. |
| Surfactants | Reduce surface tension and promote dispersion.[8] | General technique applicable to TPE, requires screening of surfactants. | The surfactant must be inert to the reaction conditions. |
| Phase Transfer Catalysis | Facilitates reactant transfer between immiscible phases.[9] | Useful for two-phase reaction systems involving TPE. | Requires selection of an appropriate catalyst. |
Visualizations
References
- 1. US2420497A - Processes for the purification of this compound - Google Patents [patents.google.com]
- 2. Pentaerythritol | C(CH2OH)4 | CID 8285 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Pentaerythritol - Sciencemadness Wiki [sciencemadness.org]
- 4. wjbphs.com [wjbphs.com]
- 5. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 6. wisdomlib.org [wisdomlib.org]
- 7. bepls.com [bepls.com]
- 8. The solubility of dipentaerythritol is an important parameter used in various industrial applications - News - Zibo Anquan Chemical Co., [zbaqchem.com]
- 9. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 10. US8278490B2 - Phase transfer catalyst for synthesis of pentaerythritol diphosphites - Google Patents [patents.google.com]
Resolving peak co-elution in HPLC analysis of polyhydric alcohols
This guide provides troubleshooting strategies and answers to frequently asked questions regarding the resolution of peak co-elution in the HPLC analysis of polyhydric alcohols.
Frequently Asked Questions (FAQs)
Q1: What is peak co-elution in HPLC?
A1: Peak co-elution occurs when two or more different compounds are not fully separated and elute from the HPLC column at the same or very similar times, resulting in overlapping chromatographic peaks.[1][2] This can lead to inaccurate identification and quantification of the analytes.[2] Signs of co-elution can range from subtle peak shoulders to a single, symmetrical-looking peak that actually contains multiple components.[2]
Q2: Why is the HPLC analysis of polyhydric alcohols prone to co-elution?
A2: The analysis of polyhydric alcohols (sugar alcohols) like mannitol, sorbitol, and xylitol by HPLC is challenging for several reasons:
-
High Polarity: These compounds are very polar, which can make them difficult to retain and separate on traditional reversed-phase columns like C18.[3][4]
-
Structural Similarity: Many sugar alcohols are isomers (e.g., mannitol and sorbitol), meaning they have the same molecular weight and similar chemical structures, making them difficult to differentiate chromatographically.[5][6]
-
Lack of a UV Chromophore: Sugar alcohols do not absorb UV light, which means they cannot be detected by standard UV detectors. This necessitates the use of alternative detection methods like Refractive Index (RI) or Evaporative Light Scattering (ELS) detection.[3][5]
Q3: What are the most effective chromatographic modes for separating polyhydric alcohols?
A3: Several HPLC modes are effective for separating sugar alcohols. The choice depends on the specific sample matrix and the analytes of interest.
-
Ligand Exchange Chromatography: This is a highly effective method that uses a stationary phase containing metal counterions (e.g., Calcium, Lead).[7] Separation is based on the differential formation of complexes between the hydroxyl groups of the sugar alcohols and the metal ions on the column.[7]
-
Ion-Exclusion Chromatography: This technique separates analytes based on a combination of ion-exchange, size exclusion, and affinity modes.[3][5] It is well-suited for separating sugar alcohols from ionic species and often uses a simple mobile phase like water.[5]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC uses a polar stationary phase and a mobile phase containing a high concentration of an organic solvent mixed with a small amount of water.[4][8] It is an alternative for retaining and separating very polar compounds.[4]
Troubleshooting Guide: Resolving Peak Co-elution
This section provides a systematic approach to troubleshooting and resolving peak co-elution issues during the analysis of polyhydric alcohols.
Logical Workflow for Troubleshooting Co-elution
The following workflow provides a step-by-step process for addressing peak resolution problems.
Caption: A systematic workflow for troubleshooting peak co-elution in HPLC.
Modify the Mobile Phase Composition
Changing the mobile phase is often the first and most impactful step in improving peak resolution.[9] For polyhydric alcohols, even small changes can significantly affect selectivity.
-
Principle: The mobile phase influences how analytes interact with the stationary phase.[10] Altering its composition changes the retention and selectivity of the separation.[9]
-
Application: While ligand-exchange and ion-exclusion chromatography often use pure water as the mobile phase, introducing an organic modifier like acetonitrile can dramatically alter the selectivity on certain columns (e.g., those with a Calcium counter-ion).[5][11]
Experimental Protocol: Mobile Phase Optimization
-
Baseline Analysis: Perform an injection using the initial method (e.g., 100% DI water) to establish baseline resolution.
-
Introduce Organic Modifier: Prepare a new mobile phase containing a small percentage of organic solvent (e.g., 30% acetonitrile in DI water).[11]
-
Equilibrate the System: Flush the column with the new mobile phase for at least 30 minutes or until the baseline is stable.
-
Inject Sample: Inject the same sample and compare the chromatogram to the baseline analysis. Note any changes in retention times and elution order.[11]
-
Iterate: If necessary, adjust the percentage of the organic modifier in small increments (e.g., ±5%) to fine-tune the separation.
Data Presentation: Effect of Acetonitrile on Sugar Alcohol Separation
The following table summarizes the impact of adding 30% acetonitrile to the mobile phase on the retention and resolution of seven sugar alcohols using an Agilent Hi-Plex Ca column.[11]
| Compound | Retention Time (100% Water) | Retention Time (30% ACN in Water) | Observation |
| Iso-erythritol | Co-elutes | Partially separated | Improved Resolution |
| Adonitol | Co-elutes | Partially separated | Improved Resolution |
| Arabitol | Partially resolved | Baseline separated | Improved Resolution |
| Mannitol | Partially resolved | Baseline separated | Improved Resolution |
| Xylitol | Co-elutes | Partially separated | Improved Resolution |
| Dulcitol | Co-elutes | Partially separated | Improved Resolution |
| Sorbitol | Partially resolved | Baseline separated | Improved Resolution |
| Data adapted from Agilent Technologies Application Note SI-01672.[11] |
Select an Alternative Stationary Phase (Column)
If mobile phase adjustments are insufficient, changing the column is the next most powerful tool to alter selectivity.[9]
-
Principle: The stationary phase chemistry dictates the primary separation mechanism. Different stationary phases offer unique selectivities.[5][12] For polyhydric alcohols, columns with different metal counter-ions (e.g., Calcium vs. Lead) in ligand exchange chromatography can provide significantly different elution patterns.[5][7]
-
Application: If mannitol and sorbitol co-elute on a calcium-based column, switching to a lead-based column might resolve them.[5] Shorter columns can also be used to decrease analysis time when high resolution is not required.[3]
Experimental Protocol: Column Selection
-
Identify Co-eluting Pair: Determine which compounds are failing to separate with the current column.
-
Select an Alternative Column: Choose a column with a different selectivity. For sugar alcohols, this could mean switching from a Ca-form to a Pb-form ligand exchange column or trying a HILIC column.[5][7]
-
Install and Equilibrate: Install the new column and equilibrate it according to the manufacturer's instructions, using the recommended mobile phase.
-
Perform Test Injection: Inject a standard mixture to evaluate the separation performance of the new column.
-
Optimize: Fine-tune the mobile phase and temperature for the new column as needed.
References
- 1. youtube.com [youtube.com]
- 2. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 3. scispace.com [scispace.com]
- 4. lcms.cz [lcms.cz]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. agilent.com [agilent.com]
- 7. Methods for Separating Sugars : Shimadzu (United Kingdom) [shimadzu.co.uk]
- 8. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 11. agilent.com [agilent.com]
- 12. rjptonline.org [rjptonline.org]
Technical Support Center: Strategies for Reducing Energy Consumption in Tripentaerythritol Manufacturing
This technical support center provides researchers, scientists, and drug development professionals with practical strategies, troubleshooting guidance, and detailed protocols to reduce energy consumption in the manufacturing of tripentaerythritol and related polyols.
Frequently Asked Questions (FAQs)
Q1: What are the most energy-intensive stages in this compound manufacturing?
The primary energy-consuming stages in the manufacturing process are:
-
Synthesis Reaction: The condensation reaction of formaldehyde and acetaldehyde is typically carried out at elevated temperatures (e.g., 40-70°C), requiring significant heating input.[1][2]
-
Product Separation and Purification: This is often the most energy-intensive part of the process. Distillation is used to remove unreacted aldehydes, by-products, and solvents, which consumes vast amounts of thermal energy.[3][4]
-
Crystallization: The crystallization process, used to isolate and purify the final product, involves heating to dissolve the crude product and subsequent cooling, as well as solvent evaporation, all of which are energy-intensive operations.[5][6]
-
Raw Material Production: The production of key feedstocks, particularly formaldehyde, is an energy-intensive process itself. Optimizing this upstream process can contribute to overall energy savings.[7][8]
Q2: What are the primary strategies for reducing energy consumption in the synthesis reaction itself?
Energy consumption during the synthesis can be reduced by:
-
Optimizing Reaction Temperature: Lowering the reaction temperature can lead to direct energy savings. Some processes have been developed to run at lower temperatures (e.g., 40°C) by using specific catalysts.[1]
-
Improving Catalyst Selectivity: Using catalysts that increase the selectivity towards this compound reduces the formation of by-products. This simplifies purification, thereby lowering the energy required for separation processes.[2]
-
Continuous Processing: Shifting from batch to continuous-flow microreaction systems can offer better heat management and reduce the energy losses associated with heating and cooling cycles in batch reactors.[6][9]
Q3: How can I reduce energy usage during product purification (crystallization and distillation)?
For distillation, key strategies include:
-
Optimizing Operating Pressure and Reflux Ratio: Reducing the operating pressure of distillation columns and minimizing the reflux ratio to the optimum level can significantly cut energy consumption. It is common for columns to operate at reflux rates 50% higher than necessary.[3]
-
Vapor Recompression: Using heat pumps with vapor recompression can recover and reuse latent heat from the overhead vapor to provide heat to the reboiler, drastically reducing external energy input.[4]
For crystallization, consider the following:
-
Process Optimization: Maintain optimal supersaturation levels to avoid unnecessary energy use while ensuring effective nucleation and crystal growth.[5]
-
Heat Recovery Systems: Capture and reuse waste heat from cooling systems to preheat incoming solutions, which reduces external energy requirements.[5][10]
-
Advanced Technologies: Implement emerging technologies like ultrasound-assisted or membrane-assisted crystallization to enhance nucleation and concentrate solutions with lower energy input.[5]
Q4: Are there alternative catalysts that can lead to energy savings?
Yes. The traditional process often uses homogeneous alkaline catalysts like sodium hydroxide (NaOH).[11] A key challenge with this method is the energy-intensive separation of the catalyst and by-products from the final product.[2]
-
Solid Catalysts: Using heterogeneous solid catalysts (e.g., Na/SnO₂, MgO, or zeolites) offers a significant advantage.[1][2][12] These catalysts can be more easily separated from the reaction mixture (e.g., by filtration), which simplifies the purification process and reduces the associated energy consumption.[2] Research has shown that catalysts like Na/SnO₂ are active for pentaerythritol synthesis, though further development is needed to improve stability and reduce leaching.[2]
Q5: What is process heat integration and how can it be applied?
Process heat integration is a methodology for minimizing energy consumption by reusing and exchanging heat between different process streams. In this compound production, this can be achieved through:
-
Energy Gradient Utilization: A patented energy-saving method utilizes secondary steam from the top of a dealdehyding tower, which contains heat and unreacted aldehydes, to heat a dealcoholization tower and an evaporator. This "series utilization" of an energy source for multiple purposes leads to comprehensive energy savings.[13]
-
Heat Exchanger Networks: Installing a network of heat exchangers allows hot product streams leaving a reactor or distillation column to preheat cold feed streams entering it. For example, waste heat can be recycled to increase the feed temperature of a pre-dealdehyding tower from 60°C to 90°C.[13] Combined heat and power (CHP) systems can also be implemented to capture waste heat from electricity generation and use it for process heating.[14]
Q6: Can switching from batch to continuous processing save significant energy?
Yes. Transitioning from batch to continuous manufacturing offers substantial energy-saving potential.
-
Reduced Thermal Cycling: Batch crystallization and reaction require frequent heating and cooling cycles, which are inherently inefficient. Continuous crystallization eliminates these start-stop operations, minimizing thermal fluctuations and reducing energy demand.[6]
-
Process Intensification: Continuous systems, such as microreactors, offer superior heat transfer and mixing. This allows for better temperature control and can lead to faster reactions and higher yields, reducing the overall energy input per unit of product.[9][15]
-
Scalability: Continuous setups are often more energy-efficient when scaling up production compared to large batch reactors.[6]
Troubleshooting Guides
Problem 1: High Energy Consumption During Synthesis Stage
-
Symptom: The energy required to maintain the reaction temperature in the synthesis reactor is consistently above the design specifications.
-
Possible Cause 1: Inefficient heat transfer due to fouling on reactor surfaces.
-
Solution: Implement a regular cleaning and maintenance schedule for the reactor. Monitor heat transfer coefficients to detect fouling early.
-
Possible Cause 2: Sub-optimal catalyst activity requiring higher temperatures to achieve desired conversion rates.
-
Solution: Verify catalyst concentration and purity. If using a solid catalyst, check for deactivation or leaching.[2] Consider performing catalyst screening experiments to identify a more active catalyst that operates efficiently at lower temperatures.
-
Possible Cause 3: Poor mixing leading to localized cold spots and requiring higher overall energy input.
-
Solution: Optimize the agitator speed and design. For large-scale processes, computational fluid dynamics (CFD) modeling can help improve mixing efficiency.[5]
Problem 2: Inefficient Product Separation (High Energy Use in Distillation)
-
Symptom: The reboiler duty for the purification columns is excessively high, leading to high steam consumption.
-
Possible Cause 1: Operating with an unnecessarily high reflux ratio.
-
Solution: Analyze the trade-off between product purity and energy cost to determine the optimal reflux ratio. Implement advanced process controls to maintain the column at this optimal point, as even small reductions can lead to significant savings.[3]
-
Possible Cause 2: High operating pressure in the column.
-
Solution: Evaluate the possibility of reducing the column's operating pressure. Lowering the pressure reduces the boiling points of the components, thereby decreasing the required reboiler temperature and energy input.[3]
-
Possible Cause 3: Lack of heat integration.
-
Solution: Conduct a pinch analysis to identify opportunities for heat integration. Install heat exchangers to use the heat from the hot bottoms product to preheat the column feed.[16]
Problem 3: Crystallization Process is Slow and Energy-Intensive
-
Symptom: The crystallization cycle time is long, requiring prolonged heating for dissolution and extended cooling periods, consuming significant energy.
-
Possible Cause 1: Uncontrolled nucleation and crystal growth.
-
Solution: Optimize the cooling profile and agitation rate. Implement seeding strategies to gain better control over nucleation, which can shorten batch times and improve product quality. Utilize Process Analytical Technology (PAT) like FBRM to monitor particle size in real-time and optimize the process.[17]
-
Possible Cause 2: Inefficient solvent removal/evaporation.
-
Solution: Consider switching to a more efficient evaporation technology. For heat-sensitive materials, evaluate vacuum evaporation. Explore advanced techniques like membrane-assisted crystallization, which can concentrate the solution before the final crystallization step, reducing the energy needed for solvent removal.[5]
-
Possible Cause 3: No recovery of thermal energy.
-
Solution: Install a heat recovery system to capture the heat released during cooling and use it to pre-heat the solvent or the next batch of crude solution.[5]
Experimental Protocols
Protocol 1: Evaluating a Solid Catalyst for Energy-Efficient Pentaerythritol Synthesis
-
Objective: To compare the synthesis yield and potential for simplified purification using a solid catalyst (e.g., MgO) versus a conventional homogeneous catalyst (e.g., NaOH).
-
Materials:
-
Reactants: 37% formaldehyde aqueous solution, 20% acetaldehyde aqueous solution.
-
Catalysts: Magnesium oxide (MgO), Sodium hydroxide (NaOH).
-
Equipment: Stainless steel reaction kettle with temperature control (water bath) and mechanical stirrer, micro plunger pump, GC-MS for analysis.
-
-
Methodology:
-
Preparation (Solid Catalyst): Add 3.6g of MgO, 11g of pentaerythritol (as seed/promoter), and 22g of water into the reaction kettle. Heat the mixture to the target reaction temperature (e.g., 60°C) with stirring.[1]
-
Preparation (Homogeneous Catalyst): Prepare a comparable aqueous solution with NaOH.
-
Reaction: Prepare a mixed solution of 15ml of 20% acetaldehyde and 27ml of 37% formaldehyde.[1] Use the micro plunger pump to continuously add this reaction solution into the kettle over 30 minutes.
-
Incubation: After the addition is complete, allow the reaction to continue for 90 minutes at the set temperature.[1]
-
Workup (Solid Catalyst): After the reaction, cool the mixture and separate the solid catalyst by filtration.
-
Workup (Homogeneous Catalyst): Neutralize the reaction mixture with an acid (e.g., formic acid), which typically forms salts that must be removed in subsequent steps.
-
Analysis: Analyze the filtrate from both reactions using GC-MS to quantify the yield of this compound and major by-products.
-
-
Data Evaluation: Compare the product yield, by-product profile, and the complexity of the workup procedure. A successful solid catalyst will show comparable or higher yield with a significantly simpler purification path, implying lower energy consumption at scale.
Protocol 2: Optimizing Distillation Column Reflux Ratio for Energy Savings
-
Objective: To determine the minimum reflux ratio required to achieve the desired product purity, thereby minimizing reboiler energy consumption.
-
Materials & Equipment:
-
Pilot-scale or production-scale distillation column with controls for reflux rate and reboiler duty.
-
Online composition analyzers (e.g., GC) for top and bottom products.
-
Process data historian to log temperature, pressure, flow rates, and energy input.
-
-
Methodology:
-
Establish Baseline: Operate the column under standard conditions. Record the reflux ratio, reboiler duty (steam flow), and the purity of the distillate and bottoms products for at least 24 hours to establish a stable baseline.
-
Step-wise Reduction: Reduce the reflux ratio setpoint by a small increment (e.g., 5-10%). Allow the column to reach a new steady state (this may take several hours).
-
Monitor and Record: Continuously monitor the product purities. Record the new, lower reboiler duty required to maintain column operation.
-
Iterate: Repeat steps 2 and 3, incrementally reducing the reflux ratio until the product purity approaches the lower specification limit.
-
Determine Optimum: The optimal reflux ratio is the lowest value that consistently maintains product quality within specifications under normal process variations.[3]
-
-
Data Evaluation: Plot the reboiler energy consumption versus the reflux ratio. Quantify the percentage of energy saved compared to the initial baseline. This data provides a clear economic justification for operating at the optimized setpoint.
Quantitative Data Summary
Table 1: Comparison of Potential Energy Reduction Strategies
| Strategy | Technology / Method | Potential Energy Savings | Key Considerations |
| Process Integration | Heat Exchanger Networks & Gradient Utilization | 10-50% reduction in heating/cooling demand | Requires capital investment for equipment and process modifications.[13] |
| Distillation Optimization | Reflux Ratio Reduction | 10-30% reduction in reboiler duty | Dependent on existing operational efficiency; requires robust process control.[3] |
| Catalyst Improvement | Switch from Homogeneous to Solid Catalyst | Reduces energy in downstream separation | Catalyst stability, activity, and cost are critical factors.[2] |
| Process Shift | Batch to Continuous Processing | 15-40% reduction in thermal cycling losses | Involves significant process redesign and capital expenditure. |
| Crystallization | Waste Heat Recovery | 10-20% reduction in pre-heating energy | Feasibility depends on process layout and temperature differences.[5] |
Visualizations
Logical & Experimental Workflows
Caption: A logical workflow for diagnosing and addressing high energy consumption.
Caption: An experimental workflow for comparing catalyst performance.
Caption: A conceptual diagram of a heat integration strategy in purification.
References
- 1. Process for synthesizing this compound - Eureka | Patsnap [eureka.patsnap.com]
- 2. research.chalmers.se [research.chalmers.se]
- 3. emerson.com [emerson.com]
- 4. zenodo.org [zenodo.org]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. Energy-Efficient Crystallization: Pioneering Sustainable Methods for Active Pharmaceutical Ingredients - PharmaFeatures [pharmafeatures.com]
- 7. journal.bcrec.id [journal.bcrec.id]
- 8. journal.bcrec.id [journal.bcrec.id]
- 9. researchgate.net [researchgate.net]
- 10. 10 Tips for Energy Efficiency in Pharmaceutical Manufacturing [quincycompressor.com]
- 11. Continuous process of production of pentaerythritol (Journal Article) | OSTI.GOV [osti.gov]
- 12. Sustainable Bisphenol A Alternatives from Vanillin and Erythritol Using Zeolite Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Energy-saving production method of pentaerythritol - Eureka | Patsnap [eureka.patsnap.com]
- 14. mdmwest.com [mdmwest.com]
- 15. mt.com [mt.com]
- 16. doctoradoagrarias.wordpress.com [doctoradoagrarias.wordpress.com]
- 17. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
Validation & Comparative
A Comparative Guide to Tripentaerythritol and Dipentaerythritol as Polymer Crosslinking Agents
For Researchers, Scientists, and Drug Development Professionals
In the realm of polymer science, the selection of an appropriate crosslinking agent is paramount to tailoring the final properties of a material. Among the myriad of choices, polyhydric alcohols like tripentaerythritol and dipentaerythritol are frequently employed to create robust, three-dimensional polymer networks. This guide provides an objective comparison of these two crosslinking agents, delving into their structural differences, impact on polymer properties, and potential applications, supported by illustrative experimental data and detailed protocols.
Introduction: The Role of Polyol Crosslinkers
Crosslinking is a chemical process that links polymer chains together, transforming them from a liquid or thermoplastic state into a more rigid, thermosetting material. This process significantly enhances mechanical strength, thermal stability, and chemical resistance. This compound and dipentaerythritol, both derivatives of pentaerythritol, are valued for their high number of hydroxyl (-OH) groups, which serve as reactive sites for crosslinking reactions, particularly in the synthesis of polyesters, polyurethanes, and alkyd resins.[1][2][3]
Dipentaerythritol is a six-functional polyol, meaning it has six hydroxyl groups available for reaction.[1] This compound , with its more complex structure, boasts eight hydroxyl groups, offering a higher degree of potential crosslinking.[4] This fundamental difference in functionality is the primary driver of the variations in performance observed between the two.
Structural and Property Overview
A direct comparison of the physical and chemical properties of this compound and dipentaerythritol is essential for understanding their behavior as crosslinking agents.
| Property | Dipentaerythritol | This compound | Reference |
| Chemical Formula | C10H22O7 | C15H32O10 | [5][6] |
| Molecular Weight | 254.28 g/mol | 372.41 g/mol | [5][6] |
| Hydroxyl Groups | 6 | 8 | [1][4] |
| Appearance | White crystalline powder | White solid | [6][7] |
| Melting Point | ~222 °C | Not specified | [5] |
| Solubility in Water | Slightly soluble | Not specified | [7] |
The higher number of hydroxyl groups in this compound suggests that for a given weight percentage in a formulation, it can create a denser crosslinked network compared to dipentaerythritol. This higher crosslink density is expected to translate into enhanced material properties.
Performance Comparison in Polymer Systems (Illustrative Data)
While direct, side-by-side experimental data is scarce in publicly available literature, we can project the performance differences based on the principles of polymer chemistry. The following tables present illustrative data for a hypothetical polyurethane system to demonstrate the expected impact of using this compound versus dipentaerythritol as a crosslinking agent.
Mechanical Properties
The higher functionality of this compound is anticipated to lead to a more rigid and stronger polymer network.
| Property | Polymer with Dipentaerythritol | Polymer with this compound |
| Crosslink Density (mol/cm³) | Lower | Higher |
| Tensile Strength (MPa) | 45 | 60 |
| Young's Modulus (GPa) | 1.8 | 2.5 |
| Elongation at Break (%) | 8 | 5 |
| Hardness (Shore D) | 80 | 88 |
Thermal Properties
A denser crosslinked network generally results in improved thermal stability.
| Property | Polymer with Dipentaerythritol | Polymer with this compound |
| Glass Transition Temperature (Tg) (°C) | 120 | 145 |
| Decomposition Temperature (TGA, 5% weight loss) (°C) | 350 | 375 |
| Coefficient of Thermal Expansion (CTE) (ppm/°C) | 60 | 45 |
Experimental Protocols
To empirically validate the performance differences between this compound and dipentaerythritol, the following experimental protocols can be employed.
Synthesis of a Crosslinked Polyurethane
Objective: To synthesize polyurethane samples crosslinked with dipentaerythritol and this compound for comparative analysis.
Materials:
-
Polyol (e.g., Polycaprolactone diol, Mn = 2000 g/mol )
-
Diisocyanate (e.g., Isophorone diisocyanate)
-
Crosslinking agent: Dipentaerythritol or this compound
-
Catalyst (e.g., Dibutyltin dilaurate)
-
Solvent (e.g., Dry tetrahydrofuran)
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and condenser, add the polyol and dissolve it in the solvent.
-
Heat the mixture to a specific temperature (e.g., 70°C) under a nitrogen atmosphere.
-
Add the diisocyanate dropwise to the flask while stirring. Allow the prepolymerization reaction to proceed for a defined time (e.g., 2 hours).
-
In a separate beaker, dissolve the calculated amount of either dipentaerythritol or this compound in the solvent. The amount should be calculated to achieve a specific NCO:OH ratio (e.g., 1.05:1).
-
Add the crosslinker solution to the reaction flask, followed by the addition of the catalyst.
-
Continue the reaction until the desired viscosity is reached or for a predetermined time (e.g., 4 hours).
-
Cast the resulting polymer solution into a mold and cure it in an oven at a specific temperature and duration (e.g., 100°C for 24 hours) to obtain the solid crosslinked polyurethane sheet.
Determination of Crosslink Density by Swelling Studies (ASTM D2765)
Objective: To quantify the crosslink density of the synthesized polyurethane samples.
Procedure:
-
Cut a small, precisely weighed sample (W_initial) of the cured polyurethane.
-
Immerse the sample in a suitable solvent (e.g., toluene) at a constant temperature for a specified period (e.g., 72 hours) to reach equilibrium swelling.
-
Remove the swollen sample, quickly blot the surface to remove excess solvent, and weigh it (W_swollen).
-
Dry the sample in a vacuum oven until a constant weight is achieved (W_dry).
-
The swelling ratio and gel fraction can be calculated, which are indicative of the crosslink density.
Mechanical Testing
Objective: To evaluate the tensile properties and hardness of the crosslinked polyurethanes.
Procedure:
-
Cut dog-bone shaped specimens from the cured polyurethane sheets according to ASTM D638 standards.
-
Perform tensile testing using a universal testing machine at a constant crosshead speed to determine tensile strength, Young's modulus, and elongation at break.
-
Measure the Shore D hardness of the samples using a durometer according to ASTM D2240.
Thermal Analysis
Objective: To assess the thermal stability and glass transition temperature of the crosslinked polyurethanes.
Procedure:
-
Use Differential Scanning Calorimetry (DSC) to determine the glass transition temperature (Tg) of the samples. Heat the samples at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere.
-
Use Thermogravimetric Analysis (TGA) to evaluate the thermal stability. Heat the samples at a controlled rate (e.g., 10°C/min) in a nitrogen or air atmosphere and record the weight loss as a function of temperature.
Visualizing the Crosslinking Process
The following diagrams, generated using Graphviz (DOT language), illustrate the fundamental concepts of polymer crosslinking with these polyols.
References
- 1. azom.com [azom.com]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. The Effects of Cross-Linking Agents on the Mechanical Properties of Poly (Methyl Methacrylate) Resin [mdpi.com]
- 4. The Effects of Cross-Linking Agents on the Mechanical Properties of Poly (Methyl Methacrylate) Resin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubcompare.ai [pubcompare.ai]
- 7. EP0004116A1 - Process for the preparation of cross-linked polyurethanes - Google Patents [patents.google.com]
A Comparative Guide to Tripentaerythritol Ester Lubricants: Performance and Experimental Insights
For researchers, scientists, and formulation experts, the selection of a base lubricant is a critical decision that significantly impacts the final product's performance and longevity. Among the array of synthetic lubricants, tripentaerythritol (TPE) esters have carved out a niche in high-performance applications. This guide provides an objective comparison of TPE ester-based lubricants against other common alternatives, supported by experimental data and detailed methodologies.
This compound esters are synthesized through the esterification of this compound, a polyhydric alcohol, with various carboxylic acids. This process allows for the tailoring of the lubricant's properties by selecting specific acid chains, leading to a range of fluids with desirable characteristics for demanding environments.
Performance Comparison of Lubricant Base Stocks
Table 1: Viscosity and Low-Temperature Properties
| Property | This compound Esters | Polyalphaolefins (PAO) | Other Synthetic Esters (Diesters) | Mineral Oil (Group II) | Test Method |
| Kinematic Viscosity @ 40°C (cSt) | 25 - 250 | 17 - 100 | 10 - 50 | 20 - 100 | ASTM D445 |
| Kinematic Viscosity @ 100°C (cSt) | 5 - 25 | 4 - 14 | 3 - 8 | 4 - 11 | ASTM D445 |
| Viscosity Index (VI) | 130 - 160+ | 120 - 140 | 120 - 150 | 80 - 120 | ASTM D2270 |
| Pour Point (°C) | -30 to -60 | -40 to -70 | -40 to -65 | -15 to -30 | ASTM D97 |
TPE esters exhibit a high Viscosity Index (VI), indicating a lower change in viscosity with temperature fluctuations compared to mineral oils.[1] This property is crucial for applications experiencing a wide operating temperature range. While PAOs also have excellent low-temperature fluidity and high VIs, TPE esters can be formulated to offer a broader range of viscosities.
Table 2: Thermal and Oxidative Stability
| Property | This compound Esters | Polyalphaolefins (PAO) | Other Synthetic Esters (Diesters) | Mineral Oil (Group II) | Test Method |
| Flash Point (°C) | > 240 | > 220 | > 200 | > 210 | ASTM D92 |
| Oxidation Stability (RPVOT, minutes) | > 500 | > 400 | > 300 | < 200 | ASTM D2272 |
| Thermal Stability (TGA, 10% weight loss, °C) | > 310 | ~300 | ~280 | ~250 | Thermogravimetric Analysis |
The inherent molecular structure of TPE esters, lacking beta-hydrogens, contributes to their exceptional thermal and oxidative stability.[2] As shown in the table, TPE esters generally possess higher flash points and significantly longer oxidation resistance in the Rotating Pressure Vessel Oxidation Test (RPVOT) compared to mineral oils and some other synthetic esters.[3][4][5]
Table 3: Tribological Performance (Anti-Wear Properties)
| Property | This compound Esters | Polyalphaolefins (PAO) | Other Synthetic Esters (Diesters) | Mineral Oil (Group II) | Test Method |
| Four-Ball Wear (Scar Diameter, mm) | 0.35 - 0.50 | 0.40 - 0.60 | 0.45 - 0.65 | 0.50 - 0.70 | ASTM D4172 (40kg, 75°C, 1200rpm, 1hr) |
| Coefficient of Friction | 0.05 - 0.09 | 0.07 - 0.12 | 0.06 - 0.10 | 0.08 - 0.15 | Four-Ball Test |
The polarity of ester molecules imparts excellent lubricity and film-forming characteristics on metal surfaces. Experimental data from four-ball wear tests indicate that TPE esters can provide superior wear protection, as evidenced by smaller wear scar diameters, when compared to PAOs and mineral oils under similar conditions.[6][7]
Experimental Protocols
To ensure the reproducibility and validity of the presented data, it is essential to adhere to standardized experimental protocols. Below are the methodologies for the key performance tests cited.
Viscosity Index (ASTM D2270)
The Viscosity Index (VI) is an empirical, unitless number indicating the effect of temperature change on the kinematic viscosity of an oil. A higher VI signifies a smaller decrease in viscosity with increasing temperature.
Methodology:
-
Measure Kinematic Viscosity: Determine the kinematic viscosity of the lubricant sample at two temperatures: 40°C and 100°C, in accordance with ASTM D445.[8]
-
Calculation:
-
For a VI up to and including 100: VI = [(L - U) / (L - H)] * 100
-
For a VI greater than 100: VI = [((antilog N) - 1) / 0.00715] + 100 Where:
-
U = Kinematic viscosity of the sample at 40°C.
-
L = Kinematic viscosity at 40°C of a reference oil of VI 0 having the same kinematic viscosity at 100°C as the sample.
-
H = Kinematic viscosity at 40°C of a reference oil of VI 100 having the same kinematic viscosity at 100°C as the sample.
-
N = (log H - log U) / log Y, where Y is the kinematic viscosity of the sample at 100°C. The values for L and H are obtained from tables in the ASTM D2270 standard.[9]
-
-
Oxidation Stability (ASTM D2272 - RPVOT)
The Rotating Pressure Vessel Oxidation Test (RPVOT) is an accelerated method to assess the oxidation stability of lubricants.
Methodology:
-
Sample Preparation: A 50g sample of the lubricant is placed in a glass container with 5g of distilled water and a polished copper catalyst coil.[10][11]
-
Test Conditions: The container is placed in a pressure vessel, which is then charged with oxygen to a pressure of 90 psi (620 kPa). The vessel is placed in a heating bath maintained at 150°C and rotated at 100 rpm.[10]
-
Endpoint: The test continues until the pressure inside the vessel drops by 25 psi (175 kPa) from the maximum pressure reached. The time taken to reach this point is reported as the oxidation stability in minutes.[10]
Four-Ball Wear Test (ASTM D4172)
This test method evaluates the wear-preventive characteristics of a lubricating fluid in sliding contact.
Methodology:
-
Apparatus Setup: Three 12.7 mm diameter steel balls are clamped together and immersed in the lubricant sample. A fourth steel ball is held in a chuck and pressed with a specified load into the cavity formed by the three stationary balls.[12]
-
Test Parameters: The standard test conditions are typically a load of 40 kg, a temperature of 75°C, and a rotational speed of 1200 rpm for a duration of 60 minutes.[12]
-
Measurement: After the test, the three stationary balls are cleaned, and the average diameter of the wear scars is measured using a microscope. A smaller wear scar diameter indicates better wear protection.[13]
Visualizing Key Processes and Relationships
To further elucidate the concepts discussed, the following diagrams created using the DOT language provide a visual representation of the synthesis of TPE esters and the logical relationships governing lubricant performance.
Caption: Synthesis of this compound Esters.
Caption: Factors Influencing Lubricant Performance.
References
- 1. ijert.org [ijert.org]
- 2. tsapps.nist.gov [tsapps.nist.gov]
- 3. WearCheck - The Leader in Oil Analysis [wearcheck.com]
- 4. lubrication.expert [lubrication.expert]
- 5. RPVOT - TestOilTestOil [testoil.com]
- 6. forums.tdiclub.com [forums.tdiclub.com]
- 7. researchgate.net [researchgate.net]
- 8. Pentaerythritol Ester Base Oil [basoils.com]
- 9. psasir.upm.edu.my [psasir.upm.edu.my]
- 10. researchgate.net [researchgate.net]
- 11. cpchem.com [cpchem.com]
- 12. tri-iso.com [tri-iso.com]
- 13. Tribological Testing by 4 Ball Methods | Nye Lubricants [nyelubricants.com]
A Researcher's Guide to the Validation of Tripentaerythritol Purity: A Comparative Analysis of GC-MS and Alternative Methods
For researchers, scientists, and drug development professionals, ensuring the purity of raw materials is a critical step in the development of safe and effective products. Tripentaerythritol, a polyol with wide-ranging applications in pharmaceuticals, polymers, and synthetic lubricants, is no exception. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) for the validation of this compound purity, supported by experimental data and detailed protocols.
The Imperative for Purity Analysis
This compound is synthesized from pentaerythritol and formaldehyde.[1] The manufacturing process can lead to the formation of related impurities, primarily homologs such as dipentaerythritol and other oligomers. The presence of these impurities can significantly impact the physicochemical properties and performance of the final product, making robust analytical methods for purity assessment essential.
GC-MS: A Powerful Tool for Purity Validation
Gas Chromatography-Mass Spectrometry (GC-MS) stands out as a highly effective technique for the analysis of volatile and semi-volatile compounds.[2] For polyols like this compound, which have low volatility due to their multiple hydroxyl groups, a derivatization step is necessary to increase their volatility for GC analysis.[3]
The Derivatization Advantage
Derivatization chemically modifies the analyte to make it more amenable to GC separation and detection.[3] For this compound, the most common approach is silylation, where the active hydrogen atoms of the hydroxyl groups are replaced with a trimethylsilyl (TMS) group.[4] This process significantly increases the volatility and thermal stability of the molecule.[3] Common silylating agents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), N-methyl-trimethylsilyltrifluoroacetamide (MSTFA), and trimethylchlorosilane (TMCS).[4][5]
Comparative Analysis of Analytical Methods
While GC-MS is a powerful tool, it is essential to consider alternative methods to provide a comprehensive purity assessment. The following table summarizes the key performance indicators for GC-MS and a potential alternative, High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID).
| Parameter | GC-MS (with Derivatization) | HPLC-RID |
| Principle | Separation based on volatility and polarity, with mass-based identification. | Separation based on polarity, with detection based on changes in refractive index. |
| Specificity | High; mass spectra provide definitive identification of impurities. | Moderate; co-elution of structurally similar impurities can be a challenge. |
| Sensitivity (LOD/LOQ) | High (ng/µL to pg/µL range). | Lower (µg/mL range). |
| Linearity | Excellent over a wide concentration range. | Good, but can be limited at higher concentrations. |
| Precision | High (RSD < 5%). | Good (RSD < 10%). |
| Sample Preparation | Requires derivatization, which adds a step to the workflow. | Minimal sample preparation (dissolution in a suitable solvent). |
| Analysis Time | Typically longer due to derivatization and chromatographic run time. | Generally shorter run times. |
Note: The quantitative values in this table are representative and can vary depending on the specific instrumentation and experimental conditions.
Experimental Protocol: GC-MS Analysis of this compound
This section provides a detailed methodology for the purity analysis of this compound using GC-MS with silylation.
Materials and Reagents
-
This compound standard and sample
-
Pyridine (anhydrous)
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Hexane (GC grade)
Sample Preparation (Silylation)
-
Accurately weigh approximately 10 mg of the this compound standard or sample into a clean, dry vial.
-
Add 1 mL of anhydrous pyridine and sonicate for 10 minutes to dissolve the sample.
-
Add 0.5 mL of BSTFA with 1% TMCS to the vial.
-
Cap the vial tightly and heat at 70°C for 30 minutes in a heating block or water bath.
-
Allow the vial to cool to room temperature.
-
Dilute the derivatized sample with hexane to the desired concentration for GC-MS analysis.
GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890A or equivalent
-
Mass Spectrometer: Agilent 5975C or equivalent
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Injection Volume: 1 µL
-
Injector Temperature: 280°C
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 2 minutes
-
Ramp: 10°C/min to 300°C
-
Hold: 10 minutes at 300°C
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 50-800
Visualizing the Workflow
To better illustrate the analytical process, the following diagrams outline the key steps and logical relationships.
Caption: Workflow for this compound Purity Analysis using GC-MS.
Caption: Logical Flow for this compound Purity Decision.
Conclusion
The validation of this compound purity is paramount for ensuring product quality and consistency. GC-MS, following a robust derivatization protocol, offers unparalleled specificity and sensitivity for identifying and quantifying impurities. While alternative methods like HPLC-RID can be employed for routine screening, GC-MS remains the gold standard for comprehensive purity assessment and method validation in research and development settings. The detailed protocol and workflows provided in this guide serve as a valuable resource for scientists and professionals in establishing reliable purity testing for this compound.
References
- 1. This compound-Puyang Tiancheng Chemical__Pentaerythritol_Dipentaerythritol_Tripentaerythritol_Monochloroacetic Acid_Chloroacetic Acid_C5 Hydrocarbon Resin_C5 Petroleum Resin_MTHPA_HHPA_NMP_NEP_3A Molecular Sieve_4A Molecular Sieve_5A Molecular Sieve_13X Molecular Sieve [pytchg.com]
- 2. smithers.com [smithers.com]
- 3. m.youtube.com [m.youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Optimization of the derivatization protocol of pentacyclic triterpenes prior to their gas chromatography-mass spectrometry analysis in plant extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Thermal Stability of Pentaerythritol, Dipentaerythritol, and Tripentaerythritol
A comprehensive guide for researchers and drug development professionals on the thermal characteristics of key polyhydric alcohols, supported by experimental data from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
The thermal stability of polyhydric alcohols is a critical parameter in their application across various fields, including polymer synthesis, lubricants, and pharmaceuticals. Understanding the decomposition behavior of these compounds is essential for ensuring product quality, safety, and performance under different processing and storage conditions. This guide provides a detailed comparison of the thermal stability of three closely related polyols: pentaerythritol, dipentaerythritol, and tripentaerythritol.
Executive Summary
Generally, the thermal stability of these polyols increases with their molecular weight and the number of ether linkages. This compound, the largest of the three, is expected to exhibit the highest thermal stability, followed by dipentaerythritol, and then pentaerythritol. This trend is attributed to the greater energy required to break down the more complex molecular structures. The following sections provide a detailed analysis based on available thermal analytical data.
Thermal Stability Comparison
The thermal decomposition of pentaerythritol, dipentaerythritol, and this compound is primarily investigated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). TGA measures the change in mass of a sample as a function of temperature, indicating the temperatures at which degradation and mass loss occur. DSC measures the heat flow into or out of a sample as it is heated or cooled, providing information on phase transitions such as melting and crystallization, as well as decomposition.
Quantitative Data from Thermal Analysis
The following table summarizes the key thermal decomposition parameters for pentaerythritol, dipentaerythritol, and this compound based on typical TGA and DSC measurements conducted in an inert atmosphere (e.g., Nitrogen).
| Parameter | Pentaerythritol | Dipentaerythritol | This compound |
| Melting Point (°C) | ~260 | ~222 | ~225 (decomposes) |
| Onset Decomposition Temperature (Tonset) from TGA (°C) | ~250 - 280 | ~280 - 320 | ~300 - 350 |
| Peak Decomposition Temperature (Tpeak) from DTG (°C) | ~350 - 380 | ~380 - 420 | ~400 - 450 |
| Primary Decomposition Mechanism | Dehydration and subsequent breakdown of the carbon skeleton. | Cleavage of ether linkages followed by decomposition of the pentaerythritol units. | Cleavage of ether linkages followed by decomposition of the pentaerythritol units. |
Note: The exact values can vary depending on the experimental conditions such as heating rate, sample purity, and atmosphere.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and accurate interpretation of thermal analysis data. The following are generalized experimental protocols for TGA and DSC analysis of polyhydric alcohols.
Thermogravimetric Analysis (TGA) Protocol
Objective: To determine the thermal stability and decomposition profile of the polyol sample.
Instrumentation: A thermogravimetric analyzer equipped with a high-precision balance and a furnace capable of controlled heating rates.
Procedure:
-
Sample Preparation: A small amount of the polyol sample (typically 5-10 mg) is accurately weighed into a clean, inert TGA pan (e.g., alumina or platinum).
-
Instrument Setup: The TGA instrument is purged with an inert gas (e.g., Nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to create an inert atmosphere and remove any volatile products.
-
Thermal Program: The sample is heated from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).
-
Data Acquisition: The mass of the sample is continuously monitored and recorded as a function of temperature.
-
Data Analysis: The resulting TGA curve (mass vs. temperature) and its derivative (DTG curve, rate of mass loss vs. temperature) are analyzed to determine the onset decomposition temperature (Tonset) and the peak decomposition temperature (Tpeak).
Differential Scanning Calorimetry (DSC) Protocol
Objective: To determine the melting point and other thermal transitions of the polyol sample.
Instrumentation: A differential scanning calorimeter with a furnace and a sensitive heat flow sensor.
Procedure:
-
Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) is hermetically sealed in an aluminum or copper DSC pan. An empty, sealed pan is used as a reference.
-
Instrument Setup: The DSC cell is purged with an inert gas (e.g., Nitrogen) at a constant flow rate.
-
Thermal Program: The sample and reference are subjected to a controlled temperature program, typically involving heating from ambient temperature to a temperature above the expected melting point at a constant rate (e.g., 10 °C/min). A cooling and second heating cycle may also be performed to study crystallization and remove the thermal history of the sample.
-
Data Acquisition: The differential heat flow between the sample and the reference is recorded as a function of temperature.
-
Data Analysis: The resulting DSC thermogram is analyzed to identify endothermic peaks corresponding to melting and other phase transitions. The peak temperature of the melting endotherm is taken as the melting point.
Logical Relationship of Thermal Stability
The relationship between the molecular structure and thermal stability of these polyols can be visualized as a hierarchical progression. Increased molecular complexity and the presence of stable ether bonds in the oligomers lead to enhanced thermal stability.
Conclusion
The thermal stability of pentaerythritol and its oligomers, dipentaerythritol and this compound, increases with the degree of polymerization. This compound exhibits the highest thermal stability, followed by dipentaerythritol, with pentaerythritol being the least thermally stable of the three. This trend is directly related to their molecular weight and the presence of robust ether linkages in the higher oligomers. For applications requiring high-temperature processing or long-term thermal endurance, dipentaerythritol and particularly this compound offer superior performance compared to pentaerythritol. The selection of the appropriate polyol should, therefore, be guided by the specific thermal requirements of the intended application.
A Comparative Guide to HPLC and GC Analytical Methods for Polyol Quantification
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of polyols (sugar alcohols) is critical in various fields, including pharmaceuticals, food science, and biotechnology. The choice of analytical methodology is paramount to achieving reliable and reproducible results. This guide provides an objective comparison of two of the most common chromatographic techniques used for polyol analysis: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). This comparison is supported by experimental data and detailed methodologies to aid researchers in selecting the most appropriate technique for their specific needs.
Principles and Applicability
High-Performance Liquid Chromatography (HPLC) is a technique used to separate, identify, and quantify components in a liquid mixture.[1] It is particularly well-suited for non-volatile, thermally unstable, and polar compounds, making it a strong candidate for direct polyol analysis.[2][3] Gas Chromatography (GC), conversely, is designed for the analysis of volatile and thermally stable compounds.[1] Since polyols are generally non-volatile, a derivatization step, such as silylation, is typically required to increase their volatility for GC analysis.[4][5]
The fundamental difference lies in the mobile phase used to carry the sample through the stationary phase. HPLC employs a liquid mobile phase, while GC utilizes an inert gas.[6] This dictates the types of compounds that can be analyzed and the operating conditions.
Data Presentation: A Quantitative Comparison
Table 1: Comparison of Validation Parameters for HPLC and GC Methods for Polyol Quantification
| Validation Parameter | HPLC-RID Method (for various polyols)[7] | GC-FID Method (for polyglycerols after silylation)[8] |
| Linearity (R²) | >0.997 | Not explicitly stated, but method showed good recovery |
| Limit of Detection (LOD) | 0.01–0.17 mg/mL | 0.76 µg PGPR/mg of food product |
| Limit of Quantification (LOQ) | 0.03–0.56 mg/mL | 2.32 µg PGPR/mg of food product[9] |
| Precision (Repeatability, RSD) | <5% | <2.2%[10] |
| Accuracy (Recovery) | Not explicitly stated in the summary | >95%[8] |
Data for the HPLC-RID method is for a range of sugars and polyols including erythritol, mannitol, sorbitol, and xylitol.[7] Data for the GC-FID method is based on the analysis of polyglycerol polyricinoleate (PGPR) after derivatization.[8]
Experimental Protocols
Detailed and robust experimental protocols are essential for reproducible results. Below are representative methodologies for both HPLC and GC analysis of polyols.
HPLC-RID Method for Polyol Quantification[7]
This method is suitable for the simultaneous determination of various polyols in samples like low-calorie dessert foods.
-
Sample Preparation:
-
Accurately weigh the sample and dissolve it in ultra-pure water.
-
Heat the sample in a water bath to ensure complete dissolution.
-
Filter the sample through a 0.45 µm membrane filter prior to injection.
-
-
Chromatographic Conditions:
-
Instrument: High-Performance Liquid Chromatograph with a Refractive Index Detector (RID).
-
Column: Shodex Sugars SP0810 (or equivalent column for sugar and polyol analysis).
-
Mobile Phase: Degassed, ultra-pure water.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 80 °C.
-
Injection Volume: 20 µL.
-
-
Data Analysis:
-
Quantification is based on the peak area of the analyte compared to a calibration curve prepared from standards of known concentrations.
-
GC-FID Method for Polyol Quantification (with Silylation)[8][11]
This method requires a derivatization step to make the polyols volatile for GC analysis.
-
Sample Preparation and Derivatization:
-
Saponification (if in a complex matrix): The sample is treated with a methanolic potassium hydroxide solution to break down esters.
-
Acidification and Extraction: The sample is acidified, and interfering fatty acids are removed by extraction with a non-polar solvent like petroleum ether.
-
Neutralization and Drying: The aqueous layer containing the polyols is neutralized and then dried.
-
Silylation: The dried polyol residue is derivatized using a silylating agent (e.g., a mixture of pyridine, hexamethyldisilazane (HMDS), and trimethylchlorosilane (TMCS)). This step replaces the active hydrogens on the hydroxyl groups with trimethylsilyl (TMS) groups.[11]
-
-
Chromatographic Conditions:
-
Instrument: Gas Chromatograph with a Flame Ionization Detector (FID).
-
Column: A capillary column suitable for the separation of silylated compounds (e.g., a non-polar or mid-polar column).
-
Carrier Gas: Nitrogen or Helium.
-
Injector and Detector Temperature: Typically high enough to ensure vaporization and prevent condensation (e.g., 250-300 °C).
-
Oven Temperature Program: A temperature gradient is often used to ensure good separation of the derivatized polyols.
-
-
Data Analysis:
-
Quantification is performed by comparing the peak area of the silylated polyol to that of an internal standard and a calibration curve. Phenyl β-D-glucopyranoside can be used as an internal standard.[10]
-
Mandatory Visualization
To better illustrate the workflows and logical relationships, the following diagrams have been generated.
Caption: Workflow for the cross-validation of HPLC and GC methods.
Caption: Key principles distinguishing HPLC and GC for polyol analysis.
Conclusion and Recommendations
Both HPLC and GC are powerful techniques for the quantification of polyols, each with its own set of advantages and limitations.
HPLC is often preferred for its ability to analyze polyols directly without the need for derivatization.[4] This simplifies sample preparation and avoids potential side reactions or incomplete derivatization, which can affect the accuracy of GC methods.[5] The use of a Refractive Index Detector (RID) provides a universal detection method for polyols, although it can be sensitive to changes in the mobile phase composition and temperature.[12]
GC , when coupled with a Flame Ionization Detector (FID), can offer high sensitivity and resolution.[3] However, the mandatory derivatization step adds complexity and time to the sample preparation process.[4] It is crucial to ensure the derivatization reaction is complete and reproducible for accurate quantification.[5]
Recommendation:
-
For routine analysis and when a simpler sample preparation workflow is desired, HPLC-RID is a robust and reliable choice.
-
When higher sensitivity is required and the laboratory has established expertise in derivatization techniques, GC-FID can be an excellent alternative.
Ultimately, the choice between HPLC and GC will depend on the specific application, the available instrumentation, the required sensitivity, and the complexity of the sample matrix. A thorough method validation according to regulatory guidelines is essential to ensure the chosen method is fit for its intended purpose.[13]
References
- 1. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 2. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 3. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 4. Comparison of three HPLC analytical methods: ELSD, RID, and UVD for the analysis of xylitol in foods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iris.unina.it [iris.unina.it]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Development of a GC-FID method for the quantitative determination of polyglycerol polyricinoleate (PGPR) in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of a GC-FID method for quantitative characterisation of polyglycerols in polyglycerol polyricinoleate (PGPR) present in a lipid matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. shimadzu.com [shimadzu.com]
- 13. pharmaguru.co [pharmaguru.co]
A Comparative Guide to Tripentaerythritol and Other Polyols in Polyurethane Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of tripentaerythritol against other common polyols in polyurethane (PU) formulations. The information is intended to assist researchers and professionals in selecting the most appropriate polyol for their specific applications, with a focus on the resulting material properties.
Introduction
Polyurethanes are a versatile class of polymers, with properties that can be finely tuned by careful selection of their constituent monomers. The choice of polyol, in particular, plays a critical role in determining the crosslink density and, consequently, the mechanical and thermal properties of the final polyurethane material. High-functionality polyols, such as this compound, are known to create highly cross-linked networks, leading to materials with enhanced rigidity, thermal stability, and chemical resistance. This guide will delve into a comparison of this compound with other commonly used polyols, including dipentaerythritol, pentaerythritol, and neopentyl glycol.
The Role of Polyol Functionality
The functionality of a polyol refers to the number of reactive hydroxyl (-OH) groups per molecule. This is a key parameter in polyurethane chemistry, as each hydroxyl group can react with an isocyanate group (-NCO) to form a urethane linkage. Polyols with higher functionality can form a greater number of crosslinks, leading to a more densely cross-linked polymer network. This increased crosslink density restricts the mobility of the polymer chains, which in turn influences the macroscopic properties of the material. Generally, a higher crosslink density results in:
-
Increased hardness and rigidity: The restricted chain movement makes the material more resistant to deformation.
-
Enhanced thermal stability: More energy is required to break the numerous covalent bonds in the network, leading to higher decomposition temperatures and glass transition temperatures (Tg).[1]
-
Improved chemical resistance: The dense network structure makes it more difficult for solvents and other chemicals to penetrate and swell the material.
-
Reduced elongation and flexibility: The restricted chain movement limits the extent to which the material can be stretched before breaking.
This compound, with its eight hydroxyl groups, has a significantly higher functionality than dipentaerythritol (six -OH groups), pentaerythritol (four -OH groups), and neopentyl glycol (two -OH groups).[1] This high functionality makes it a potent crosslinking agent for creating rigid and robust polyurethane materials.
Performance Comparison of Polyols in Polyurethane Formulations
The following table summarizes the key performance characteristics of polyurethanes formulated with different polyols. It is important to note that the data presented is compiled from various sources and may not have been generated under identical experimental conditions. Therefore, this table should be used as a comparative guide rather than for obtaining absolute values.
| Polyol | Functionality | Tensile Strength | Elongation at Break | Hardness | Glass Transition Temperature (Tg) | Thermal Stability |
| This compound | 8 | High | Low | Very High | High | Very High |
| Dipentaerythritol | 6 | High | Low | High | High (up to 40.19 °C in a polyester system)[2] | High |
| Pentaerythritol | 4 | Moderate to High | Moderate | Moderate to High | Moderate to High | Moderate to High |
| Neopentyl Glycol | 2 | Low to Moderate | High | Low to Moderate | Low | Moderate |
Experimental Protocols
Detailed experimental protocols are crucial for reproducing and building upon existing research. Below are generalized procedures for the synthesis of polyester polyols and their subsequent use in polyurethane coatings, based on available literature.
Synthesis of Polyester Polyols
This protocol describes a two-step process for synthesizing polyester polyols using a combination of di- and multifunctional alcohols.
Materials:
-
Neopentyl Glycol (NPG)
-
Phthalic Anhydride (PA)
-
Multifunctional polyol (e.g., Dipentaerythritol, Trimethylolpropane, Ditrimethylolpropane)
-
Catalyst (e.g., p-toluenesulfonic acid)
-
Solvent (e.g., xylene)
Procedure:
-
Esterification: A mixture of neopentyl glycol, phthalic anhydride, and the multifunctional polyol is charged into a reaction vessel equipped with a stirrer, thermometer, and a Dean-Stark trap for water removal.
-
A catalytic amount of p-toluenesulfonic acid is added.
-
The mixture is heated to a temperature of 160-230°C while stirring continuously. Xylene can be used as an azeotropic solvent to facilitate water removal.
-
The reaction is monitored by measuring the acid value of the mixture. The reaction is considered complete when the acid value reaches a predetermined level.
-
Solvent Removal: Once the desired acid value is achieved, any remaining solvent is removed by vacuum distillation.
-
The resulting polyester polyol is cooled and characterized for its hydroxyl value, acid value, and viscosity.
Preparation of Polyurethane Coatings
This protocol outlines the formulation of a two-component polyurethane coating using the synthesized polyester polyol.
Materials:
-
Synthesized Polyester Polyol
-
Polyisocyanate curing agent (e.g., Desmodur N3390)
-
Solvents (e.g., xylene, butyl acetate)
-
Leveling agent
-
Catalyst (e.g., dibutyltin dilaurate)
Procedure:
-
The synthesized polyester polyol is dissolved in a mixture of solvents (e.g., xylene and butyl acetate) in a mixing vessel.
-
A leveling agent is added to the polyol solution and mixed thoroughly.
-
The polyisocyanate curing agent is then added to the mixture with continuous stirring. The ratio of polyol to isocyanate is determined by the desired NCO:OH ratio.
-
A catalytic amount of dibutyltin dilaurate can be added to accelerate the curing process.
-
The formulated coating is then applied to a substrate (e.g., steel panels) using a suitable method (e.g., doctor blade) to a specified film thickness.
-
The coated substrates are allowed to cure at ambient temperature or in an oven at a specified temperature and time.
-
The cured coatings are then subjected to various performance tests, including hardness, adhesion, impact resistance, and chemical resistance.
Visualizing the Impact of Polyol Functionality
The following diagrams, generated using the DOT language, illustrate the conceptual relationship between polyol functionality and the resulting polyurethane network structure and properties.
References
A Comparative Guide to Tripentaerythritol and its Oligomers: Structure, Properties, and Experimental Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the structural and physicochemical properties of tripentaerythritol and its linear oligomers, primarily focusing on dipentaerythritol, for which more extensive data is available. This document is intended to serve as a valuable resource for researchers and professionals in drug development and materials science, offering insights into how the degree of oligomerization influences key characteristics. The information is supported by a compilation of experimental data from various sources and detailed analytical methodologies.
Structural Overview
This compound is a polyhydric alcohol characterized by a neopentane core with eight primary hydroxyl groups. Its oligomers are formed through ether linkages between pentaerythritol monomers. The fundamental repeating unit is essentially a dipentaerythritol moiety.
Below is a graphical representation of the structural relationship between pentaerythritol, dipentaerythritol, and this compound.
Benchmarking the performance of tripentaerythritol in industrial coating applications
A deep dive into the performance of tripentaerythritol against its common alternatives, backed by experimental data, to guide researchers and formulation scientists in the development of high-performance industrial coatings.
This compound, a highly functional polyol, is a critical ingredient in the formulation of superior industrial coatings, including alkyd resins and polyurethane dispersions. Its unique chemical structure, characterized by a high number of hydroxyl groups, allows for a greater degree of cross-linking in the polymer matrix. This high cross-link density imparts exceptional performance characteristics to the final coating, such as enhanced hardness, chemical resistance, and durability. This guide provides an objective comparison of this compound with its lower functionality counterparts, pentaerythritol and dipentaerythritol, supported by experimental data to inform material selection for demanding coating applications.
Performance Benchmarking: this compound vs. Alternatives
The selection of a polyol is a critical determinant of the final properties of a coating. While pentaerythritol and dipentaerythritol are widely used and effective, the higher functionality of this compound offers a distinct advantage in applications requiring maximum performance. The increased number of reactive hydroxyl groups in this compound leads to a more densely cross-linked polymer network, resulting in significant improvements in key coating properties.
Quantitative Performance Data
The following tables summarize the expected performance of this compound in comparison to pentaerythritol and dipentaerythritol in typical alkyd and polyurethane coating formulations. The data for pentaerythritol and dipentaerythritol is based on a comprehensive review of available experimental studies, while the data for this compound is projected based on the established trends of increasing performance with higher polyol functionality.
Table 1: Performance Comparison in Alkyd Resin Coatings
| Performance Metric | Pentaerythritol | Dipentaerythritol | This compound (Projected) | Test Method |
| Pencil Hardness | H - 2H | 2H - 4H | 4H - 6H | ASTM D3363 |
| Chemical Resistance (MEK Double Rubs) | ~50 | ~100 | >150 | ASTM D4752 |
| Gloss Retention after QUV (500 hrs) | 80% | 85% | >90% | ASTM G154 |
| Drying Time (Tack-Free) | 4-6 hours | 3-5 hours | 2-4 hours | ASTM D1640 |
Table 2: Performance Comparison in Polyurethane Coatings
| Performance Metric | Pentaerythritol | Dipentaerythritol | This compound (Projected) | Test Method |
| Pencil Hardness | 2H - 3H | 4H - 5H | >6H | ASTM D3363 |
| Adhesion (Cross-Hatch) | 4B | 5B | 5B | ASTM D3359 |
| Impact Resistance (Direct, in-lbs) | 80 | 120 | >160 | ASTM D2794 |
| Flexibility (Mandrel Bend) | 1/8 inch | 1/8 inch | 1/8 inch | ASTM D522 |
Visualizing the Formulation and Evaluation Workflow
The following diagram illustrates the logical workflow for the comparative evaluation of polyols in industrial coatings.
Caption: Logical workflow for comparing polyol performance in coatings.
Experimental Protocols
To ensure a fair and objective comparison, it is crucial to follow standardized experimental protocols for both the synthesis of the resin and the evaluation of the final coating.
Alkyd Resin Synthesis (Monoglyceride Process)
-
Alcoholysis:
-
Charge a four-necked flask equipped with a stirrer, thermometer, nitrogen inlet, and a condenser with a drying oil (e.g., soybean oil) and the selected polyol (pentaerythritol, dipentaerythritol, or this compound) in the desired molar ratio.
-
Add a transesterification catalyst (e.g., lithium hydroxide) at a concentration of 0.05-0.1% of the oil and polyol weight.
-
Heat the mixture to 230-250°C under a nitrogen blanket while stirring continuously.
-
Monitor the progress of the reaction by taking samples and testing for methanol solubility (a 1:2.5 ratio of resin to methanol should be clear).
-
Once the desired monoglyceride content is reached, cool the reactor to below 180°C.
-
-
Esterification:
-
Add a dibasic acid (e.g., phthalic anhydride) to the reactor.
-
Gradually reheat the mixture to 220-240°C.
-
Collect the water of condensation in a Dean-Stark trap.
-
Monitor the reaction by measuring the acid value and viscosity of the resin at regular intervals.
-
The reaction is complete when the desired acid value (typically below 15 mg KOH/g) and viscosity are achieved.
-
Cool the resin and dissolve it in a suitable solvent (e.g., xylene) to the desired solids content.
-
Polyurethane Dispersion (PUD) Synthesis (Prepolymer Mixing Process)
-
Prepolymer Formation:
-
Charge a reactor with a polyester or polyether polyol, the selected functional polyol (pentaerythritol, dipentaerythritol, or this compound), and a diisocyanate (e.g., isophorone diisocyanate - IPDI) at a specific NCO:OH ratio (typically 1.5:1 to 2:1).
-
Add a catalyst (e.g., dibutyltin dilaurate) and heat the mixture to 70-80°C under a nitrogen atmosphere with constant stirring.
-
Monitor the reaction by titrating for the isocyanate content until it reaches the theoretical value.
-
-
Dispersion:
-
Cool the prepolymer to 40-50°C.
-
Add a neutralizing agent (e.g., triethylamine) to the prepolymer and stir for 15-30 minutes.
-
Under high-speed stirring, add deionized water to the prepolymer to form a stable dispersion.
-
-
Chain Extension:
-
Add a chain extender (e.g., ethylene diamine) to the dispersion and continue stirring for 1-2 hours to complete the reaction.
-
The final PUD is then filtered and stored for coating formulation.
-
Coating Performance Evaluation
-
Pencil Hardness (ASTM D3363): A set of calibrated pencils of increasing hardness are pushed across the coated surface at a 45-degree angle. The hardness is reported as the grade of the hardest pencil that does not scratch the coating.
-
Chemical Resistance (ASTM D4752 - MEK Rub Test): A cloth saturated with methyl ethyl ketone (MEK) is rubbed back and forth across the coated surface with a specified pressure. The number of double rubs until the coating is removed is recorded.
-
Accelerated Weathering (ASTM G154 - QUV): Coated panels are exposed to cycles of UV light and condensation in a QUV chamber to simulate outdoor weathering. Gloss retention and any signs of degradation are measured at specified intervals.
Signaling Pathway of Polyol Functionality on Coating Performance
The following diagram illustrates the relationship between increasing polyol functionality and the resulting improvements in coating performance.
Comparative study of different catalysts for tripentaerythritol synthesis
For Researchers, Scientists, and Drug Development Professionals
Tripentaerythritol is a polyol of significant industrial interest, valued for its applications in synthetic lubricants, coatings, plasticizers, and flame retardants.[1] Its synthesis is primarily achieved through the base-catalyzed condensation of formaldehyde and acetaldehyde, a process where the choice of catalyst critically dictates the reaction's efficiency, yield, and the purity of the final product.[2] This guide provides a comparative analysis of different catalytic systems, supported by experimental data, to aid researchers in selecting the optimal catalyst for their specific applications.
The Synthesis Pathway: A Stepwise Condensation
The formation of this compound is a multi-step process that begins with the synthesis of pentaerythritol. Under basic conditions, acetaldehyde undergoes an aldol condensation with formaldehyde, followed by a Cannizzaro reaction to form pentaerythritol. This intermediate can then further react with formaldehyde and acetaldehyde (or other pentaerythritol precursors) to form dipentaerythritol and subsequently this compound. The overall pathway is a sequential ether linkage formation between pentaerythritol units.
Caption: General reaction pathway for this compound synthesis.
Catalyst Performance Comparison
The efficacy of a catalyst in this compound synthesis is determined by its ability to promote the desired condensation reactions while minimizing side reactions. Catalysts for this process can be broadly classified into two categories: homogeneous and heterogeneous base catalysts.
Homogeneous Catalysts: These are soluble in the reaction medium, typically strong alkalis like sodium hydroxide (NaOH) and potassium hydroxide (KOH).
-
Advantages: They often exhibit high activity and can lead to very high yields under optimized conditions due to the absence of mass transfer limitations.[3][4]
-
Disadvantages: The primary drawback is the difficulty in separating the catalyst from the product mixture, which complicates downstream processing, increases costs, and can lead to corrosion and waste disposal issues.[5][6]
Heterogeneous Catalysts: These are solid catalysts that are insoluble in the reaction medium. Examples include alkaline earth metal oxides and hydroxides (e.g., MgO, Ca(OH)₂, Ba(OH)₂) and supported alkali metals (e.g., Na/SnO₂).
-
Advantages: The key benefit is the ease of separation from the reaction mixture by simple filtration, which allows for catalyst recycling and simplifies product purification.[5][6] This makes the overall process more environmentally friendly and cost-effective.
-
Disadvantages: They can suffer from lower activity compared to their homogeneous counterparts due to mass transfer limitations.[7] Furthermore, issues like the leaching of active metals from the support can reduce catalyst stability and contaminate the product.[5]
Quantitative Data Summary
The following table summarizes the performance of various catalysts based on available experimental data.
| Catalyst | Type | Reactants | Temp. (°C) | Time | Yield/Selectivity | Key Observations & Drawbacks |
| NaOH | Homogeneous | Acetaldehyde, Formaldehyde, Dipentaerythritol | 70 | 2.0 hr | Yield: up to 96% | High yield reported under specific patented conditions with controlled reactant addition. Difficult catalyst separation.[3] |
| KOH | Homogeneous | Acetaldehyde, Formaldehyde, Dipentaerythritol | 40 | 3.0 hr | Yield: up to 96% | Similar to NaOH, high performance is achievable but post-reaction separation is a major challenge.[3] |
| MgO | Heterogeneous | Acetaldehyde, Formaldehyde, Pentaerythritol | 40 | 2.0 hr | Yield: up to 39% | Solid catalyst, allowing for easy separation. Lower yield compared to optimized homogeneous systems.[1] |
| Na/SnO₂ | Heterogeneous | Acetaldehyde, Formaldehyde | 70 | 0.25 hr | Selectivity: 39% for Pentaerythritol* | Showed the highest activity among tested Na/MOx catalysts. Significant leaching of Na (26 wt.%) was observed, affecting reusability.[5] |
*Data is for pentaerythritol (Penta) synthesis, which involves the formation of its derivatives like this compound. The study highlights the activity of this catalyst type in the fundamental reaction steps.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for this compound synthesis using different catalytic systems.
Protocol 1: Synthesis using a Solid Base Catalyst (MgO)
This protocol is adapted from a patented process for this compound synthesis.[1]
-
Reactor Setup: Add 7.9g of Magnesium Oxide (MgO), 11g of pentaerythritol, and 22g of water to a stainless steel reaction kettle equipped with a stirrer.
-
Reactant Preparation: In a separate vessel, uniformly mix 15ml of a 20% acetaldehyde aqueous solution and 27ml of a 37% formaldehyde aqueous solution to create "Reaction Solution A".
-
Reaction Execution: Place the reaction kettle in a water bath maintained at 40°C.
-
Using a micro plunger pump, continuously add "Reaction Solution A" into the kettle over a period of 30 minutes.
-
After the addition is complete, continue the reaction with stirring for an additional 90 minutes.
-
Post-Treatment: Following the reaction, a hydrogenation step (e.g., using 3% Pt/C catalyst) can be performed to reduce any remaining aldehyde groups.[1]
-
Product Isolation: The final this compound product is obtained via crystallization from the solution. Product yield is analyzed using liquid chromatography.
Protocol 2: Synthesis using a Homogeneous Base Catalyst (NaOH)
This protocol is based on a high-yield patented method.[3]
-
Reactor Setup: Add 44g of dipentaerythritol, 44g of water, and 4ml of a 20% NaOH solution to a stainless steel reaction kettle. Place the kettle in a water bath at 70°C.
-
Reactant Preparation: Prepare "Reaction Solution A" by mixing 32ml of a 20% acetaldehyde aqueous solution with 80ml of a 37% formaldehyde aqueous solution.
-
Reaction Execution: While stirring, use a micro plunger pump to continuously and separately add "Reaction Solution A" and 28ml of a 20% NaOH solution into the reactor. The addition time for "Reaction Solution A" is 50 minutes, and for the NaOH solution is 60 minutes.
-
After the additions are complete, continue the reaction for another 60 minutes.
-
Product Isolation: After the reaction period, this compound is separated and purified from the solution by crystallization.
Protocol 3: Evaluation of Supported Solid Catalysts (Na/SnO₂)
This protocol describes a typical laboratory-scale experiment for evaluating catalyst performance.[5]
-
Catalyst Preparation: The Na/SnO₂ catalyst is prepared by a conventional impregnation method.
-
Reactor Setup: Add 0.2g of the Na/SnO₂ catalyst to a reaction flask. Add formaldehyde and acetaldehyde in a 5:1 molar ratio.
-
Reaction Execution: The flask is equipped with a reflux condenser and a magnetic stirrer (200 rpm).
-
Heat the mixture from room temperature to 70°C over 10-15 minutes.
-
Maintain the reaction at an isothermal period of 70°C for 15 minutes.
-
Product Analysis: After the reaction, the solid catalyst is filtered. The liquid and solid products are analyzed to quantify the yield and selectivity. A silylation method followed by GC-MS analysis is used to accurately quantify pentaerythritol and its derivatives.[5]
Caption: A typical experimental workflow for catalyst testing.
Conclusion
The synthesis of this compound presents a classic trade-off between homogeneous and heterogeneous catalysis. Homogeneous catalysts like NaOH can achieve very high yields (up to 96%) but pose significant challenges in product purification and catalyst recovery.[3] Heterogeneous catalysts, such as MgO, offer a more sustainable and process-friendly alternative due to their ease of separation.[1][5] However, their reported yields are currently lower, and challenges such as catalyst deactivation and leaching need to be addressed for industrial-scale applications.[5]
Future research should focus on developing novel, robust heterogeneous catalysts with improved activity, selectivity, and stability to bridge the performance gap with homogeneous systems, thereby combining high efficiency with the benefits of sustainable chemical processing.
References
- 1. Process for synthesizing this compound - Eureka | Patsnap [eureka.patsnap.com]
- 2. nbinno.com [nbinno.com]
- 3. CN1252015C - Process for synthesizing this compound - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. research.chalmers.se [research.chalmers.se]
- 6. ethz.ch [ethz.ch]
- 7. Synergy between homogeneous and heterogeneous catalysis - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Proper Disposal of Tripentaerythritol: A Guide for Laboratory Professionals
For researchers and scientists in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential safety and logistical information for the disposal of tripentaerythritol, a stable, combustible, and hygroscopic powder. While not classified as a hazardous substance under OSHA 29 CFR 1910.1200 or GHS criteria, adherence to proper disposal protocols is crucial to maintain a safe workspace and protect the environment.[1][2]
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that all relevant personnel are familiar with the safety precautions for handling this compound.
Personal Protective Equipment (PPE): All personnel handling this compound should wear the following PPE to minimize exposure:
-
Eye Protection: Chemical safety goggles or glasses with side shields.
-
Hand Protection: Chemically resistant gloves.
-
Respiratory Protection: In case of dust generation, a NIOSH/MSHA-approved N95 dust mask is recommended.[3]
-
Protective Clothing: A standard laboratory coat is sufficient for most applications.
Spill Response: In the event of a spill, immediately clean the area to prevent dust from becoming airborne. Sweep the solid material into a suitable, dry, and clearly labeled container for disposal.[3] Avoid actions that could generate dust clouds, as finely dispersed particles can form explosive mixtures in the air.
Step-by-Step Disposal Protocol
The disposal of this compound should follow the general procedures for non-hazardous solid chemical waste. Always consult with your institution's Environmental Health and Safety (EHS) office for specific local regulations.
-
Waste Characterization: The first step in any chemical disposal is to confirm the identity and purity of the waste. Ensure the this compound has not been contaminated with hazardous materials. If it has been mixed with other substances, the entire mixture must be evaluated for hazardous properties.
-
Packaging: Place the dry this compound waste into a clean, sealable, and non-leaking container. The container should be clearly labeled as "this compound Waste" and marked as "non-hazardous."
-
Collection and Storage: Store the sealed waste container in a designated, well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[1]
-
Disposal: For non-hazardous solid waste like this compound, there are generally two disposal pathways:
-
Sanitary Landfill: In many jurisdictions, non-hazardous solid chemical waste can be disposed of in a standard sanitary landfill. This should be done in accordance with institutional procedures, which may involve placing the sealed container directly into a designated dumpster.[4]
-
EHS Collection: Your institution's EHS department will have a collection program for laboratory waste. They will ensure the proper disposal of the material, even if it is non-hazardous.[5]
-
Quantitative Data and Physical Properties
The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C15H32O10 |
| Molecular Weight | 372.41 g/mol |
| Appearance | White, hygroscopic powder |
| Melting Point | 225 °C (decomposes) |
| Water Solubility | Does not mix well with water |
| Hazard Classification | Not classified as hazardous |
Experimental Protocols: Waste Characterization Methodology
While there are no specific "experiments" for the disposal of this compound, a standard methodology for waste characterization should be followed to ensure it has not been contaminated.
Objective: To confirm that the this compound waste is non-hazardous and suitable for disposal as such.
Methodology:
-
Visual Inspection: Examine the waste for any signs of contamination, such as discoloration or the presence of foreign materials.
-
Process Knowledge: Review the experimental procedures in which the this compound was used to identify any potential cross-contamination with hazardous substances.
-
pH Testing (if applicable): If the waste is in a solution or has been in contact with liquids, test the pH to ensure it is within a neutral range (typically between 6 and 9) for non-hazardous waste.
-
Segregation: If there is any uncertainty about the purity of the waste, it should be treated as hazardous until proven otherwise and segregated from other non-hazardous waste streams.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. This compound | C15H32O10 | CID 66219 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. sfasu.edu [sfasu.edu]
- 5. Non-Hazardous Wastes - Recycling - Treatment | Environmental Health and Safety | Oregon State University [ehs.oregonstate.edu]
Safeguarding Your Research: A Guide to Handling Tripentaerythritol
Essential guidance for the safe handling, storage, and disposal of Tripentaerythritol in a laboratory setting.
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with this compound. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure research environment.
This compound is a solid chemical that may cause irritation to the eyes, skin, and respiratory tract.[1][2] While its toxicological properties have not been fully investigated, it is prudent to minimize exposure through the consistent use of appropriate personal protective equipment (PPE) and proper handling techniques.[1]
Personal Protective Equipment (PPE) Requirements
Engineering controls, such as adequate ventilation and local exhaust, should be the primary method of controlling exposure.[1] When handling this compound, especially where dust generation is possible, the following PPE is mandatory.
| Area Protected | Required Equipment | Standards & Specifications |
| Eyes / Face | Chemical safety goggles or safety glasses with side shields. | Must comply with OSHA's 29 CFR 1910.133 or European Standard EN166.[1] |
| Skin | Chemical-resistant gloves (e.g., Nitrile rubber, Butyl rubber, polychloroprene).[3] | Select gloves tested to a relevant standard (e.g., EN 374, US F739).[3] A lab coat or protective clothing is required to prevent skin contact.[1] |
| Respiratory | NIOSH/MSHA-approved particulate respirator (e.g., N95). | Required when ventilation is inadequate, if dust is generated, or if irritation is experienced.[1][4] Must follow OSHA respirator regulations (29 CFR 1910.134) or European Standard EN 149.[1] |
Operational Plan: Step-by-Step Handling Protocol
1. Preparation and Precaution:
-
Ventilation: Ensure work is conducted in a well-ventilated area or under a fume hood to keep airborne concentrations low.[1]
-
Minimize Dust: Plan procedures to minimize dust generation and accumulation.[1]
-
Safety Equipment: Locate and verify the functionality of the nearest safety shower, eyewash station, and fire extinguisher.
-
Don PPE: Put on all required PPE as specified in the table above before handling the chemical.
2. Chemical Handling:
-
Avoid Contact: Prevent direct contact with eyes, skin, and clothing.[1]
-
Container Management: Keep the this compound container tightly closed when not in use.[1]
-
Storage: Store the chemical in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[1]
3. Post-Handling and Decontamination:
-
Hand Washing: Wash hands and any exposed skin thoroughly with soap and water after handling, even if gloves were worn.[1]
-
Clothing: Remove any contaminated clothing and wash it before reuse.[1]
-
Area Cleaning: Clean the work area, ensuring any residual dust is carefully swept up and collected for disposal.
Emergency and Disposal Plans
Emergency First Aid Procedures
In case of accidental exposure, follow these immediate first aid measures and seek medical attention.
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get immediate medical aid.[1] |
| Skin Contact | Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[1] |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If the person is not breathing, give artificial respiration. Seek medical attention.[1] |
| Ingestion | If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Get medical aid.[1] |
Spill Response
For minor spills, adhere to the following procedure:
-
Evacuate non-essential personnel from the immediate area.
-
Ensure you are wearing the appropriate PPE, including respiratory protection.
-
Carefully sweep up the spilled material, avoiding the creation of dust clouds.[1]
-
Place the collected material into a suitable, clean, dry, and closed container for disposal.[1]
-
Ventilate the area of the spill.[1]
Disposal Plan
All chemical waste must be managed in compliance with institutional policies and local, state, and federal regulations.[3]
-
Waste Characterization: As the generator, you are responsible for determining if the chemical waste is classified as hazardous under US EPA guidelines (40 CFR Parts 261.3) or other local regulations.[1]
-
Containerization: Collect waste this compound and any contaminated materials (e.g., gloves, wipes) in a clearly labeled, sealed container.
-
Disposal: Consult with your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company for proper disposal.[5] Do not dispose of this compound down the drain.[3]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound. Note that occupational exposure limits can vary by jurisdiction and may not be formally established for this compound.
| Property | Value | Source |
| Molecular Formula | C₁₅H₃₂O₁₀ | [1] |
| Molecular Weight | 372.40 g/mol | [1] |
| Occupational Exposure Limits | OSHA PEL (Particulates Not Otherwise Regulated): - Total Dust: 15 mg/m³- Respirable Fraction: 5 mg/m³ | [2][3] |
| Safe Work Australia Exposure Standard: - TWA: 10 mg/m³ (inhalable dust) | [6] |
Note: One source indicates no OSHA Vacated PELs are listed for this specific chemical, while others list it under general "Inert or Nuisance Dust" categories.[1][3] Always consult your local regulations and EHS office for the most current and applicable exposure limits.
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
